molecular formula C54H85N15O9 B2656019 GLP-1(28-36)amide

GLP-1(28-36)amide

Cat. No.: B2656019
M. Wt: 1088.3 g/mol
InChI Key: AYAZRBWYYBZITR-MJCVNZGZSA-N
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Description

GLP-1(28-36)amide is a useful research compound. Its molecular formula is C54H85N15O9 and its molecular weight is 1088.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-6-amino-N-[2-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H85N15O9/c1-8-32(6)45(69-48(73)37(56)26-34-17-10-9-11-18-34)53(78)63-33(7)47(72)66-42(27-35-28-61-38-20-13-12-19-36(35)38)50(75)67-41(25-30(2)3)51(76)68-44(31(4)5)52(77)65-40(21-14-15-23-55)49(74)62-29-43(70)64-39(46(57)71)22-16-24-60-54(58)59/h9-13,17-20,28,30-33,37,39-42,44-45,61H,8,14-16,21-27,29,55-56H2,1-7H3,(H2,57,71)(H,62,74)(H,63,78)(H,64,70)(H,65,77)(H,66,72)(H,67,75)(H,68,76)(H,69,73)(H4,58,59,60)/t32-,33-,37-,39-,40-,41-,42-,44-,45-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAZRBWYYBZITR-MJCVNZGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H85N15O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1088.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Emergence of a Bioactive Metabolite: A Technical Guide to GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Once relegated to the status of an inactive byproduct, the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(28-36)amide, has emerged as a molecule of significant scientific interest. This nonapeptide, a product of neutral endopeptidase (NEP) 24.11-mediated cleavage of GLP-1, is now recognized for its diverse biological activities, independent of the canonical GLP-1 receptor. This technical guide provides an in-depth exploration of the discovery, origin, and core biological functions of this compound, presenting key experimental findings, detailed methodologies, and a focus on its underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development.

Discovery and Origin of this compound

The story of this compound is one of rediscovery. The parent molecule, GLP-1, is a well-established incretin hormone, pivotal in glucose homeostasis.[1][2] Its therapeutic potential is harnessed through GLP-1 receptor agonists for the treatment of type 2 diabetes. The biological activity of GLP-1 is rapidly terminated by dipeptidyl peptidase-4 (DPP-4).[3][4] However, another enzymatic pathway, involving neutral endopeptidase (NEP) 24.11, was identified to cleave GLP-1 and its DPP-4 metabolite, GLP-1(9-36)amide, generating smaller C-terminal fragments.[1]

Initially, these fragments, including the nonapeptide this compound (sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2), were considered inactive degradation products. However, subsequent research challenged this dogma, revealing that this compound possesses distinct biological activities, particularly in metabolically active tissues like the liver and pancreas.

The generation of this compound is a key step in the metabolic cascade of GLP-1. The process can be visualized as a sequential enzymatic cleavage.

GLP1_7_36 GLP-1(7-36)amide GLP1_9_36 GLP-1(9-36)amide GLP1_7_36->GLP1_9_36 DPP-4 GLP1_28_36 This compound GLP1_7_36->GLP1_28_36 NEP 24.11 GLP1_9_36->GLP1_28_36 NEP 24.11 Inactive Inactive Fragments GLP1_28_36->Inactive Further Degradation

Figure 1: Enzymatic processing of GLP-1 leading to the formation of this compound.

Biological Activities and Therapeutic Potential

A growing body of evidence highlights the multifaceted biological effects of this compound, suggesting its potential as a therapeutic agent for metabolic disorders.

Metabolic Regulation

In vivo studies in animal models of diet-induced obesity have demonstrated that administration of this compound leads to a significant reduction in body weight gain and improves glucose tolerance. Furthermore, it has been shown to decrease hepatic steatosis.

Cytoprotective Effects

This compound exerts protective effects on various cell types, notably pancreatic β-cells and hepatocytes. In models of glucolipotoxicity, the nonapeptide enhances β-cell survival and function. It also protects hepatocytes from oxidative stress.

Signaling Pathways

This compound mediates its effects through intracellular signaling cascades that are distinct from the GLP-1 receptor-mediated pathways. Key among these are the cAMP/PKA and β-catenin signaling pathways.

Upon entering the cell, this compound can stimulate the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). Activated PKA can then phosphorylate various downstream targets, including the transcription factor CREB and β-catenin. The phosphorylation of β-catenin at Ser675 promotes its stabilization and nuclear translocation, where it can modulate gene expression related to cell survival and proliferation.

cluster_cell Cell Interior GLP1_28_36 This compound cAMP cAMP GLP1_28_36->cAMP PKA PKA cAMP->PKA beta_catenin β-catenin PKA->beta_catenin Phosphorylation p_beta_catenin p-β-catenin (Ser675) nucleus Nucleus p_beta_catenin->nucleus Translocation beta_catenin->p_beta_catenin gene_expression Gene Expression (Survival, Proliferation) nucleus->gene_expression

Figure 2: The cAMP/PKA/β-catenin signaling pathway activated by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound.

Table 1: In Vivo Effects of this compound Administration in Mice

ParameterModelTreatmentDurationOutcomeReference
Body Weight GainDiet-induced obese mice18.5 nmol/kg/day9 weeksReduced by ~50% vs. control
Fasting GlucoseDiet-induced obese mice18.5 nmol/kg/day9 weeksSignificantly reduced
Fasting InsulinDiet-induced obese mice18.5 nmol/kg/day9 weeksSignificantly reduced
Hepatic SteatosisDiet-induced obese mice18.5 nmol/kg/day9 weeksSignificantly reduced
Glucose DisposalStreptozotocin-induced diabetic mice18 nmol/kg/day9 weeksImproved
Pancreatic β-cell massStreptozotocin-induced diabetic mice18 nmol/kg/day9 weeksIncreased

Table 2: In Vitro Effects of this compound

Cell TypeTreatment ConcentrationDurationEffectReference
INS-1 β-cells1-10 µM2-4 daysCytoprotective against glucolipotoxicity
Human Islets1-10 µM2-4 daysCytoprotective against glucolipotoxicity
Mouse Hepatocytes100 nM24 hoursSuppression of oxidative stress
INS-1 cellsNot specifiedNot specifiedIncreased cAMP levels and PKA activity
INS-1 cellsNot specifiedNot specifiedStimulated β-catenin Ser675 phosphorylation
Rat IsletsNot specifiedNot specifiedStimulated β-catenin Ser675 phosphorylation

Table 3: Pharmacokinetic Properties

ParameterSpeciesMatrixValueReference
Half-life (t1/2)HumanHepatocytes24 min
Half-life (t1/2)MouseHepatocytes13 min

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies used in the characterization of this compound.

Peptide Synthesis and Purification

This compound and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) on a peptide synthesizer. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

In Vivo Animal Studies

A common experimental workflow for in vivo studies investigating the effects of this compound is depicted below.

animal_model Animal Model Selection (e.g., Diet-Induced Obese Mice) treatment_groups Group Allocation (Vehicle, this compound) animal_model->treatment_groups peptide_admin Peptide Administration (e.g., i.p. injection, osmotic pump) treatment_groups->peptide_admin monitoring Monitoring (Body weight, food intake) peptide_admin->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) monitoring->metabolic_tests tissue_collection Tissue Collection (Liver, Pancreas) metabolic_tests->tissue_collection analysis Biochemical and Histological Analysis tissue_collection->analysis

References

The Biological Function of GLP-1(28-36)amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a well-established incretin hormone pivotal in glucose homeostasis, making its analogues a cornerstone in the treatment of type 2 diabetes mellitus.[1] Traditionally, the metabolic breakdown of GLP-1 was thought to yield inactive byproducts. However, a growing body of evidence has illuminated the significant biological activities of its C-terminal nonapeptide metabolite, GLP-1(28-36)amide. This technical guide provides an in-depth exploration of the multifaceted biological functions of this compound, its signaling pathways, and the experimental methodologies employed in its study. This molecule, once overlooked, is now emerging as a potential therapeutic agent in its own right, with demonstrated effects on hepatic metabolism, pancreatic β-cell protection, glucose disposal, and cardioprotection, largely independent of the canonical GLP-1 receptor (GLP-1R).[1][2]

Core Biological Functions and Mechanisms

This compound, a product of the cleavage of GLP-1 by neutral endopeptidase (NEP), exerts a range of beneficial metabolic effects.[1][3] Unlike its parent molecule, GLP-1(7-36)amide, which primarily signals through the G-protein coupled GLP-1 receptor, this compound appears to function through GLP-1R-independent mechanisms. Its actions are predominantly linked to mitochondrial-mediated pathways and the activation of the cAMP/PKA/β-catenin signaling cascade.

Pancreatic β-Cell Protection and Function

This compound plays a crucial role in the health and function of pancreatic β-cells. It has been shown to protect these cells from glucolipotoxicity, a major contributor to β-cell dysfunction in type 2 diabetes. The peptide enhances β-cell survival by inhibiting apoptosis and promoting proliferation. Mechanistically, it targets mitochondria, preserving the mitochondrial membrane potential, increasing cellular ATP levels, and inhibiting the release of cytochrome c and subsequent caspase activation.

Hepatic Metabolism and Glucose Homeostasis

In the liver, this compound demonstrates significant insulin-like actions. It suppresses hepatic glucose production by inhibiting the expression of key gluconeogenic enzymes. This effect is associated with the activation of the cAMP/PKA signaling pathway within hepatocytes. Furthermore, the nonapeptide has been shown to ameliorate hepatic steatosis in diet-induced obese mice.

Cardioprotective Effects

Emerging evidence highlights the direct cardioprotective effects of this compound. It has been shown to improve the recovery of left ventricular developed pressure and reduce infarct size in myocardial infarction models. The underlying mechanism involves the activation of pro-survival kinases. In coronary vascular cells, this compound enters via macropinocytosis and binds to mitochondrial trifunctional protein-α (MTPα), which shifts substrate utilization towards glycolysis, increasing ATP production. This rise in ATP activates soluble adenylyl cyclase (sAC), leading to cAMP production and PKA activation, ultimately conferring cytoprotection against oxidative injury.

Neuroprotection

While research is ongoing, initial studies suggest that GLP-1 and its metabolites may have neuroprotective roles, with potential implications for neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Effects of this compound

Cell Type/SystemTreatmentOutcomeQuantitative EffectReference
Isolated Mouse Hepatocytes100 nM this compound for 24 hoursModulation of mitochondrial oxidative metabolismSuppressed gluconeogenesis
INS-1 β-cells and dispersed human islet cells10 μM this compound for 18 hoursProtection against glucolipotoxicity-induced cytotoxicityPromoted β-cell survival and improved function
INS-1 β-cells1-10 μM this compound for 2-4 daysCytoprotection against glucolipotoxic conditionsMaintained mitochondrial membrane potential, increased ATP, reduced cytochrome C release, caspase activation, and apoptosis
INS-1 cells50 nM this compoundCREB Ser133 phosphorylationRapid and sustained activation from 5 to 60 minutes
Rat islets50 nM this compoundATF-1 phosphorylationActivation started at 5 minutes

Table 2: In Vivo Effects of this compound in Animal Models

Animal ModelTreatmentDurationOutcomeQuantitative EffectReference
Diet-induced obese mice18.5 nmol/kg/day this compound9 weeksHepatic steatosisDiminished development of hepatic steatosis
Streptozotocin-induced diabetic mice18 nmol/kg this compound once daily9 weeksPancreatic β-cell mass and proliferationIncreased β-cell mass and proliferation, improved glucose disposal
High-fat diet-fed mice18.5 nmol/kg this compound6 weeksHepatic glucose disposalImproved hepatic glucose disposal, attenuated glucose production during pyruvate tolerance test
Male C57BL6/J miceSingle administration of this compound for 20 min prior to ischemia30 min global ischemia and 40 min reperfusionCardiac function recoverySignificantly greater recovery of left ventricular developed pressure (LVDP) compared to vehicle
Diet-induced obese mice18.5 nmol/kg body weight per day via mini-osmotic pump9 weeksBody weight and fat massSignificant decrease in total body weight and a reduction in fat mass

Signaling Pathways

The biological effects of this compound are mediated through distinct signaling pathways that are independent of the GLP-1 receptor.

Mitochondrial-Mediated Pathway in β-Cells and Hepatocytes

This compound directly targets mitochondria, particularly in stressed cells. This interaction leads to the preservation of mitochondrial integrity and function, which is crucial for cell survival and metabolic regulation.

Mitochondrial_Pathway cluster_stress Cellular Stress (e.g., Glucolipotoxicity) Oxidative_Stress Oxidative Stress MPT_pore MPT Pore Opening Oxidative_Stress->MPT_pore induces GLP1_28_36 This compound Mitochondrion Mitochondrion GLP1_28_36->Mitochondrion targets GLP1_28_36->MPT_pore inhibits Preservation Preservation of Mitochondrial Function Mitochondrion->Preservation leads to Membrane_Potential Loss of Mitochondrial Membrane Potential MPT_pore->Membrane_Potential Cytochrome_C Cytochrome C Release Membrane_Potential->Cytochrome_C Apoptosis Apoptosis Cytochrome_C->Apoptosis activates Survival β-Cell Survival & Function Preservation->Survival

Mitochondrial-mediated cytoprotective pathway of this compound.
cAMP/PKA/β-Catenin Signaling Pathway

In both pancreatic β-cells and hepatocytes, this compound has been shown to activate the cAMP/PKA signaling cascade. This leads to the phosphorylation of CREB and the activation of β-catenin, which in turn regulates gene expression related to cell proliferation and metabolism.

PKA_Beta_Catenin_Pathway GLP1_28_36 This compound cAMP ↑ Cellular cAMP GLP1_28_36->cAMP PKA PKA Activation cAMP->PKA CREB CREB Phosphorylation (Ser133) PKA->CREB Beta_Catenin β-Catenin Phosphorylation (Ser675) PKA->Beta_Catenin Nuclear_Translocation Nuclear Translocation of β-Catenin Beta_Catenin->Nuclear_Translocation Gene_Expression Gene Expression Nuclear_Translocation->Gene_Expression Cell_Proliferation β-Cell Proliferation (e.g., Cyclin D1) Gene_Expression->Cell_Proliferation Glucose_Metabolism Regulation of Glucose Metabolism Gene_Expression->Glucose_Metabolism

cAMP/PKA/β-catenin signaling pathway activated by this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.

In Vivo Administration in Mice
  • Objective: To assess the long-term metabolic effects of this compound.

  • Animal Model: C57BL/6 mice fed a high-fat diet (60% calories from fat) for 13 weeks.

  • Peptide Administration: Daily intraperitoneal (i.p.) injections of this compound (18.5 nmol/kg body weight) or vehicle (PBS) for 6 weeks.

  • Key Measurements:

    • Body Weight and Food Intake: Measured weekly.

    • Glucose and Pyruvate Tolerance Tests: Performed at 4 and 5 weeks, respectively, after a 16-hour or 6-hour fast. Glucose (1 g/kg) or sodium pyruvate (2 g/kg) is administered via i.p. injection, and blood glucose is monitored at various time points.

    • Gene Expression Analysis: At the end of the study, tissues (e.g., liver) are collected for analysis of gluconeogenic gene expression (e.g., Pck1, G6pc, Ppargc1a) by qPCR.

Isolated Hepatocyte Experiments
  • Objective: To investigate the direct effects of this compound on hepatic glucose production.

  • Cell Isolation: Primary hepatocytes are isolated from mice by collagenase perfusion.

  • Treatment: Isolated hepatocytes are treated with this compound (e.g., 100 nM) or vehicle for a specified duration (e.g., 4 or 24 hours).

  • Key Assays:

    • Glucose Output Assay: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate), and the amount of glucose released into the medium is measured.

    • Western Blotting: To assess the phosphorylation status of key signaling proteins such as PKA targets, CREB, Akt, and FoxO1.

β-Cell Viability and Apoptosis Assays
  • Objective: To determine the cytoprotective effects of this compound on pancreatic β-cells under stress.

  • Cell Culture: INS-1 cells or dispersed human islets are cultured.

  • Induction of Stress: Cells are exposed to glucolipotoxic conditions (e.g., high glucose and oleate) or oxidative stress inducers (e.g., tert-butyl hydroperoxide).

  • Treatment: Cells are co-incubated with this compound at various concentrations (e.g., 1-10 μM).

  • Key Assays:

    • Cell Viability Assay: Using methods such as MTT or ATPlite assays.

    • Mitochondrial Membrane Potential Assay: Using fluorescent dyes like JC-1.

    • Caspase Activity Assay: To measure the activity of caspases (e.g., caspase-3/7) as a marker of apoptosis.

    • Cytochrome c Release: Assessed by immunofluorescence microscopy.

Experimental Workflow for Investigating Cardioprotection

Cardioprotection_Workflow cluster_invivo In Vivo Model cluster_exvivo Ex Vivo / In Vitro Model Animal_Model C57BL6/J Mice Treatment This compound (20 min infusion) Animal_Model->Treatment Ischemia Global Ischemia (30 min) Treatment->Ischemia Reperfusion Reperfusion (40 min) Ischemia->Reperfusion Analysis_InVivo Measure LVDP Recovery & Infarct Size Reperfusion->Analysis_InVivo Cell_Culture Coronary Artery Endothelial/Smooth Muscle Cells Treatment_ExVivo This compound Cell_Culture->Treatment_ExVivo Oxidative_Stress Induce Oxidative Stress Treatment_ExVivo->Oxidative_Stress Analysis_ExVivo Assess cAMP levels, PKA activation, Cytotoxicity Oxidative_Stress->Analysis_ExVivo

Workflow for studying the cardioprotective effects of this compound.

Conclusion and Future Directions

This compound has transitioned from being considered an inactive metabolite to a bioactive peptide with significant therapeutic potential. Its ability to protect pancreatic β-cells, improve hepatic glucose metabolism, and exert direct cardioprotective effects, all through GLP-1R-independent mechanisms, opens new avenues for drug development. The focus on mitochondrial health and the activation of the cAMP/PKA/β-catenin pathway highlights novel targets for metabolic and cardiovascular diseases.

Future research should aim to unequivocally identify the specific cell surface receptor or transporter for this compound, further elucidate the molecular details of its interaction with mitochondrial proteins, and explore its physiological relevance by determining its endogenous concentrations in various tissues. Additionally, clinical studies are warranted to translate the promising preclinical findings into therapeutic applications for conditions such as type 2 diabetes, non-alcoholic fatty liver disease, and ischemic heart disease.

References

An In-depth Technical Guide to the Mechanism of Action of GLP-1(28-36)amide in Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, and its therapeutic potential is well-established. However, emerging evidence highlights the bioactivity of its cleavage products, previously considered inactive. This technical guide focuses on GLP-1(28-36)amide, a C-terminal nonapeptide metabolite of GLP-1, and elucidates its mechanism of action in hepatocytes. Unlike its parent molecule, this compound operates through a GLP-1 receptor (GLP-1R)-independent pathway. It readily enters hepatocytes, targets mitochondria, and initiates a signaling cascade that culminates in the suppression of hepatic glucose production, reduction of oxidative stress, and amelioration of hepatic steatosis. This document provides a comprehensive overview of the signaling pathways, quantitative effects, and the experimental methodologies used to uncover these actions, offering a valuable resource for researchers in metabolic diseases.

Core Mechanism of Action in Hepatocytes

The action of this compound in the liver is distinct from canonical GLP-1 signaling. It is characterized by its independence from the GLP-1R, direct entry into hepatocytes, and primary localization to the mitochondria.[1][2][3]

Cellular Uptake and Mitochondrial Targeting

This compound, a cell-permeable nonapeptide, rapidly enters isolated mouse hepatocytes through a GLP-1R-independent mechanism.[2][3] Upon entry, it specifically targets the mitochondria, the central hub for cellular metabolism and energy production. This direct intracellular and organelle-specific action is a key feature that distinguishes it from GLP-1(7-36)amide, which acts on cell surface receptors.

Intracellular Signaling Pathways

This compound modulates hepatic metabolism through two interconnected signaling pathways: the cAMP/PKA pathway and a direct mitochondrial-mediated pathway.

  • cAMP/PKA Signaling Pathway: In primary hepatocytes, this compound treatment leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) content. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets. Key PKA targets that are phosphorylated following this compound administration include cAMP response element-binding protein (CREB), ATF-1, and β-catenin. Interestingly, while activation of this pathway by hormones like glucagon typically stimulates gluconeogenesis, this compound uniquely leverages this pathway to repress it.

  • Mitochondrial-Mediated Pathway: By localizing to the mitochondria, this compound directly modulates oxidative phosphorylation. It acts as an antioxidant, reducing levels of reactive oxygen species (ROS) and preserving mitochondrial membrane potential. This action helps maintain cellular ATP levels, inhibits the mitochondrial permeability transition (MPT) pore opening, and protects the cell from oxidative damage, particularly in states of cellular stress like glucolipotoxicity.

Physiological Effects in Hepatocytes

The signaling activities of this compound translate into significant physiological effects on hepatic glucose and lipid metabolism.

Suppression of Hepatic Gluconeogenesis

A primary effect of this compound is the potent suppression of hepatic glucose production. This is achieved by inhibiting the expression of key gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (Pck1) and Glucose-6-phosphatase (G6pc). Furthermore, it represses the expression of the transcriptional coactivator Ppargc1a (PGC-1α), a master regulator of hepatic gluconeogenesis.

Reduction of Oxidative Stress

This compound demonstrates significant antioxidant properties. In primary mouse hepatocytes, treatment with 100 nM this compound inhibits the increase in ROS levels induced by pro-oxidants and prevents the associated decrease in cellular ATP levels.

Amelioration of Hepatic Steatosis

In animal models of diet-induced obesity, administration of this compound diminishes the development of hepatic steatosis. This is achieved by inhibiting the accumulation of liver triglycerides.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in key in vitro and in vivo studies.

Table 1: In Vitro Effects of this compound on Hepatocytes

Parameter MeasuredCell TypeTreatmentResultCitation
GluconeogenesisPrimary Mouse Hepatocytes100 nM this compound, 24hDirect modulation of mitochondrial oxidative metabolism
Gene ExpressionPrimary Mouse HepatocytesThis compoundReduced expression of Pck1, G6pc, Ppargc1a
cAMP LevelsPrimary Mouse HepatocytesThis compoundIncreased intracellular cAMP content
Protein PhosphorylationHepG2 cellsThis compoundTime-dependent increase in phosphorylation of CREB, ATF-1, β-catenin
Oxidative StressPrimary Mouse Hepatocytes100 nM this compoundInhibition of t-BHP-induced ROS increase
ATP LevelsPrimary Mouse Hepatocytes100 nM this compoundInhibition of H₂O₂-induced ATP decrease
Half-lifeHuman HepatocytesThis compoundt₁/₂ = 24 min
Half-lifeMouse HepatocytesThis compoundt₁/₂ = 13 min

Table 2: In Vivo Effects of this compound in Mouse Models

Parameter MeasuredAnimal ModelTreatmentResultCitation
Hepatic SteatosisDiet-induced Obese Mice18.5 nmol/kg/day, 9 weeksDiminished development of hepatic steatosis
Hepatic TriglyceridesVery High-Fat Diet Mice18.5 nmol/kg/day infusionDecreased hepatic triglyceride levels
Body Weight GainHigh-Fat Diet Mice18.5 nmol/kg/daySignificant reduction in body weight gain
Pyruvate ToleranceHigh-Fat Diet Mice18.5 nmol/kg, 6 weeksDrastically attenuated glucose production
Hepatic Gene ExpressionHigh-Fat Diet MiceThis compoundReduced expression of Pck1, G6pc, Ppargc1a
PKA Target PhosphorylationHigh-Fat Diet MiceThis compoundIncreased phosphorylation of PKA targets in liver tissue

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Isolation and Culture of Primary Mouse Hepatocytes
  • Animal Model: C57BL/6 mice are used.

  • Anesthesia: Mice are anesthetized via intraperitoneal injection of a suitable anesthetic.

  • Perfusion: The liver is perfused in situ through the portal vein. The initial perfusion is with a calcium-free Hanks' Balanced Salt Solution (HBSS) containing EGTA to disrupt cell junctions. This is followed by a second perfusion with a collagenase solution (e.g., Type IV collagenase in Williams' Medium E) to digest the extracellular matrix.

  • Cell Isolation: After perfusion, the liver is excised, and the cell suspension is gently dispersed in culture medium.

  • Purification: The cell suspension is filtered through a nylon mesh (e.g., 100 µm) to remove undigested tissue. Hepatocytes are then purified from non-parenchymal cells by a series of low-speed centrifugation steps.

  • Plating and Culture: Viable hepatocytes are counted (e.g., using Trypan Blue exclusion) and plated on collagen-coated culture dishes. Cells are allowed to attach for several hours before the medium is changed to remove dead cells. Experiments are typically conducted within 24-48 hours of isolation.

Hepatic Glucose Production Assay
  • Cell Culture: Primary hepatocytes are cultured as described above.

  • Starvation: Cells are washed with PBS and incubated in a glucose-free medium (e.g., DMEM without glucose, supplemented with sodium pyruvate and lactate) for a defined period to deplete glycogen stores and induce a gluconeogenic state.

  • Treatment: The starvation medium is replaced with fresh glucose-free medium containing the gluconeogenic substrates (e.g., lactate and pyruvate) along with this compound at the desired concentrations. Control wells receive vehicle.

  • Incubation: Cells are incubated for a specified time (e.g., 3-6 hours).

  • Glucose Measurement: At the end of the incubation, an aliquot of the culture medium is collected, and the glucose concentration is measured using a commercially available glucose oxidase assay kit.

  • Normalization: Glucose production is normalized to the total protein content of the cells in each well, determined by a protein assay (e.g., BCA assay).

Western Blotting for Protein Phosphorylation
  • Cell Treatment and Lysis: Hepatocytes (primary or cell lines like HepG2) are treated with this compound for various time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Electrotransfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-CREB, phospho-PKA substrates) and total protein antibodies for normalization.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression
  • Treatment and RNA Extraction: Hepatocytes or liver tissue from treated animals are collected. Total RNA is extracted using a commercial kit (e.g., TRIzol reagent or RNeasy kit).

  • RNA Quality and Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green or TaqMan-based assay. Specific primers for target genes (Pck1, G6pc, Ppargc1a) and a housekeeping gene (e.g., Actb or Gapdh) for normalization are used.

  • Data Analysis: The relative expression of target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of the housekeeping gene.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis A1 Isolate Primary Mouse Hepatocytes A2 Culture & Treat with This compound A1->A2 B1 Measure Glucose Production A2->B1 B2 Analyze Gene Expression (RT-qPCR) A2->B2 B3 Analyze Protein Phosphorylation (Western Blot) A2->B3 B4 Assess Mitochondrial Function (ROS, ATP assays) A2->B4 C1 High-Fat Diet Mouse Model C2 Administer this compound C1->C2 D1 Pyruvate/Glucose Tolerance Tests C2->D1 D2 Measure Body Weight & Hepatic Lipids C2->D2 D3 Analyze Liver Tissue (Gene/Protein Expression) C2->D3 Logical_Relationship A Molecular Level: This compound B Cellular Mechanisms A->B C1 Mitochondrial Targeting & Modulation of OxPhos B->C1 C2 Activation of cAMP/PKA Pathway B->C2 D1 ↓ ROS, ↑ ATP C1->D1 D2 ↓ Gluconeogenic Gene Expression C2->D2 E Physiological Outcomes in Liver D1->E D2->E F1 Reduced Oxidative Stress E->F1 F2 Suppressed Glucose Production E->F2 F3 Ameliorated Hepatic Steatosis E->F3

References

The Intracellular Signaling of GLP-1(28-36)amide: A Technical Guide to the cAMP/PKA Pathway and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1), a cornerstone of incretin-based therapies for type 2 diabetes, undergoes enzymatic cleavage to produce smaller metabolites. Among these, GLP-1(28-36)amide, a C-terminal nonapeptide, has emerged from a history of being considered inactive to a molecule of significant biological interest.[1][2] Accumulating evidence indicates that this compound exerts pleiotropic effects, including cytoprotection in pancreatic β-cells, amelioration of hepatic steatosis, and cardioprotection, largely independent of the canonical GLP-1 receptor (GLP-1R).[1][2][3] This technical guide delves into the core signaling pathways of this compound, with a specific focus on its interaction with the cyclic adenosine monophosphate (cAMP)/Protein Kinase A (PKA) signaling cascade. It aims to provide a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual pathway representations to facilitate further research and drug development efforts in this area.

Introduction: A Paradigm Shift for a GLP-1 Metabolite

GLP-1(7-36)amide is renowned for its insulinotropic effects, mediated through the G-protein coupled receptor, GLP-1R, leading to the activation of adenylyl cyclase and a subsequent rise in intracellular cAMP. However, the rapid degradation of GLP-1 by enzymes like dipeptidyl peptidase-4 (DPP-4) and neutral endopeptidase (NEP) generates various smaller fragments. This compound, a product of NEP cleavage, was initially overlooked. Recent investigations, however, have illuminated its distinct biological activities that are not reliant on GLP-1R activation. This peptide has been shown to readily enter cells, particularly under conditions of cellular stress, and localize to mitochondria, suggesting a novel intracellular mechanism of action.

The cAMP/PKA Signaling Pathway in this compound Action

Contrary to what might be expected from a GLP-1R-independent mechanism, several studies have demonstrated that this compound can elevate intracellular cAMP levels and activate PKA. This suggests a non-canonical mode of cAMP/PKA pathway engagement.

Evidence for cAMP/PKA Activation

In pancreatic β-cells and hepatocytes, administration of this compound has been shown to increase cAMP levels and the phosphorylation of PKA targets. For instance, in primary hepatocytes, this compound treatment was associated with increased cAMP content and phosphorylation of PKA substrates. This activation is linked to several beneficial downstream effects, including the regulation of gene expression related to gluconeogenesis and the activation of pro-survival pathways.

Downstream Effectors

The activation of PKA by this compound leads to the phosphorylation of key downstream targets, including:

  • cAMP Response Element-Binding Protein (CREB): Phosphorylation of CREB at Serine 133 is a hallmark of PKA activation. Studies have shown that this compound treatment increases the phosphorylation of CREB.

  • β-Catenin: this compound has been demonstrated to stimulate the phosphorylation of β-catenin at Serine 675, a PKA-dependent site, leading to the activation of the Wnt/β-catenin signaling pathway. This has implications for β-cell proliferation and survival.

The following diagram illustrates the proposed cAMP/PKA signaling pathway activated by this compound.

GLP1_28_36_amide_cAMP_PKA_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GLP-1(28-36)amide_ext This compound Unknown_Transporter Unknown Transporter/Entry Mechanism GLP-1(28-36)amide_ext->Unknown_Transporter Enters cell GLP-1(28-36)amide_int This compound cAMP cAMP GLP-1(28-36)amide_int->cAMP stimulates Unknown_Transporter->GLP-1(28-36)amide_int PKA PKA cAMP->PKA activates pCREB pCREB (Ser133) PKA->pCREB phosphorylates pBetaCatenin p-β-catenin (Ser675) PKA->pBetaCatenin phosphorylates Gene_Expression Gene Expression (e.g., Cyclin D1) pBetaCatenin->Gene_Expression Cell_Survival_Proliferation β-cell Survival & Proliferation Gene_Expression->Cell_Survival_Proliferation

Proposed cAMP/PKA signaling pathway of intracellular this compound.

Mitochondrial-Centric Signaling: An Alternative and Complementary Pathway

A significant body of evidence points towards the mitochondria as a primary target of this compound. This peptide has been shown to enter cells and accumulate in the mitochondria, where it exerts protective effects, particularly under conditions of oxidative stress.

Key Mitochondrial Effects
  • Preservation of Mitochondrial Membrane Potential: this compound helps to maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial health.

  • Reduction of Oxidative Stress: The peptide acts as an antioxidant, reducing the levels of reactive oxygen species (ROS) within the mitochondria.

  • Inhibition of Apoptosis: By stabilizing mitochondrial function, this compound inhibits the release of pro-apoptotic factors like cytochrome c and reduces the activation of caspases.

  • Modulation of Mitochondrial Metabolism: In hepatocytes, this compound has been shown to modulate mitochondrial oxidative metabolism and suppress excessive gluconeogenesis.

The following diagram depicts the mitochondrial-centric signaling pathway of this compound.

GLP1_28_36_amide_Mitochondrial_Signaling cluster_cell Cell cluster_mito Mitochondrion GLP-1(28-36)amide_ext This compound GLP-1(28-36)amide_mito This compound GLP-1(28-36)amide_ext->GLP-1(28-36)amide_mito Enters cell and targets mitochondria Mito_Potential Preserves Membrane Potential GLP-1(28-36)amide_mito->Mito_Potential ROS_Reduction Reduces Oxidative Stress GLP-1(28-36)amide_mito->ROS_Reduction Apoptosis_Inhibition Inhibits Apoptosis GLP-1(28-36)amide_mito->Apoptosis_Inhibition ATP_Production Maintains ATP Levels GLP-1(28-36)amide_mito->ATP_Production

Mitochondrial-centric signaling pathway of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vivo and in vitro studies on this compound.

Table 1: In Vivo Studies

Animal ModelTreatmentDurationKey FindingsReference
Diet-induced obese mice18.5 nmol/kg/day this compound9 weeksDiminished development of hepatic steatosis.
High-fat diet-fed mice18.5 nmol/kg this compound6 weeksImproved hepatic glucose disposal, associated with increased cAMP levels and PKA target phosphorylation.
Streptozotocin-induced diabetic mice18 nmol/kg this compound (intraperitoneal injection, once daily)9 weeksIncreased pancreatic β-cell mass and proliferation.
Diet-induced obese mice18.5 nmol/kg/day this compound infusion3-11 weeksSignificant decrease in total body weight and reduction in fat mass.

Table 2: In Vitro Studies

Cell TypeTreatmentDurationKey FindingsReference
Isolated mouse hepatocytes100 nM this compound24 hoursModulated mitochondrial oxidative metabolism and suppressed gluconeogenesis.
INS-1 cells and dispersed human islet cells10 µM this compound18 hoursPromoted β-cell survival and improved function against glucolipotoxicity.
INS-1 cells and rat primary pancreatic islet cellsNot specifiedNot specifiedStimulated β-catenin Ser675 phosphorylation, increased cellular cAMP levels, and PKA activity.
Primary hepatocytes100 nmol/l this compound4 hoursIncreased phosphorylation of PKA targets.
Primary mouse hepatocytes and H-4-II-E hepatoma cells100 nM this compoundNot specifiedInhibited decreases in ATP levels and increases in ROS levels.

Experimental Protocols

cAMP Level Measurement Assay (Homogeneous Bioluminescent Assay)

This protocol is a generalized procedure based on commercially available kits like the cAMP-Glo™ Assay.

Objective: To quantify intracellular cAMP levels in response to this compound treatment.

Materials:

  • Cells of interest (e.g., INS-1, primary hepatocytes)

  • Cell culture medium and reagents

  • This compound

  • cAMP-Glo™ Assay Kit (or equivalent)

  • White-walled, clear-bottom 96-well or 384-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled multi-well plate at a predetermined optimal density and culture overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in an appropriate buffer. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control and a positive control (e.g., Forskolin). Incubate for the desired time at 37°C.

  • Cell Lysis and cAMP Detection:

    • Add the cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

    • Add the cAMP Detection Solution containing PKA to each well. The cAMP present will stimulate PKA activity, leading to the depletion of ATP.

  • Luminescence Reading: Add the Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction. Read the luminescence on a plate reader.

  • Data Analysis: The luminescence signal is inversely proportional to the cAMP concentration. Calculate the cAMP concentration in each sample by comparing the signal to a standard curve generated with known cAMP concentrations.

PKA Activity Assay (In Vitro Kinase Assay)

This protocol is a generalized procedure based on commercially available ELISA-based kits.

Objective: To measure the enzymatic activity of PKA in cell lysates after treatment with this compound.

Materials:

  • Cell lysates from control and this compound-treated cells

  • PKA Kinase Activity Assay Kit (containing PKA substrate-coated plates, ATP, anti-phospho-PKA substrate antibody, HRP-conjugated secondary antibody, TMB substrate, and stop solution)

  • Microplate reader capable of reading absorbance at 450 nm

Procedure:

  • Sample Preparation: Treat cells with this compound for the desired time. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors and determine the protein concentration.

  • Kinase Reaction:

    • Add equal amounts of protein from each cell lysate to the wells of the PKA substrate-coated microplate.

    • Initiate the phosphorylation reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 90 minutes) to allow PKA in the lysates to phosphorylate the substrate on the plate.

  • Detection:

    • Wash the wells to remove ATP and cell lysate.

    • Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate and incubate.

    • Wash the wells and add an HRP-conjugated secondary antibody and incubate.

    • Wash the wells and add TMB substrate. A blue color will develop in proportion to the amount of phosphorylated substrate.

  • Absorbance Reading: Stop the reaction by adding a stop solution (which turns the color to yellow) and read the absorbance at 450 nm.

  • Data Analysis: The absorbance is directly proportional to the PKA activity in the sample. Compare the activity in treated samples to the control.

The following diagram provides a high-level overview of a typical experimental workflow for assessing this compound's effect on the cAMP/PKA pathway.

Experimental_Workflow_cAMP_PKA Cell_Culture 1. Cell Culture (e.g., INS-1, Hepatocytes) Treatment 2. Treatment with This compound Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis cAMP_Assay 4a. cAMP Assay Lysis->cAMP_Assay PKA_Assay 4b. PKA Activity Assay Lysis->PKA_Assay Western_Blot 4c. Western Blot (pCREB, p-β-catenin) Lysis->Western_Blot Data_Analysis 5. Data Analysis and Interpretation cAMP_Assay->Data_Analysis PKA_Assay->Data_Analysis Western_Blot->Data_Analysis

Experimental workflow for cAMP/PKA pathway analysis.

Conclusion and Future Directions

The metabolite this compound represents a fascinating departure from the canonical, receptor-mediated actions of its parent peptide. Its ability to enter cells and engage with intracellular signaling networks, including the cAMP/PKA pathway and mitochondrial function, opens up new avenues for therapeutic development. While evidence strongly supports the activation of cAMP/PKA signaling, the precise mechanism by which this intracellular peptide stimulates this cascade remains an area of active investigation. The potential for compartmentalized signaling, perhaps at the mitochondrial level, is an intriguing possibility that warrants further exploration.

For drug development professionals, the GLP-1R-independent actions of this compound offer the potential to design therapeutics that bypass the limitations or side effects associated with GLP-1R agonists. Understanding the nuances of its intracellular signaling is paramount to harnessing its full therapeutic potential for metabolic diseases and beyond. Future research should focus on identifying the specific cellular uptake mechanisms, elucidating the direct molecular targets of this compound within the cell, and further clarifying the interplay between its effects on mitochondrial bioenergetics and the activation of cytosolic signaling cascades like the cAMP/PKA pathway.

References

The Crosstalk Between Wnt Signaling and GLP-1(28-36)amide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth exploration of the intricate relationship between the Wingless-related integration site (Wnt) signaling pathway and the glucagon-like peptide-1 (GLP-1) derived nonapeptide, GLP-1(28-36)amide. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic avenues for metabolic diseases.

Introduction to the Wnt Signaling Pathway

The Wnt signaling pathways are a group of highly conserved signal transduction pathways crucial for embryonic development, cell fate specification, proliferation, and migration.[1] Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. Wnt signaling is broadly categorized into two main branches: the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways.

The Canonical Wnt/β-catenin Pathway: In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[1][2] The binding of a Wnt ligand to its Frizzled (Fz) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (Dvl), which disrupts the destruction complex.[2][3] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to regulate the expression of target genes, such as Cyclin D1 and c-myc, which are involved in cell proliferation.

The Non-Canonical Pathways: These pathways operate independently of β-catenin and include the Planar Cell Polarity (PCP) pathway and the Wnt/Ca2+ pathway. The PCP pathway regulates cytoskeletal organization and cell polarity, while the Wnt/Ca2+ pathway modulates intracellular calcium levels.

This compound: A Bioactive Metabolite

This compound is a C-terminal nonapeptide fragment of GLP-1, produced by the cleavage of GLP-1 by neutral endopeptidase (NEP). Initially considered an inactive metabolite, recent studies have unveiled its diverse biological activities, including cytoprotective effects on pancreatic β-cells, amelioration of hepatic steatosis, and improvement of glucose disposal. Notably, many of these effects appear to be mediated independently of the classical GLP-1 receptor.

The Intersection: this compound and Wnt/β-catenin Signaling

Emerging evidence strongly suggests that this compound exerts some of its beneficial effects through the activation of the canonical Wnt/β-catenin signaling pathway. This interaction is particularly relevant in the context of pancreatic β-cell function and survival.

Mechanism of Action

In vitro studies using the rat insulinoma INS-1 cell line and primary pancreatic islet cells have demonstrated that this compound stimulates the phosphorylation of β-catenin at serine 675 (Ser675). This phosphorylation event is crucial as it promotes the nuclear accumulation of β-catenin and subsequent activation of Wnt target genes. This activation is mediated through an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and the subsequent activation of Protein Kinase A (PKA). Inhibition of PKA has been shown to attenuate the stimulatory effect of this compound on β-catenin Ser675 phosphorylation.

GLP1_Wnt_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus GLP1 This compound Receptor Unknown Receptor/ Transporter GLP1->Receptor Binds AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates beta_catenin_inactive β-catenin PKA->beta_catenin_inactive Phosphorylates (Ser675) beta_catenin_active p-β-catenin (Ser675) beta_catenin_inactive->beta_catenin_active TCF_LEF TCF/LEF beta_catenin_active->TCF_LEF Translocates & Binds Gene_Expression Target Gene Expression TCF_LEF->Gene_Expression Activates CyclinD1 Cyclin D1 Gene_Expression->CyclinD1

Caption: Proposed signaling pathway of this compound activating Wnt/β-catenin.
Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of this compound.

Table 1: In Vitro Effects of this compound on Wnt/β-catenin Signaling

ParameterCell TypeConcentrationDurationObserved EffectReference
β-catenin Ser675 PhosphorylationINS-1 cells, rat islets50 nM60 minIncreased phosphorylation
Nuclear β-catenin AccumulationINS-1 cells50 nM1 hourIncreased nuclear content
cAMP LevelsINS-1 cells50 nM30 minIncreased
PKA ActivityINS-1 cells50 nM30 minIncreased
Cyclin D1 ExpressionINS-1 cellsNot specified48 hoursIncreased
β-cell SurvivalINS-1 cells, human islets10 µM18 hoursPromoted survival against glucolipotoxicity

Table 2: In Vivo Effects of this compound

Animal ModelDosageDurationObserved EffectReference
Streptozotocin-induced diabetic mice18 nmol/kg (i.p. daily)9 weeksIncreased β-cell mass and proliferation, improved glucose disposal
Streptozotocin-induced diabetic mice18 nmol/kg (i.p. daily)9 weeksReduced fasting glucose from ~17 mM to ~12 mM
High-fat diet-fed mice18.5 nmol/kg (daily)6 weeksImproved hepatic glucose disposal

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Cell Culture
  • INS-1 Rat Insulinoma Cells: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded at an appropriate density and allowed to attach before treatment with this compound.

  • Primary Pancreatic Islets: Islets are isolated from rodents by collagenase digestion of the pancreas, followed by purification using a density gradient. Isolated islets are cultured overnight in supplemented RPMI-1640 medium before experimental treatments.

Western Blotting for β-catenin and Cyclin D1
  • Cell Lysis: Treated and control cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-β-catenin (Ser675), total β-catenin, Cyclin D1, or a loading control (e.g., β-actin or GAPDH).

  • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis is performed to quantify protein expression levels.

cAMP Assay
  • Cell Treatment: Cells are seeded in multi-well plates and treated with this compound or control vehicle for the specified duration.

  • Lysis and Assay: Intracellular cAMP levels are measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions. The assay is typically performed in the presence of a phosphodiesterase inhibitor, such as IBMX, to prevent cAMP degradation.

In Vivo Streptozotocin-Induced Diabetes Model
  • Induction of Diabetes: Male mice (e.g., C57BL/6) receive multiple low doses of streptozotocin (STZ) dissolved in citrate buffer via intraperitoneal (i.p.) injection to induce β-cell damage and hyperglycemia.

  • Treatment: Once diabetes is established (confirmed by blood glucose measurements), mice are treated daily with i.p. injections of this compound or a vehicle control.

  • Monitoring: Body weight and blood glucose levels are monitored regularly. At the end of the treatment period, glucose tolerance tests may be performed.

  • Tissue Analysis: Pancreata are harvested for histological analysis of β-cell mass and proliferation (e.g., insulin and Ki67 staining).

experimental_workflow start Start cell_culture Culture INS-1 Cells start->cell_culture treatment Treat with this compound (e.g., 50 nM, 1 hr) cell_culture->treatment cell_lysis Cell Lysis treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE & Transfer protein_quant->sds_page immunoblot Immunoblotting with p-β-catenin (Ser675) Ab sds_page->immunoblot detection Detection & Analysis immunoblot->detection end End detection->end

Caption: A typical experimental workflow for analyzing β-catenin phosphorylation.

Conclusion and Future Directions

The discovery of this compound's ability to activate the canonical Wnt/β-catenin signaling pathway opens new avenues for therapeutic intervention in diseases characterized by β-cell dysfunction, such as type 2 diabetes. This interaction provides a mechanistic explanation for some of the observed beneficial effects of this peptide. Future research should focus on identifying the specific cell surface receptor or transporter responsible for mediating the effects of this compound and further elucidating the downstream consequences of Wnt pathway activation in different cell types. A deeper understanding of this novel signaling axis will be critical for the development of targeted and effective therapies.

References

GLP-1(28-36)amide: A Technical Guide to a Bioactive GLP-1 Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1), an incretin hormone pivotal in glucose homeostasis, has become a cornerstone in the treatment of type 2 diabetes mellitus.[1] Its therapeutic potential is primarily mediated through the GLP-1 receptor (GLP-1R), leading to glucose-dependent insulin secretion, suppression of glucagon, and other beneficial metabolic effects.[2][3][4] However, the biological activity of GLP-1 extends beyond its intact form. The metabolite GLP-1(28-36)amide, a nonapeptide with the sequence FIAWLVKGRamide, was historically considered an inactive byproduct.[1] Emerging evidence now challenges this view, revealing that this compound possesses distinct biological activities that are independent of the classical GLP-1R, opening new avenues for therapeutic exploration.

This technical guide provides a comprehensive overview of this compound, summarizing its formation, biological functions, and mechanisms of action. It includes detailed experimental protocols and quantitative data from key studies to serve as a resource for researchers in the field.

Formation and Metabolism

This compound is not a direct product of GLP-1(7-36)amide degradation by dipeptidyl peptidase-4 (DPP-IV), the primary inactivating enzyme for GLP-1. Instead, it is generated from the cleavage of GLP-1(7-36)amide or its DPP-IV metabolite, GLP-1(9-36)amide, by neutral endopeptidase 24.11 (NEP 24.11 or neprilysin). NEP is widely distributed in various tissues, including endothelial cells, cardiac cells, and renal epithelial cells.

The nonapeptide itself is subject to further metabolism. In vitro studies using mouse and human hepatocytes have shown that this compound is rapidly cleaved at its N-terminus, yielding smaller fragments. This metabolic instability is an important consideration for in vivo studies and therapeutic development.

Metabolic Pathway of this compound

GLP-1(7-36)amide GLP-1(7-36)amide GLP-1(9-36)amide GLP-1(9-36)amide GLP-1(7-36)amide->GLP-1(9-36)amide DPP-IV This compound This compound GLP-1(7-36)amide->this compound NEP 24.11 GLP-1(9-36)amide->this compound NEP 24.11 Further Metabolites Further Metabolites This compound->Further Metabolites Hepatocytes

Caption: Formation of this compound from GLP-1 precursors.

Biological Activities and Mechanisms of Action

This compound exerts a range of biological effects, primarily through GLP-1R-independent mechanisms. Its actions are often cytoprotective and are particularly evident in stressed cells. A key feature of its mechanism is its ability to enter cells and target mitochondria.

Key Biological Effects of this compound:
  • Pancreatic β-cell Protection : It protects pancreatic β-cells from glucolipotoxicity-induced apoptosis and promotes β-cell survival and proliferation.

  • Hepatic Metabolism : In hepatocytes, it suppresses oxidative stress and reduces hepatic glucose production by downregulating gluconeogenic genes.

  • Cardioprotection : It has been shown to have direct cardioprotective effects, improving recovery from ischemia-reperfusion injury.

  • Weight Management : In diet-induced obese mouse models, administration of this compound has been shown to inhibit weight gain.

  • Neuroprotection : While the broader GLP-1 system has demonstrated neuroprotective effects, specific research on this compound in this area is still developing.

Signaling Pathways

Two primary signaling pathways have been identified for this compound: a mitochondrial-mediated pathway and the cAMP/PKA/β-catenin pathway.

  • Mitochondrial-Mediated Pathway : this compound can enter cells and localize to mitochondria. There, it helps to preserve the mitochondrial membrane potential, inhibit the mitochondrial permeability transition (MPT) pore, reduce the release of cytochrome c, and decrease caspase activation, ultimately leading to reduced apoptosis. It also acts as an antioxidant, reducing reactive oxygen species (ROS) levels.

  • cAMP/PKA/β-catenin Pathway : In pancreatic β-cells and hepatocytes, this compound has been shown to increase intracellular cyclic adenosine monophosphate (cAMP) levels and activate Protein Kinase A (PKA). This leads to the phosphorylation of downstream targets such as cAMP response element-binding protein (CREB) and β-catenin. The activation of the Wnt/β-catenin signaling pathway is associated with increased cell survival and proliferation.

Signaling Pathway of this compound

cluster_cell Cell cluster_mito Mitochondrion GLP-1(28-36)amide_in This compound Mito_Target Mitochondrial Target GLP-1(28-36)amide_in->Mito_Target cAMP ↑ cAMP GLP-1(28-36)amide_in->cAMP MPT_Inhibit Inhibit MPT Pore Mito_Target->MPT_Inhibit ROS_Reduce Reduce ROS Mito_Target->ROS_Reduce CytoC_Inhibit Inhibit Cytochrome C Release Mito_Target->CytoC_Inhibit Apoptosis ↓ Apoptosis CytoC_Inhibit->Apoptosis PKA ↑ PKA cAMP->PKA CREB pCREB PKA->CREB Beta-Catenin pβ-catenin PKA->Beta-Catenin Cell_Survival ↑ Cell Survival/Proliferation Beta-Catenin->Cell_Survival GLP-1(28-36)amide_out This compound GLP-1(28-36)amide_out->GLP-1(28-36)amide_in GLP-1R Independent Uptake GLP-1R GLP-1R GLP-1(28-36)amide_out->GLP-1R No Binding

Caption: this compound signaling pathways.

Quantitative Data Summary

The following tables summarize quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Studies

Cell TypeTreatment ConcentrationDurationObserved EffectReference
INS-1 β-cells & Human Islets1-10 µM2-4 daysCytoprotection against glucolipotoxicity.
INS-1 β-cells & Rat Islets50 nM30 minIncreased cAMP levels and PKA activity.
Mouse Hepatocytes & HepG2 cells100 nM30 minIncreased cAMP levels and PKA substrate phosphorylation.
Mouse Hepatocytes & HepG2 cells100 nM8 hoursReduced expression of gluconeogenic genes (Pck1, G6pc).
Mouse Hepatocytes & H-4-II-E cells100 nMNot specifiedInhibited H₂O₂-induced ATP decrease and t-BHP-induced ROS increase.
Dispersed Human Islet Cells10 µM18 hoursPromoted β-cell survival against cytotoxicity.

Table 2: In Vivo Studies (Mouse Models)

Mouse ModelDosageDurationKey FindingsReference
Diet-induced Obese18.5 nmol/kg/day9 weeksDiminished hepatic steatosis.
Diet-induced Obese18.5 nmol/kg/day6 weeksImproved hepatic glucose disposal.
Diet-induced Obese (HFD)18.5 nmol/kg/day6 weeksReduced body weight gain; improved pyruvate tolerance; reduced hepatic gluconeogenic gene expression.
Streptozotocin-induced Diabetic18 nmol/kg/day9 weeksIncreased pancreatic β-cell mass and proliferation; improved glucose disposal.
Myocardial Ischemia-ReperfusionNot specified20 min pre-ischemiaSignificantly greater recovery of left ventricular developed pressure.

Table 3: Pharmacokinetic Parameters

SpeciesSystemHalf-life (t₁/₂)Reference
MouseHepatocytes13 minutes
HumanHepatocytes24 minutes

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature.

In Vitro β-cell Protection Assay
  • Objective : To assess the cytoprotective effects of this compound against glucolipotoxicity.

  • Cell Lines : INS-1 β-cells or dispersed human islets.

  • Protocol :

    • Culture cells in standard media.

    • Induce glucolipotoxicity by incubating cells in media containing high glucose (e.g., 30 mM) and a saturated fatty acid (e.g., 0.3 mM oleate) for 48 hours.

    • Treat experimental groups with varying concentrations of this compound (e.g., 1-10 µM) concurrently with the glucolipotoxic media.

    • Assess cell viability using methods such as the ATPlite assay, which measures cellular ATP levels.

    • Measure apoptosis through TUNEL staining or by quantifying caspase activity (e.g., pan-caspase activity assay).

    • Evaluate mitochondrial membrane potential using fluorescent probes like JC-1.

  • Expected Outcome : this compound treatment is expected to increase cell viability, reduce apoptosis, and preserve mitochondrial membrane potential compared to untreated, stressed cells.

In Vivo Glucose and Pyruvate Tolerance Tests in Mice
  • Objective : To evaluate the effect of this compound on glucose disposal and hepatic glucose production.

  • Animal Model : High-fat diet-fed C57BL/6 mice.

  • Protocol :

    • Administer this compound (e.g., 18.5 nmol/kg) or vehicle (PBS) via intraperitoneal injection daily for a specified period (e.g., 6 weeks).

    • Glucose Tolerance Test (GTT) : Fast mice for 16 hours. Administer an intraperitoneal injection of glucose (1 g/kg body weight). Collect blood samples from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-injection to measure blood glucose levels.

    • Pyruvate Tolerance Test (PTT) : Fast mice for 6 hours. Administer an intraperitoneal injection of sodium pyruvate (2 g/kg body weight). Collect blood samples at the same time points as the GTT to measure blood glucose levels, which reflects hepatic gluconeogenesis.

  • Expected Outcome : this compound treatment is expected to improve glucose clearance in the GTT and significantly attenuate the rise in blood glucose during the PTT.

Experimental Workflow for In Vivo Studies

Start Start HFD_Feeding Induce Obesity: High-Fat Diet (13 weeks) Start->HFD_Feeding Treatment Daily IP Injection: This compound or Vehicle (6 weeks) HFD_Feeding->Treatment GTT Intraperitoneal Glucose Tolerance Test Treatment->GTT PTT Intraperitoneal Pyruvate Tolerance Test Treatment->PTT Tissue_Collection Euthanize and Collect Tissues GTT->Tissue_Collection PTT->Tissue_Collection Analysis Gene Expression (RT-PCR) Protein Phosphorylation (Western Blot) Tissue_Collection->Analysis End End Analysis->End

Caption: Workflow for assessing metabolic effects of this compound in vivo.

Conclusion and Future Directions

The growing body of evidence strongly indicates that this compound is a biologically active metabolite with therapeutic potential. Its unique, GLP-1R-independent mechanism of action, particularly its ability to target mitochondria and activate pro-survival signaling pathways, distinguishes it from its parent molecule, GLP-1. These properties make it an attractive candidate for conditions characterized by cellular stress and mitochondrial dysfunction, such as type 2 diabetes, hepatic steatosis, and cardiovascular disease.

Future research should focus on several key areas:

  • Receptor Identification : The receptor or transporter responsible for the cellular uptake of this compound remains to be identified.

  • Pharmacokinetics and Stability : Developing more stable analogs of this compound is crucial to overcoming its rapid in vivo degradation and enhancing its therapeutic utility.

  • Clinical Relevance : Translating the promising preclinical findings into human studies is the ultimate goal to validate its efficacy and safety in patient populations.

Understanding the non-canonical effects of GLP-1 metabolites like this compound will not only provide deeper insights into the pleiotropic effects of the GLP-1 system but may also lead to the development of novel therapeutics for metabolic and degenerative diseases.

References

The Physiological Role of Endogenous GLP-1(28-36)amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is a well-established incretin hormone with crucial roles in glucose homeostasis, making it a cornerstone of type 2 diabetes mellitus (T2DM) therapeutics. While the full-length active form, GLP-1(7-36)amide, and its analogues have been extensively studied, recent research has unveiled significant biological activity in its C-terminal metabolite, GLP-1(28-36)amide. Initially dismissed as an inactive byproduct of neutral endopeptidase (NEP) cleavage, emerging evidence demonstrates that this nonapeptide (FIAWLVKGRamide) possesses a unique physiological profile, acting through distinct, GLP-1 receptor (GLP-1R)-independent mechanisms. This technical guide provides an in-depth exploration of the physiological roles of endogenous this compound, its signaling pathways, and the experimental methodologies used to elucidate its function, offering a valuable resource for researchers and drug development professionals.

Formation and Metabolism

GLP-1(7-36)amide is rapidly degraded by dipeptidyl peptidase-IV (DPP-IV) to GLP-1(9-36)amide. Both GLP-1(7-36)amide and GLP-1(9-36)amide are substrates for neutral endopeptidase (NEP 24.11), which cleaves these peptides to generate this compound.[1][2] NEP is widely distributed in various tissues, including endothelial cells, vascular smooth muscle cells, cardiac cells, and renal epithelial cells.[1][2] The plasma half-life of this compound is longer in human hepatocytes (t½ = 24 min) compared to mouse hepatocytes (t½ = 13 min).[1] Further metabolism of this compound can occur in hepatocytes, yielding smaller fragments like GLP-1(29-36)amide and GLP-1(31-36)amide.

Core Physiological Roles and Mechanisms

This compound exerts its effects in a pleiotropic manner, influencing various metabolic and cellular processes, primarily through GLP-1R-independent pathways. Its actions are largely attributed to its ability to target mitochondria and activate the cAMP/PKA signaling cascade.

Metabolic Regulation

Hepatic Glucose Metabolism: this compound plays a significant role in regulating hepatic glucose production. In high-fat diet (HFD)-fed mice, administration of this compound improves hepatic glucose disposal and attenuates glucose production during a pyruvate tolerance test. This is associated with the reduced expression of key gluconeogenic genes, including Pck1, G6pc, and Ppargc1a. In isolated primary hepatocytes, this compound directly suppresses glucose production. Mechanistically, these effects are linked to the activation of the cAMP/PKA signaling pathway, leading to the phosphorylation of cAMP response element-binding protein (CREB) and ATF-1.

Glycemic Control and Body Weight: In streptozotocin (STZ)-induced diabetic mice, this compound treatment improves glucose disposal. In diet-induced obese mice, it has been shown to reduce weight gain and ameliorate hyperglycemia and hyperinsulinemia. The reduction in body weight is primarily due to a decrease in fat mass.

Cellular Protection

Pancreatic β-cell Protection: this compound exhibits cytoprotective effects on pancreatic β-cells. In vitro, it protects INS-1 β-cells and human islets from glucolipotoxicity-induced apoptosis by preserving mitochondrial membrane potential, increasing cellular ATP levels, and inhibiting cytochrome c release and caspase activation. This protective effect is independent of the GLP-1R. In STZ-induced diabetic mice, this compound treatment increases pancreatic β-cell mass and proliferation. The underlying mechanism involves the activation of the cAMP/PKA/β-catenin signaling pathway.

Cardioprotection: this compound has demonstrated direct cardioprotective effects. In an ex vivo model of ischemia-reperfusion injury in isolated mouse hearts, it improves the recovery of left ventricular developed pressure (LVDP) and reduces infarct size. These effects are mediated, at least in part, by the activation of pro-survival kinases and soluble adenylyl cyclase, leading to an increase in cAMP.

Neuroprotection: While direct evidence for the neuroprotective role of endogenous this compound is still emerging, the broader family of GLP-1 peptides and their agonists have shown neuroprotective efficacy in preclinical models of stroke, Alzheimer's disease, and Parkinson's disease. Given its ability to cross cellular membranes and modulate mitochondrial function, it is plausible that this compound contributes to these neuroprotective effects.

Data Presentation

Table 1: In Vivo Effects of this compound Administration in Animal Models
Animal Model Treatment Protocol Key Findings Reference
High-Fat Diet (HFD)-fed Mice18.5 nmol/kg/day via mini-osmotic pump for 3-11 weeks- Reduced weight gain (50% of control) - Decreased fat mass - Ameliorated hyperglycemia and hyperinsulinemia
HFD-fed Mice18.5 nmol/kg intraperitoneally daily for 6 weeks- Improved pyruvate tolerance - Reduced hepatic expression of Pck1, G6pc, Ppargc1a
Streptozotocin (STZ)-induced Diabetic Mice18 nmol/kg intraperitoneally once daily for 9 weeks- Improved glucose disposal - Increased pancreatic β-cell mass and proliferation
Male C57BL6/J Mice (Ischemia-Reperfusion)20-minute perfusion with this compound- Significantly greater recovery of left ventricular developed pressure (LVDP) - Reduced infarct size
Table 2: In Vitro Effects of this compound
Cell Type Treatment Conditions Key Findings Reference
Isolated Mouse Hepatocytes10-100 nM for 3.5 hours- Suppressed glucose production
Isolated Mouse Hepatocytes / H4IIE cells10-100 nM for 24 hours with H₂O₂ or t-butyl hydroperoxide- Decreased reactive oxygen species formation - Protected cellular ATP levels
INS-1 β-cells and Human Islets1-10 µM for 2-4 days under glucolipotoxic conditions- Protected mitochondrial membrane potential - Increased cellular ATP levels - Reduced cytochrome c release, caspase activation, and apoptosis
INS-1 β-cells50 nM for up to 60 minutes- Increased cAMP levels and PKA activity - Stimulated β-catenin Ser⁶⁷⁵ phosphorylation - Increased CREB and ATF-1 phosphorylation

Experimental Protocols

In Vivo Experiments

1. High-Fat Diet (HFD)-Induced Obesity Mouse Model:

  • Animals: Male C57BL/6 mice.

  • Diet: Fed a high-fat diet (e.g., 60% kcal from fat) for 13 weeks to induce obesity and insulin resistance.

  • Treatment: this compound (18.5 nmol/kg body weight) administered daily via intraperitoneal (i.p.) injection for 6 weeks.

  • Assessments:

    • Pyruvate Tolerance Test: Mice are fasted for 6 hours, followed by an i.p. injection of sodium pyruvate (2 g/kg body weight). Blood glucose is measured at various time points.

    • Gene Expression Analysis: Livers are harvested, and RNA is extracted to quantify the expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a) using quantitative real-time PCR.

    • Western Blotting: Liver protein extracts are used to assess the phosphorylation status of PKA targets like CREB and ATF-1.

2. Streptozotocin (STZ)-Induced Diabetes Mouse Model:

  • Induction of Diabetes: Mice receive multiple low doses of STZ (e.g., 50 mg/kg i.p. for 5 consecutive days) to induce β-cell damage and hyperglycemia.

  • Treatment: this compound (18 nmol/kg) is administered once daily via i.p. injection for 9 weeks.

  • Assessments:

    • Glucose Tolerance Test: Mice are fasted, and a bolus of glucose is administered i.p. Blood glucose levels are monitored over time.

    • Immunohistochemistry: Pancreata are collected, fixed, and sectioned. Immunohistochemical staining for insulin and Ki-67 is performed to assess β-cell mass and proliferation, respectively.

3. Cardiac Ischemia-Reperfusion Injury Model:

  • Langendorff Isolated Heart Perfusion:

    • Mice are anesthetized, and hearts are rapidly excised and mounted on a Langendorff apparatus.

    • Hearts are retrogradely perfused with Krebs-Henseleit buffer. A balloon is inserted into the left ventricle to measure LVDP.

    • Ischemia-Reperfusion Protocol: After a stabilization period, hearts are subjected to global ischemia (e.g., 30 minutes) followed by reperfusion (e.g., 40 minutes). This compound is administered prior to ischemia.

    • Infarct Size Measurement: At the end of reperfusion, hearts are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate viable (red) from infarcted (white) tissue.

In Vitro Experiments

1. Isolation and Treatment of Primary Hepatocytes:

  • Isolation: Hepatocytes are isolated from mouse livers using a two-step collagenase perfusion technique. The liver is perfused first with a calcium-free buffer and then with a buffer containing collagenase to digest the extracellular matrix.

  • Treatment: Isolated hepatocytes are cultured and treated with this compound at various concentrations and durations.

  • Assessments:

    • Glucose Production Assay: Hepatocytes are incubated in a glucose-free medium with gluconeogenic substrates (e.g., lactate and pyruvate), and glucose released into the medium is measured.

    • cAMP and PKA Activity Assays: Cellular cAMP levels are measured using an enzyme immunoassay. PKA activity is determined by measuring the phosphorylation of a specific substrate.

2. β-Cell Protection Assays:

  • Cell Culture: INS-1 β-cells or isolated human islets are cultured under standard conditions.

  • Induction of Glucolipotoxicity: Cells are exposed to high concentrations of glucose (e.g., 25 mM) and oleate (e.g., 0.3 mM) to mimic diabetic conditions.

  • Treatment: this compound is co-incubated with the glucolipotoxic media.

  • Assessments:

    • Cell Viability: Assessed by measuring cellular ATP levels using a luminescence-based assay.

    • Mitochondrial Membrane Potential: Measured using fluorescent dyes like JC-1 or TMRM. A decrease in the red/green fluorescence ratio of JC-1 indicates mitochondrial depolarization.

    • Caspase Activity: Caspase-3/7 activity, a marker of apoptosis, is measured using a fluorometric assay.

Mandatory Visualization

GLP1_Metabolism GLP1_7_36 GLP-1(7-36)amide GLP1_9_36 GLP-1(9-36)amide GLP1_7_36->GLP1_9_36 DPP-IV GLP1_28_36 This compound GLP1_7_36->GLP1_28_36 NEP 24.11 GLP1_9_36->GLP1_28_36 NEP 24.11

Formation of this compound.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GLP1_28_36 This compound Mitochondria Mitochondria GLP1_28_36->Mitochondria cAMP cAMP GLP1_28_36->cAMP Oxidative_Stress ↓ Oxidative Stress Mitochondria->Oxidative_Stress PKA PKA cAMP->PKA CREB_ATF1 p-CREB / p-ATF-1 PKA->CREB_ATF1 Beta_Catenin p-β-catenin PKA->Beta_Catenin Gluconeogenesis ↓ Hepatic Gluconeogenesis CREB_ATF1->Gluconeogenesis Cell_Survival ↑ β-cell Survival Beta_Catenin->Cell_Survival

Signaling pathways of this compound.

Experimental_Workflow_HFD start Start: C57BL/6 Mice hfd High-Fat Diet (13 weeks) start->hfd treatment This compound or Vehicle (i.p. daily for 6 weeks) hfd->treatment ptt Pyruvate Tolerance Test treatment->ptt tissue_collection Tissue Collection (Liver) ptt->tissue_collection analysis Gene Expression (qPCR) Protein Phosphorylation (Western Blot) tissue_collection->analysis end End analysis->end

Workflow for HFD mouse model experiments.

Experimental_Workflow_Cardio start Start: Isolate Mouse Heart langendorff Langendorff Perfusion (Stabilization) start->langendorff treatment Perfusion with this compound (20 minutes) langendorff->treatment ischemia Global Ischemia (30 minutes) treatment->ischemia reperfusion Reperfusion (40 minutes) ischemia->reperfusion measurement Measure LVDP reperfusion->measurement staining TTC Staining for Infarct Size measurement->staining end End staining->end

Workflow for cardiac ischemia-reperfusion experiments.

Conclusion

The endogenous peptide this compound is emerging as a bioactive molecule with significant physiological roles that are distinct from its parent peptide, GLP-1. Its ability to act independently of the GLP-1 receptor and directly influence mitochondrial function and intracellular signaling pathways in key metabolic tissues highlights its therapeutic potential. For researchers and drug development professionals, understanding the nuanced biology of this compound opens new avenues for the development of novel therapies for metabolic diseases, cardiovascular conditions, and potentially neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the physiological and pharmacological properties of this once-overlooked peptide.

References

An In-Depth Technical Guide to the Synthesis and Purification of GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis, making its analogues and metabolites subjects of intense research for the treatment of type 2 diabetes. Among these, GLP-1(28-36)amide, a C-terminal nonapeptide fragment of GLP-1, has emerged as a bioactive molecule with therapeutic potential.[1] This technical guide provides a comprehensive overview of the synthesis and purification of this compound. It details the methodologies for solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC) purification. Furthermore, this guide elucidates the key signaling pathways through which this compound exerts its biological effects, namely the PKA/β-catenin and mitochondrial-mediated pathways. All quantitative data is summarized for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, with the amino acid sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2, is a naturally occurring metabolite of GLP-1.[1] It is formed by the cleavage of its parent peptide by neutral endopeptidase (NEP).[1] Initially considered an inactive byproduct, recent studies have revealed its significant biological activities, including the protection of pancreatic β-cells, improvement of glucose disposal, and amelioration of hepatic steatosis.[2][3] These effects are mediated through GLP-1 receptor-independent mechanisms, primarily involving the activation of the PKA/β-catenin signaling cascade and modulation of mitochondrial function.

The growing interest in this compound necessitates robust and efficient methods for its chemical synthesis and purification to support further research and potential therapeutic development. This guide outlines the established protocols for producing high-purity this compound.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the method of choice for the chemical synthesis of peptides like this compound. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed due to its milder deprotection conditions compared to the Boc/Bzl strategy.

Synthesis Workflow

The synthesis of this compound proceeds via a stepwise elongation of the peptide chain on a solid support. The general workflow is depicted below.

spss_workflow start Rink Amide Resin deprotection1 Fmoc Deprotection (20% Piperidine in DMF) start->deprotection1 coupling1 Coupling of Fmoc-Arg(Pbf)-OH deprotection1->coupling1 wash1 Washing (DMF) coupling1->wash1 deprotection2 Fmoc Deprotection wash1->deprotection2 coupling2 Coupling of Fmoc-Gly-OH deprotection2->coupling2 wash2 Washing coupling2->wash2 deprotection3 Fmoc Deprotection wash2->deprotection3 coupling3 Coupling of Fmoc-Lys(Boc)-OH deprotection3->coupling3 wash3 Washing coupling3->wash3 deprotection4 Fmoc Deprotection wash3->deprotection4 coupling4 Coupling of Fmoc-Val-OH deprotection4->coupling4 wash4 Washing coupling4->wash4 deprotection5 Fmoc Deprotection wash4->deprotection5 coupling5 Coupling of Fmoc-Leu-OH deprotection5->coupling5 wash5 Washing coupling5->wash5 deprotection6 Fmoc Deprotection wash5->deprotection6 coupling6 Coupling of Fmoc-Trp(Boc)-OH deprotection6->coupling6 wash6 Washing coupling6->wash6 deprotection7 Fmoc Deprotection wash6->deprotection7 coupling7 Coupling of Fmoc-Ala-OH deprotection7->coupling7 wash7 Washing coupling7->wash7 deprotection8 Fmoc Deprotection wash7->deprotection8 coupling8 Coupling of Fmoc-Ile-OH deprotection8->coupling8 wash8 Washing coupling8->wash8 deprotection9 Fmoc Deprotection wash8->deprotection9 coupling9 Coupling of Fmoc-Phe-OH deprotection9->coupling9 wash9 Washing coupling9->wash9 cleavage Cleavage and Deprotection (TFA Cocktail) wash9->cleavage crude_peptide Crude this compound cleavage->crude_peptide

Caption: Automated Solid-Phase Peptide Synthesis Workflow for this compound.

Experimental Protocol: Fmoc-SPPS

Materials:

  • Rink Amide resin (e.g., Rink Amide MBHA resin)

  • Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Trp(Boc)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

  • Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

  • Washing solvent: DMF

  • Cleavage cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v)

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) by dissolving it with a coupling agent (e.g., HBTU) and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. A negative result (no color change) indicates complete coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Gly, Lys(Boc), Val, Leu, Trp(Boc), Ala, Ile, and Phe.

  • Final Deprotection: After coupling the final amino acid (Fmoc-Phe-OH), perform a final Fmoc deprotection step.

  • Washing and Drying: Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it under vacuum.

  • Cleavage and Side-Chain Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (Reagent K) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation and Isolation:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Quantitative Data: Synthesis
ParameterTypical ValueReference/Note
Crude Peptide Yield 20-40%General estimate for SPPS of nonapeptides.
Purity (Crude) 50-70%Dependent on synthesis efficiency.
Molecular Weight 1088.35 g/mol Calculated theoretical mass.

Purification of this compound via RP-HPLC

The crude peptide obtained from SPPS contains impurities such as truncated and deletion sequences. Reversed-phase high-performance liquid chromatography is a powerful technique for purifying the target peptide to a high degree of homogeneity. A two-step purification process is often employed to achieve >98% purity.

Purification Workflow

purification_workflow crude_peptide Crude this compound dissolution Dissolve in Aqueous Buffer crude_peptide->dissolution rphplc1 First RP-HPLC Purification (e.g., Acidic Conditions) dissolution->rphplc1 fraction_collection1 Collect Fractions rphplc1->fraction_collection1 purity_analysis1 Analyze Fraction Purity (Analytical HPLC) fraction_collection1->purity_analysis1 pooling1 Pool Fractions with >95% Purity purity_analysis1->pooling1 lyophilization1 Lyophilization (Optional) pooling1->lyophilization1 rphplc2 Second RP-HPLC Purification (e.g., Basic Conditions) lyophilization1->rphplc2 fraction_collection2 Collect Fractions rphplc2->fraction_collection2 purity_analysis2 Analyze Fraction Purity fraction_collection2->purity_analysis2 pooling2 Pool Fractions with >98% Purity purity_analysis2->pooling2 lyophilization2 Lyophilization pooling2->lyophilization2 final_product Pure this compound lyophilization2->final_product

Caption: Two-Step RP-HPLC Purification Workflow for this compound.

Experimental Protocol: Two-Step RP-HPLC

Materials:

  • Crude this compound

  • Mobile Phase A (Acidic): 0.1% TFA in water

  • Mobile Phase B (Acidic): 0.1% TFA in acetonitrile

  • Mobile Phase A (Basic): 10 mM ammonium bicarbonate in water, pH 8.0

  • Mobile Phase B (Basic): Acetonitrile

  • Preparative RP-HPLC system with a C8 or C18 column

Procedure:

Step 1: First Purification (Acidic Conditions)

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

  • Chromatography:

    • Equilibrate the preparative C18 column with Mobile Phase A.

    • Load the dissolved peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 10-50% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pooling: Pool the fractions with the desired purity (e.g., >95%).

  • Lyophilization: Lyophilize the pooled fractions to obtain a partially purified peptide powder.

Step 2: Second Purification (Basic Conditions)

  • Sample Preparation: Dissolve the partially purified peptide from Step 1 in Mobile Phase A (Basic).

  • Chromatography:

    • Equilibrate the preparative C8 or C18 column with Mobile Phase A (Basic).

    • Load the peptide solution.

    • Elute using a linear gradient of Mobile Phase B (Basic) (e.g., 15-45% over 30 minutes).

    • Monitor the elution at 220 nm and 280 nm.

  • Fraction Collection and Analysis: Collect and analyze fractions as described in Step 1.

  • Pooling and Lyophilization: Pool the fractions with a purity of >98% and lyophilize to obtain the final high-purity this compound.

Quantitative Data: Purification
ParameterStep 1 (Acidic RP-HPLC)Step 2 (Basic RP-HPLC)
Column Type Preparative C18Preparative C8 or C18
Mobile Phase A 0.1% TFA in Water10 mM Ammonium Bicarbonate, pH 8.0
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile
Purity Achieved >95%>98%
Overall Yield 10-20% (from crude)-

Signaling Pathways of this compound

This compound exerts its biological effects through at least two distinct signaling pathways that are independent of the canonical GLP-1 receptor.

PKA/β-catenin Signaling Pathway

In pancreatic β-cells, this compound has been shown to activate the Protein Kinase A (PKA) and β-catenin signaling pathway. This pathway is crucial for promoting β-cell survival and proliferation.

pka_beta_catenin_pathway cluster_cell Pancreatic β-cell glp1_28_36 This compound ac Adenylate Cyclase glp1_28_36->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates beta_catenin β-catenin (Ser675 Phosphorylation) pka->beta_catenin Phosphorylates nuclear_translocation Nuclear Translocation beta_catenin->nuclear_translocation tcf_lef TCF/LEF nuclear_translocation->tcf_lef Binds to gene_expression Target Gene Expression (e.g., Cyclin D1) tcf_lef->gene_expression Promotes cell_survival β-cell Survival & Proliferation gene_expression->cell_survival

Caption: PKA/β-catenin Signaling Pathway Activated by this compound.

Activation of this pathway involves this compound stimulating adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates PKA, which then phosphorylates β-catenin at Ser675. Phosphorylated β-catenin translocates to the nucleus, where it associates with TCF/LEF transcription factors to promote the expression of target genes, such as Cyclin D1, ultimately enhancing β-cell survival and proliferation.

Mitochondrial-Mediated Signaling Pathway

This compound also targets mitochondria, where it exerts protective effects against oxidative stress and apoptosis. This is particularly relevant in conditions of glucolipotoxicity.

mitochondrial_pathway glp1_28_36 This compound mitochondrion Mitochondrion glp1_28_36->mitochondrion Targets mptp Inhibits Mitochondrial Permeability Transition Pore (mPTP) mitochondrion->mptp membrane_potential Preserves Mitochondrial Membrane Potential mptp->membrane_potential cytochrome_c Reduces Cytochrome c Release membrane_potential->cytochrome_c caspase_activation Inhibits Caspase Activation cytochrome_c->caspase_activation apoptosis Suppresses Apoptosis caspase_activation->apoptosis

Caption: Mitochondrial-Mediated Protective Pathway of this compound.

This compound acts as an antioxidant and directly targets mitochondria. It inhibits the opening of the mitochondrial permeability transition pore (mPTP), which helps to preserve the mitochondrial membrane potential. This stabilization of the mitochondria prevents the release of pro-apoptotic factors like cytochrome c into the cytoplasm, thereby inhibiting the activation of caspases and ultimately suppressing apoptosis.

Conclusion

This compound is a promising bioactive peptide with therapeutic potential for metabolic diseases. The successful synthesis and purification of this nonapeptide are crucial for advancing its research and development. This guide has provided a detailed overview of the established methodologies for its production using Fmoc-SPPS and a two-step RP-HPLC purification strategy, which can consistently yield high-purity material. Furthermore, the elucidation of its GLP-1 receptor-independent signaling pathways, involving PKA/β-catenin activation and mitochondrial protection, offers valuable insights into its mechanism of action and highlights its potential as a novel therapeutic agent. The protocols and data presented herein serve as a valuable resource for researchers in the field of peptide chemistry and drug discovery.

References

An In-depth Technical Guide to the Stability and Degradation Profile of GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation profile of Glucagon-like peptide-1(28-36)amide (GLP-1(28-36)amide), a C-terminal nonapeptide of GLP-1. This document delves into the chemical and enzymatic stability of the peptide, its degradation pathways, and the analytical methodologies used for its assessment. Furthermore, it explores the key signaling pathways associated with its biological activity.

Introduction

This compound, with the amino acid sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2, is a major metabolite of GLP-1(7-36)amide and GLP-1(9-36)amide, formed through cleavage by neutral endopeptidase (NEP).[1][2] Initially considered an inactive byproduct, recent studies have revealed its significant biological activities, including roles in ameliorating hepatic metabolism, protecting pancreatic β-cells, and improving glucose disposal, independent of the GLP-1 receptor.[2][3] Understanding the stability and degradation of this nonapeptide is crucial for its potential therapeutic development.

Enzymatic Stability and Degradation

The primary route of this compound degradation is through enzymatic metabolism, particularly in hepatocytes.

2.1. In Vitro Metabolic Stability in Hepatocytes

Studies using cryopreserved hepatocytes have been instrumental in elucidating the metabolic fate of this compound. The peptide is rapidly metabolized in both mouse and human hepatocytes, with a significantly shorter half-life observed in the former.[4]

SpeciesHalf-life (t½) in HepatocytesReference
Human24 minutes
Mouse13 minutes

2.2. Degradation Products

The metabolism of this compound in hepatocytes primarily involves N-terminal cleavage, resulting in smaller peptide fragments. No C-terminal degradation has been observed. The major identified metabolites are:

  • GLP-1(29-36)amide

  • GLP-1(31-36)amide

These findings suggest that the biological effects attributed to this compound might, in part, be mediated by these downstream metabolites.

Chemical Stability

While extensive data on the enzymatic degradation of this compound is available, specific studies detailing its chemical stability under various conditions such as pH, temperature, and in different formulations are less prevalent in the public domain. However, general principles of peptide stability and forced degradation studies on parent GLP-1 molecules provide valuable insights.

3.1. Forced Degradation Studies

Forced degradation, or stress testing, is essential to understand the intrinsic stability of a peptide. Typical stress conditions for peptides include exposure to:

  • Acidic and Basic Conditions: Peptides are susceptible to hydrolysis at both low and high pH.

  • Oxidative Conditions: Amino acids such as tryptophan and methionine are prone to oxidation. Given that this compound contains a tryptophan residue, it is likely susceptible to oxidative degradation.

  • Elevated Temperatures: High temperatures can accelerate both chemical degradation and physical instability, such as aggregation.

Studies on the parent molecule, GLP-1, have shown that aggregation is a significant stability concern, which can be influenced by pH and temperature. C-terminal amidation, as is present in this compound, has been shown to slow fibril formation at neutral and basic pH for GLP-1 analogues.

Experimental Protocols

This section outlines the methodologies for assessing the stability and degradation of this compound.

4.1. Enzymatic Stability in Hepatocytes

This protocol describes a general procedure for evaluating the metabolic stability of this compound in cryopreserved hepatocytes.

Materials:

  • Cryopreserved human or mouse hepatocytes

  • Williams' Medium E (or other suitable culture medium)

  • This compound stock solution

  • Bovine Serum Albumin (BSA)

  • Acetonitrile (ACN) or other suitable quenching solvent

  • LC-MS/MS system

Procedure:

  • Thaw cryopreserved hepatocytes according to the manufacturer's protocol.

  • Plate the hepatocytes in a suitable culture plate (e.g., 24-well plate).

  • Pre-incubate the cells to allow for recovery and attachment.

  • Prepare the incubation medium containing a known concentration of this compound.

  • Initiate the stability assay by adding the peptide-containing medium to the cells.

  • Incubate the plate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the incubation medium.

  • Immediately quench the enzymatic activity by adding a cold quenching solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of intact this compound and the formation of metabolites using a validated LC-MS/MS method.

Data Analysis: The half-life (t½) is determined by plotting the natural logarithm of the percentage of remaining this compound against time.

4.2. Chemical Stability Assessment using RP-HPLC

This protocol outlines a general method for assessing the chemical stability of this compound in solution under various stress conditions.

Materials:

  • This compound

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • Hydrogen peroxide solution (for oxidative stress)

  • RP-HPLC system with UV detector

  • C18 column suitable for peptide analysis

Procedure:

  • Prepare solutions of this compound in the different pH buffers.

  • For oxidative stress, add hydrogen peroxide to a solution of the peptide.

  • Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 40°C).

  • At specified time points, withdraw aliquots from each solution.

  • Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining. A typical mobile phase would consist of an aqueous phase with an ion-pairing agent like trifluoroacetic acid (TFA) and an organic phase like acetonitrile.

  • Monitor the chromatograms for the appearance of new peaks, which indicate degradation products.

Data Analysis: The percentage of intact peptide remaining at each time point is calculated relative to the initial concentration. Degradation kinetics can be determined by plotting the percentage of remaining peptide against time.

Signaling Pathways

This compound exerts its biological effects through GLP-1 receptor-independent signaling pathways.

5.1. Mitochondrial-Mediated Pathway

This compound is a cell-permeable peptide that can target mitochondria directly. In hepatocytes, it modulates mitochondrial oxidative metabolism, leading to a reduction in oxidative stress. This is achieved by inhibiting the mitochondrial permeability transition (MPT) pore, which preserves the mitochondrial membrane potential and suppresses apoptosis.

Mitochondrial_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell Cell_Membrane Cell Membrane MPT_Pore MPT Pore Mitochondrion->MPT_Pore Inhibits Oxidative_Stress Oxidative Stress Cell_Survival Cell Survival MPT_Pore->Cell_Survival Promotes Apoptosis Apoptosis Oxidative_Stress->Apoptosis

Caption: Mitochondrial-mediated signaling of this compound.

5.2. cAMP/PKA/β-catenin Signaling Pathway

In pancreatic β-cells, this compound has been shown to activate the cAMP/PKA signaling cascade. This leads to the phosphorylation of β-catenin at Ser675, promoting its nuclear translocation and the activation of Wnt signaling target genes, which are involved in cell proliferation and survival.

cAMP_PKA_Pathway This compound This compound cAMP cAMP This compound->cAMP Increases PKA PKA cAMP->PKA Activates beta_catenin β-catenin (Ser675) PKA->beta_catenin Phosphorylates Nuclear_Translocation Nuclear Translocation beta_catenin->Nuclear_Translocation Gene_Expression Target Gene Expression Nuclear_Translocation->Gene_Expression Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation

Caption: cAMP/PKA/β-catenin signaling pathway of this compound.

Experimental Workflow for Stability and Degradation Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound stability and degradation.

Experimental_Workflow cluster_stability Stability Assessment cluster_analysis Analytical Methods cluster_data Data Analysis Sample_Prep Sample Preparation (Peptide in buffer/matrix) Incubation Incubation (Controlled Temp, Time) Sample_Prep->Incubation Sampling Time-point Sampling Incubation->Sampling Quenching Quenching (e.g., ACN, Acid) Sampling->Quenching RP_HPLC RP-HPLC (Quantification of Intact Peptide) Quenching->RP_HPLC LC_MS LC-MS/MS (Metabolite Identification & Quantification) Quenching->LC_MS Degradation_Kinetics Degradation Kinetics (Half-life Calculation) RP_HPLC->Degradation_Kinetics Metabolite_Profile Metabolite Profiling LC_MS->Metabolite_Profile

Caption: Workflow for this compound stability analysis.

Conclusion

This compound is a biologically active peptide with a distinct stability and degradation profile. Its rapid enzymatic degradation in hepatocytes highlights a key challenge for its potential therapeutic application, suggesting that strategies to enhance its metabolic stability may be necessary. The primary degradation pathway involves N-terminal cleavage. While detailed chemical stability data is not extensively available, forced degradation studies on related GLP-1 compounds indicate potential liabilities to oxidation and pH-dependent degradation. The GLP-1 receptor-independent signaling of this compound, involving direct mitochondrial effects and activation of the cAMP/PKA/β-catenin pathway, underscores its unique mechanism of action. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this promising peptide.

References

The Antioxidant Properties of GLP-1(28-36)amide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1), an incretin hormone, is well-established for its role in glucose homeostasis. However, emerging evidence highlights the significant biological activities of its metabolites. Among these, the C-terminal nonapeptide, GLP-1(28-36)amide, has garnered considerable attention for its potent antioxidant and cytoprotective effects. This technical guide provides an in-depth overview of the antioxidant properties of this compound, its mechanisms of action, and the experimental protocols used to elucidate these effects. The information is tailored for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases with an underlying oxidative stress component.

Core Mechanism of Action: A Focus on Mitochondria

The primary antioxidant mechanism of this compound is centered on the mitochondria. Unlike its parent molecule, GLP-1(7-36)amide, which acts primarily through the GLP-1 receptor (GLP-1R), this compound exerts its effects in a GLP-1R-independent manner.[1] This nonapeptide is cell-permeable and has been shown to localize within mitochondria, particularly in stressed cells.[1][2][3]

The proposed mechanism involves the direct modulation of mitochondrial function to mitigate oxidative stress. Key aspects of this mechanism include:

  • Reduction of Reactive Oxygen Species (ROS): this compound directly inhibits the formation of ROS within the mitochondria.[1]

  • Preservation of Mitochondrial Membrane Potential (ΔΨm): The peptide helps to maintain the mitochondrial membrane potential, which is crucial for ATP synthesis and overall mitochondrial health.

  • Inhibition of Mitochondrial Permeability Transition (MPT): By inhibiting the MPT pore opening, this compound prevents the release of pro-apoptotic factors and subsequent cell death.

  • Restoration of Cellular ATP Levels: Through the preservation of mitochondrial function, this compound helps to restore and maintain cellular ATP levels, even under conditions of oxidative stress.

Quantitative Data on Antioxidant Effects

The antioxidant effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Studies
Cell TypeStressorThis compound ConcentrationObserved EffectReference
Isolated Mouse HepatocytesHydrogen Peroxide (H₂O₂) / t-butyl hydroperoxide (t-BHP)10 - 100 nMDecreased ROS formation and protected cellular ATP levels.
H4IIE Hepatoma CellsHydrogen Peroxide (H₂O₂) / t-butyl hydroperoxide (t-BHP)10 - 100 nMInhibited increases in ROS levels and decreases in ATP levels.
INS-1 Pancreatic β-cellsGlucolipotoxicity1 - 10 µMExerted cytoprotective activity.
Isolated Human IsletsGlucolipotoxicity1 - 10 µMShowed cytoprotective effects.
Hepatocytes from high-fat diet miceEndogenous Oxidative Stress100 nMInhibited ROS formation and restored cellular ATP levels.
In Vivo Studies
Animal ModelTreatmentDurationObserved EffectReference
Diet-induced obese mice18.5 nmol/kg/day9 weeksDiminished the development of hepatic steatosis.
β-cell injury diabetic mouse model18 nmol/kg once daily9 weeksShowed cytoprotective effect on pancreatic β-cells by increasing mass and promoting proliferation.
High-fat diet-fed mice18.5 nmol/kg6 weeksImproved hepatic glucose disposal.
High-fat diet-fed mice18.5 nmol/kg per dayNot specifiedReduced body weight gain and hepatic gluconeogenesis.
Very high-fat diet-fed mice18.5 nmol/kg per day (infusion)Not specifiedDecreased plasma levels of glucose and insulin, and hepatic triglyceride levels.

Signaling Pathways

While the primary mechanism is mitochondrial, this compound has also been shown to activate intracellular signaling cascades, notably the cAMP/PKA pathway. This activation leads to the phosphorylation of downstream targets such as β-catenin and cAMP response element-binding protein (CREB), contributing to its cytoprotective effects.

GLP1_28_36_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondrion Mitochondrion cluster_cAMP_PKA cAMP/PKA Pathway This compound This compound MitochondrialTargeting Mitochondrial Targeting This compound->MitochondrialTargeting Enters Cell (GLP-1R Independent) cAMP cAMP This compound->cAMP Activates ROS ROS Formation MitochondrialTargeting->ROS Inhibits MPT MPT Pore Opening MitochondrialTargeting->MPT Inhibits ATP Cellular ATP MitochondrialTargeting->ATP Restores MembranePotential ΔΨm Preservation MitochondrialTargeting->MembranePotential Promotes PKA PKA cAMP->PKA Activates beta-catenin beta-catenin PKA->beta-catenin Phosphorylates CREB CREB PKA->CREB Phosphorylates

Caption: Signaling pathways of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments used to characterize the antioxidant properties of this compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of the fluorescent probe CM-H2DCFDA to quantify intracellular ROS levels.

ROS_Measurement_Workflow Start Start Cell_Culture 1. Culture cells to desired confluency. Start->Cell_Culture Treatment 2. Treat cells with this compound and/or stressor. Cell_Culture->Treatment Wash1 3. Wash cells with pre-warmed PBS or HBSS. Treatment->Wash1 Loading 4. Load cells with 5-10 µM CM-H2DCFDA in buffer. Wash1->Loading Incubation 5. Incubate for 30-45 min at 37°C in the dark. Loading->Incubation Wash2 6. Wash cells to remove excess probe. Incubation->Wash2 Measurement 7. Measure fluorescence (Ex/Em ~495/525 nm) using a plate reader, microscope, or flow cytometer. Wash2->Measurement End End Measurement->End

Caption: Experimental workflow for ROS measurement.

Detailed Steps:

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy, or flask for flow cytometry) and culture until they reach the desired confluency.

  • Treatment: Treat cells with the desired concentrations of this compound for the appropriate duration. A positive control (e.g., H₂O₂) and a vehicle control should be included.

  • Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Probe Loading: Prepare a working solution of 5-10 µM CM-H2DCFDA in pre-warmed, serum-free medium or buffer. Add the working solution to the cells.

  • Incubation: Incubate the cells for 30-45 minutes at 37°C in the dark.

  • Post-incubation Wash: Remove the loading solution and wash the cells twice with pre-warmed medium or buffer to remove any extracellular probe.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence plate reader, fluorescence microscope, or flow cytometer. The excitation and emission wavelengths for the oxidized probe (DCF) are approximately 495 nm and 525 nm, respectively.

Measurement of Cellular ATP Levels

This protocol describes a common method for quantifying cellular ATP using a luciferase-based assay.

ATP_Measurement_Workflow Start Start Cell_Culture 1. Culture and treat cells in an opaque-walled plate. Start->Cell_Culture Reagent_Prep 2. Prepare ATP detection reagent (Luciferase/Luciferin). Cell_Culture->Reagent_Prep Lysis 3. Add reagent to lyse cells and initiate reaction. Reagent_Prep->Lysis Incubation 4. Incubate for 10 minutes at room temperature. Lysis->Incubation Measurement 5. Measure luminescence with a luminometer. Incubation->Measurement End End Measurement->End

Caption: Experimental workflow for ATP measurement.

Detailed Steps:

  • Cell Preparation: Seed cells in an opaque-walled multi-well plate (e.g., 96-well) to minimize crosstalk between wells. Treat the cells with this compound and/or stressors as required.

  • Reagent Preparation: Prepare the ATP detection reagent containing luciferase and D-luciferin according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.

  • Cell Lysis and Reaction Initiation: Add the ATP detection reagent directly to the cell culture wells. The reagent typically contains a component that lyses the cells to release ATP.

  • Incubation: Incubate the plate for approximately 10 minutes at room temperature to allow for cell lysis and stabilization of the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the ATP concentration. An ATP standard curve should be generated to quantify the absolute ATP concentration.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol details the use of a cationic, fluorescent dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial membrane potential.

MMP_Measurement_Workflow Start Start Cell_Culture 1. Culture and treat cells as required. Start->Cell_Culture Loading 2. Load cells with TMRE (or similar dye) in culture medium. Cell_Culture->Loading Incubation 3. Incubate for 15-30 min at 37°C. Loading->Incubation Wash 4. Wash cells to remove excess dye. Incubation->Wash Measurement 5. Measure fluorescence (Ex/Em ~549/575 nm). Wash->Measurement End End Measurement->End

Caption: Experimental workflow for ΔΨm measurement.

Detailed Steps:

  • Cell Preparation: Culture and treat cells with this compound and/or a mitochondrial uncoupler (e.g., FCCP as a positive control for depolarization) in a suitable plate or dish.

  • Dye Loading: Add the TMRE working solution (typically in the nanomolar range) to the cells in their culture medium.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed medium or buffer to remove the dye that has not accumulated in the mitochondria.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. For TMRE, the excitation and emission wavelengths are approximately 549 nm and 575 nm, respectively. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Conclusion and Future Directions

This compound is a promising therapeutic agent with potent antioxidant properties that are mediated primarily through its direct action on mitochondria. Its ability to reduce ROS, preserve mitochondrial function, and maintain cellular energy levels makes it a compelling candidate for the treatment of a wide range of diseases characterized by oxidative stress, including type 2 diabetes, cardiovascular diseases, and neurodegenerative disorders.

Future research should focus on further elucidating the precise molecular targets of this compound within the mitochondria and exploring its therapeutic potential in preclinical and clinical settings. The development of stable, long-acting mimetics of this compound could also represent a significant advancement in the field of antioxidant therapy.

References

Methodological & Application

Application Notes and Protocols for GLP-1(28-36)amide In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental protocols for studying the biological activities of GLP-1(28-36)amide, a C-terminal nonapeptide of Glucagon-like peptide-1 (GLP-1). This document outlines the key signaling pathways, detailed experimental methodologies, and expected quantitative outcomes based on published research.

This compound, initially considered an inactive metabolite, is now recognized for its diverse biological roles, particularly in protecting pancreatic β-cells and improving hepatic metabolism.[1] Notably, its actions are independent of the classical GLP-1 receptor (GLP-1R), suggesting a distinct mechanism of action.[1][2] The protocols detailed below are designed to investigate the cytoprotective and metabolic effects of this nonapeptide in relevant cell models.

Key Signaling Pathways

This compound exerts its effects primarily through two interconnected, GLP-1R-independent signaling pathways: a mitochondrial-mediated pathway and the cAMP/PKA/β-catenin pathway.

Mitochondrial-Mediated Signaling Pathway

This compound has been shown to enter cells and target mitochondria directly.[2][3] This interaction leads to the preservation of mitochondrial integrity and function, especially under conditions of cellular stress. Key events in this pathway include the inhibition of the mitochondrial permeability transition (MPT) pore opening, maintenance of the mitochondrial membrane potential (ΔΨm), and a subsequent reduction in the release of pro-apoptotic factors like cytochrome c. This ultimately leads to decreased caspase activation and enhanced cell survival.

Mitochondrial_Pathway This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion MPT Pore MPT Pore Mitochondrion->MPT Pore Inhibits ΔΨm Stabilization ΔΨm Stabilization Mitochondrion->ΔΨm Stabilization Maintains Cytochrome c Release Cytochrome c Release ΔΨm Stabilization->Cytochrome c Release Inhibits Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Cell Survival Cell Survival Caspase Activation->Cell Survival Inhibits

Caption: Mitochondrial-mediated signaling of this compound.

cAMP/PKA/β-catenin Signaling Pathway

In pancreatic β-cells, this compound has been demonstrated to increase intracellular cyclic adenosine monophosphate (cAMP) levels, leading to the activation of Protein Kinase A (PKA). Activated PKA then phosphorylates β-catenin at Ser675, promoting its nuclear translocation. In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the expression of pro-survival and proliferative genes, such as Cyclin D1. This pathway contributes to the observed increase in β-cell mass and proliferation.

cAMP_PKA_BetaCatenin_Pathway This compound This compound cAMP cAMP This compound->cAMP Increases PKA PKA cAMP->PKA Activates β-catenin (Ser675) β-catenin (Ser675) PKA->β-catenin (Ser675) Phosphorylates Nuclear Translocation Nuclear Translocation β-catenin (Ser675)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Promotes Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation & Survival

Caption: cAMP/PKA/β-catenin signaling of this compound.

Data Presentation: Summary of Quantitative Data

The following tables summarize quantitative data from in vitro studies of this compound.

Table 1: Effects of this compound on Cell Viability and Mitochondrial Function

Cell TypeStressorThis compound ConcentrationTreatment DurationOutcomeReference
INS-1Glucolipotoxicity (25mM Glucose, 0.3mM Oleate)1-10 µM6 daysIncreased cell viability
INS-1H₂O₂ (5mM)1-10 µM6 daysIncreased cell viability
INS-1STZ (1.0mM)1-10 µM48 hoursIncreased cell viability
Dispersed Human IsletsGlucolipotoxicity (30mM Glucose, 0.3mM Oleate)1.0 µM48 hoursIncreased cell viability
INS-1t-BHP (18.25 µM)1-10 µM48 hoursInhibited loss of mitochondrial membrane potential
Mouse HepatocytesH₂O₂100 nMNot SpecifiedInhibited decrease in ATP levels
H-4-II-E Hepatomat-BHP100 nMNot SpecifiedIncreased reactive oxygen species levels

Table 2: Effects of this compound on Signaling Pathways and Gene Expression

Cell TypeThis compound ConcentrationTreatment DurationOutcomeReference
INS-150 nM5-60 minutesIncreased CREB Ser¹³³ phosphorylation
Rat Islets50 nM5-60 minutesIncreased ATF-1 phosphorylation
INS-1Not SpecifiedNot SpecifiedIncreased cellular cAMP levels and PKA activity
INS-1Not SpecifiedNot SpecifiedIncreased nuclear β-catenin content
INS-1Not SpecifiedNot SpecifiedIncreased Cyclin D1 expression
Primary Hepatocytes100 nM4 hoursIncreased phosphorylation of PKA targets (CREB, ATF-1, β-catenin)
Primary Hepatocytes100 nM4 hoursReduced expression of Pck1, G6pc, and Ppargc1a

Experimental Protocols

General Experimental Workflow

The general workflow for in vitro experiments with this compound involves cell culture, induction of cellular stress (if applicable), treatment with the peptide, and subsequent analysis using various assays.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., INS-1, Hepatocytes) Stress_Induction Stress Induction (Optional) (e.g., Glucolipotoxicity, Oxidative Stress) Cell_Culture->Stress_Induction Peptide_Treatment This compound Treatment Stress_Induction->Peptide_Treatment Viability_Assay Cell Viability Assay (e.g., ATPlite) Peptide_Treatment->Viability_Assay Mitochondrial_Assay Mitochondrial Function Assay (e.g., JC-1) Peptide_Treatment->Mitochondrial_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot, cAMP ELISA) Peptide_Treatment->Signaling_Assay Gene_Expression_Assay Gene Expression Analysis (e.g., qPCR) Peptide_Treatment->Gene_Expression_Assay

Caption: General workflow for in vitro this compound experiments.

Protocol 1: Cell Viability Assay (ATPlite™)

This protocol is designed to assess the cytoprotective effects of this compound against various stressors in INS-1 cells or primary islets.

Materials:

  • INS-1 cells or dispersed human islets

  • 96-well white microplates

  • This compound (stock solution in sterile water or appropriate buffer)

  • Stress-inducing agents (e.g., a mixture of 25 mM glucose and 0.3 mM oleate for glucolipotoxicity; 5 mM H₂O₂ for oxidative stress; 1.0 mM Streptozotocin [STZ])

  • ATPlite™ Assay Kit (PerkinElmer)

  • Luminometer

Procedure:

  • Cell Seeding: Seed INS-1 cells in a 96-well white microplate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. For dispersed human islets, plate an appropriate number of islet equivalents per well. Allow cells to adhere and stabilize for 24 hours.

  • Induction of Stress and Treatment:

    • Prepare fresh medium containing the desired stressor (e.g., glucolipotoxicity medium, H₂O₂, or STZ).

    • Add the stressor-containing medium to the cells.

    • Concurrently, treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM). Include a vehicle control (medium with stressor but no peptide) and a healthy control (medium without stressor or peptide).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours for STZ, up to 6 days for glucolipotoxicity, replenishing media every 2 days).

  • ATP Measurement:

    • Equilibrate the ATPlite™ assay reagents to room temperature.

    • Add 100 µL of the reconstituted ATPlite™ reagent to each well.

    • Shake the plate for 2 minutes to induce cell lysis.

    • Dark-adapt the plate for 10 minutes.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a percentage of the control (untreated, unstressed cells) after subtracting the background luminescence.

Protocol 2: Mitochondrial Membrane Potential Assay (JC-1)

This protocol measures the effect of this compound on mitochondrial membrane potential (ΔΨm) in cells under oxidative stress.

Materials:

  • INS-1 cells

  • 96-well black, clear-bottom microplates

  • This compound

  • tert-Butyl hydroperoxide (t-BHP)

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding and Treatment:

    • Seed INS-1 cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with 18.25 µM t-BHP in the presence or absence of this compound (e.g., 1 µM, 10 µM) for 48 hours. Include appropriate controls.

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's protocol.

    • Remove the culture medium and wash the cells once with the assay buffer provided in the kit.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C.

  • Fluorescence Measurement:

    • After incubation, wash the cells with the assay buffer.

    • Measure the fluorescence intensity using a microplate reader.

      • J-aggregates (healthy cells with high ΔΨm): Excitation ~560 nm, Emission ~595 nm (red).

      • JC-1 monomers (apoptotic cells with low ΔΨm): Excitation ~485 nm, Emission ~535 nm (green).

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Protocol 3: Western Blot for PKA and CREB Phosphorylation

This protocol details the detection of key signaling protein phosphorylation in response to this compound treatment.

Materials:

  • Primary hepatocytes or INS-1 cells

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Phospho-PKA Substrate antibody

    • Phospho-CREB (Ser133) antibody

    • Total CREB antibody

    • β-actin or GAPDH antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to 80-90% confluency.

    • Treat cells with this compound (e.g., 100 nM for hepatocytes, 50 nM for INS-1 cells) for the desired time (e.g., 5 minutes to 4 hours).

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein or a loading control.

Protocol 4: Hepatocyte Glucose Production Assay

This protocol is for measuring the effect of this compound on gluconeogenesis in primary hepatocytes.

Materials:

  • Primary mouse or human hepatocytes

  • Glucose-free DMEM

  • Gluconeogenic substrates (e.g., lactate and pyruvate)

  • This compound

  • Glucose Assay Kit (colorimetric or fluorometric)

Procedure:

  • Cell Plating and Glycogen Depletion:

    • Plate primary hepatocytes in collagen-coated plates and allow them to attach.

    • To deplete glycogen stores, incubate the cells in glucose-free DMEM for 2-6 hours.

  • Treatment:

    • Wash the cells and replace the medium with fresh glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM lactate and 1 mM pyruvate).

    • Add this compound (e.g., 100 nM) or other test compounds (e.g., insulin as a positive control for inhibition). Include a vehicle control.

  • Incubation: Incubate the cells for 24 hours.

  • Glucose Measurement:

    • Collect the culture medium from each well.

    • Measure the glucose concentration in the medium using a commercially available glucose assay kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the glucose production to the total protein content in each well. Express the results as a percentage of the vehicle-treated control.

These detailed protocols and application notes provide a solid foundation for researchers to investigate the in vitro effects of this compound, contributing to a deeper understanding of its therapeutic potential.

References

Application Notes and Protocols: In Vivo Efficacy of GLP-1(28-36)amide in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone in glucose homeostasis. While its full-length form, GLP-1(7-36)amide, is well-characterized, recent research has focused on its metabolites. One such metabolite, GLP-1(28-36)amide, is a nonapeptide generated by the cleavage of GLP-1 by neutral endopeptidase (NEP) 24.11.[1][2][3][4] Initially considered inactive, accumulating evidence demonstrates that this compound possesses significant biological activity, exerting beneficial effects on glucose metabolism, pancreatic β-cell health, and hepatic function, often independent of the canonical GLP-1 receptor.[1]

These application notes provide a summary of key quantitative data from in vivo mouse model studies and detailed protocols for replicating these experiments. The information is intended for researchers in metabolic diseases, pharmacology, and drug development to facilitate further investigation into the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the primary findings from in vivo studies of this compound in various mouse models.

Table 1: Effects on Diet-Induced Obese (DIO) Mouse Models

ParameterMouse ModelDosage & AdministrationDurationKey Quantitative OutcomesReference
Body Weight High-Fat Diet (HFD) induced obese mice18.5 nmol/kg/day (Continuous infusion)9 weeksSignificantly reduced weight gain (approx. 50% of control) and fat mass.
Glucose Metabolism HFD-induced obese mice18.5 nmol/kg (Daily IP injection)6 weeksImproved hepatic glucose disposal and pyruvate tolerance.
Hepatic Health HFD-induced obese mice18.5 nmol/kg/day (Continuous infusion)9 weeksDiminished development of hepatic steatosis and reduced hepatic triglyceride levels.
Insulin & Glucose Very High-Fat Diet (VHFD) mice18.5 nmol/kg/day (Continuous infusion)9 weeksPrevented the development of fasting hyperglycemia and hyperinsulinemia.
Gene Expression HFD-induced obese mice18.5 nmol/kg (Daily IP injection)6 weeksDecreased expression of hepatic gluconeogenic genes (Pck1, G6pc, Ppargc1a).

Table 2: Effects on Diabetic Mouse Models

ParameterMouse ModelDosage & AdministrationDurationKey Quantitative OutcomesReference
Glucose Control Streptozotocin (STZ)-induced diabetic mice18 nmol/kg (Daily IP injection)9 weeksSignificantly reduced fasting glucose levels (from ~17 mM to ~12 mM). Improved glucose disposal.
β-Cell Health STZ-induced diabetic mice18 nmol/kg (Daily IP injection)9 weeksIncreased pancreatic β-cell mass and proliferation. Elevated basal insulin levels.

Table 3: Cardioprotective Effects

ParameterMouse ModelDosage & AdministrationDurationKey Quantitative OutcomesReference
Cardiac Function Myocardial Infarction (MI) model (in vivo)Pre-treatment with this compound4 days post-MIReduced infarct size.
Ischemia/Reperfusion Isolated hearts (ex vivo)20 min administration prior to ischemia30 min ischemia, 40 min reperfusionSignificantly greater recovery of left ventricular developed pressure (LVDP) compared to vehicle.

Experimental Protocols

Protocol 1: Induction of Diet-Induced Obesity (DIO) and Peptide Administration

  • Animal Model: Use male C57BL/6J mice, 5-6 weeks of age.

  • Diet: Feed mice a high-fat diet (HFD), typically with 60% of calories from fat, for 10-13 weeks to induce obesity and insulin resistance. A control group should be maintained on a standard chow diet.

  • Peptide Preparation: Dissolve this compound (trifluoroacetate salt) in sterile phosphate-buffered saline (PBS).

  • Administration:

    • Intraperitoneal (IP) Injection: Administer this compound at a dose of 18-18.5 nmol/kg body weight once daily. The control group receives an equivalent volume of PBS.

    • Continuous Infusion: Load mini-osmotic pumps with this compound to deliver a continuous dose of 18.5 nmol/kg/day. Implant pumps subcutaneously in anesthetized mice.

  • Monitoring: Monitor body weight and food intake regularly throughout the study.

Protocol 2: Induction of Diabetes via Streptozotocin (STZ) and Peptide Administration

  • Animal Model: Use male mice (e.g., C57BL/6J), 8-10 weeks of age.

  • STZ Induction: Administer multiple low doses of streptozotocin (e.g., 50 mg/kg body weight in citrate buffer, pH 4.5) via IP injection for 5 consecutive days to induce β-cell injury and hyperglycemia.

  • Diabetes Confirmation: Monitor blood glucose levels. Mice with non-fasting glucose levels >11.1 mM are typically considered diabetic and included in the study.

  • Peptide Administration: Begin daily IP injections of this compound (18 nmol/kg) or vehicle (PBS) after diabetes confirmation and continue for the duration of the study (e.g., 9 weeks).

Protocol 3: Metabolic Testing

  • Intraperitoneal Glucose Tolerance Test (IPGTT):

    • Fast mice for 16 hours.

    • Record baseline blood glucose from the tail vein (t=0).

    • Administer an IP injection of D-glucose (1 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • Calculate the area under the curve (AUC) for glucose excursion.

  • Pyruvate Tolerance Test (PTT):

    • Fast mice for 16 hours.

    • Record baseline blood glucose (t=0).

    • Administer an IP injection of sodium pyruvate (2 g/kg body weight).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

    • This test assesses the rate of hepatic gluconeogenesis.

Protocol 4: Assessment of Pancreatic β-Cell Mass

  • Tissue Collection: At the end of the study, euthanize mice and perfuse the pancreas with 4% paraformaldehyde.

  • Histology: Embed the pancreas in paraffin and cut sections.

  • Immunohistochemistry:

    • Perform immunostaining for insulin to identify β-cells.

    • To measure proliferation, administer BrdU (bromodeoxyuridine) to mice before sacrifice and co-stain sections for insulin and BrdU.

  • Image Analysis: Use imaging software to quantify the total insulin-positive area relative to the total pancreatic area and the percentage of BrdU-positive β-cells.

Visualizations: Pathways and Workflows

G cluster_cell Pancreatic β-Cell GLP1_28_36 This compound cAMP ↑ cAMP GLP1_28_36->cAMP PKA PKA Activation cAMP->PKA BetaCatenin β-catenin (Ser675) Phosphorylation PKA->BetaCatenin Nuclear Nuclear Translocation of β-catenin BetaCatenin->Nuclear CyclinD1 ↑ Cyclin D1 Expression Nuclear->CyclinD1 Proliferation β-Cell Proliferation & Survival CyclinD1->Proliferation

Caption: this compound signaling in pancreatic β-cells.

G Start Start: Select Mouse Model Induction Disease Induction (e.g., HFD or STZ) Start->Induction Treatment Treatment Period: Daily IP Injection or Infusion Induction->Treatment Vehicle Control Group: Vehicle (PBS) Induction->Vehicle Monitoring In-life Monitoring: Body Weight, Food Intake Treatment->Monitoring Vehicle->Monitoring Metabolic Metabolic Testing: IPGTT, PTT Monitoring->Metabolic Endpoint Endpoint Analysis: Tissue Collection, Histology, Gene Expression Metabolic->Endpoint Data Data Analysis Endpoint->Data

Caption: General experimental workflow for in vivo mouse studies.

G cluster_cell Hepatocyte cluster_mito Mitochondrion GLP1_28_36 This compound (Enters Cell) MitoTarget Directly Targets Mitochondria GLP1_28_36->MitoTarget OxStress ↓ Oxidative Stress MitoTarget->OxStress Gluco ↓ Gluconeogenesis MitoTarget->Gluco

Caption: Mitochondrial-mediated actions in hepatocytes.

References

Application Note: Quantitative Analysis of GLP-1(28-36)amide in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantification of Glucagon-Like Peptide-1 (28-36)amide, a bioactive metabolite of GLP-1, in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). GLP-1(28-36)amide has garnered interest for its potential therapeutic effects, which appear to be independent of the classical GLP-1 receptor. Accurate measurement of this nonapeptide is crucial for pharmacokinetic studies and for understanding its physiological and pathological roles. This application note includes protocols for sample handling, a validated LC-MS/MS methodology, and a summary of its biological significance and signaling pathways.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone essential for glucose homeostasis. While the full-length active form, GLP-1(7-36)amide, is well-characterized, its metabolites are also emerging as biologically active molecules. This compound, a C-terminal nonapeptide with the sequence Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2 (FIAWLVKGR-amide), is a major product of GLP-1 cleavage by neutral endopeptidase (NEP).[1][2] Unlike its parent molecule, this compound exerts its effects independently of the GLP-1 receptor (GLP-1R).[1]

Recent studies suggest that this compound plays significant roles in metabolic regulation, including ameliorating hepatic steatosis, protecting pancreatic β-cells, and improving glucose disposal.[1] Its mechanism of action is linked to mitochondrial-mediated and cAMP/PKA signaling pathways.[1] Given its therapeutic potential, a robust and sensitive method for its quantification in biological matrices is essential for advancing research and drug development. This application note details a reliable LC-MS/MS method for the determination of this compound in plasma.

Biological Background and Signaling Pathway

This compound is formed from the cleavage of both GLP-1(7-36)amide and its inactive metabolite GLP-1(9-36)amide by neutral endopeptidase (NEP). This nonapeptide has been shown to have beneficial effects on glucose metabolism and cell survival in a manner distinct from GLP-1R agonists.

The signaling pathway of this compound is not fully elucidated but is known to be GLP-1R-independent. Evidence points towards two primary mechanisms:

  • Mitochondrial-Mediated Pathway: this compound can enter cells and localize to the mitochondria, where it helps to preserve mitochondrial membrane potential, reduce oxidative stress, and decrease apoptosis in stressed cells.

  • cAMP/PKA Signaling: The nonapeptide has been shown to elevate cyclic adenosine monophosphate (cAMP) levels and activate protein kinase A (PKA), leading to the phosphorylation of downstream targets like β-catenin and cAMP response-element binding protein (CREB).

These pathways contribute to its observed effects, such as the suppression of hepatic glucose production and the protection of pancreatic β-cells from glucolipotoxicity.

GLP1_Metabolism_and_Signaling cluster_metabolism GLP-1 Metabolism cluster_signaling This compound Signaling GLP-1(7-36)amide GLP-1(7-36)amide GLP-1(9-36)amide GLP-1(9-36)amide GLP-1(7-36)amide->GLP-1(9-36)amide DPP-4 This compound This compound GLP-1(7-36)amide->this compound NEP GLP-1(9-36)amide->this compound NEP NEP NEP DPP4 DPP4 GLP-1(28-36)amide_node This compound Mitochondria Mitochondria GLP-1(28-36)amide_node->Mitochondria cAMP cAMP GLP-1(28-36)amide_node->cAMP Cellular_Effects Improved Cell Survival Reduced Oxidative Stress Suppressed Gluconeogenesis Mitochondria->Cellular_Effects PKA PKA cAMP->PKA PKA->Cellular_Effects

Caption: Metabolism of GLP-1 and signaling of this compound.

Experimental Protocols

Plasma Sample Collection and Handling

Proper sample handling is critical to prevent the degradation of GLP-1 peptides.

Materials:

  • Blood collection tubes containing EDTA and a dipeptidyl peptidase-4 (DPP-4) inhibitor (e.g., BD™ P800 tubes).

  • Alternatively, EDTA tubes with the addition of a DPP-4 inhibitor (10 µL/mL of blood) and a broad-spectrum protease inhibitor cocktail.

  • Refrigerated centrifuge.

  • Ice bath.

Protocol:

  • Collect whole blood directly into the prepared collection tubes.

  • Immediately after collection, gently invert the tubes 8-10 times to ensure mixing of the blood with the anticoagulant and inhibitors.

  • Place the tubes in an ice bath immediately.

  • Within one hour of collection, centrifuge the samples at 1,000 x g for 10 minutes at 4°C.

  • Carefully aspirate the plasma supernatant and transfer it to clean, pre-chilled polypropylene tubes.

  • For immediate analysis, keep the plasma on ice. For long-term storage, store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Quantification by LC-MS/MS

This protocol is based on established methods for quantifying GLP-1 analogs and related peptides.

3.2.1. Materials:

  • This compound synthetic peptide standard (≥98% purity)

  • Stable isotope-labeled this compound as an internal standard (SIL-IS)

  • Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade)

  • Formic acid (FA) and trifluoroacetic acid (TFA) (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX µElution plate)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a UPLC system)

3.2.2. Sample Preparation Workflow

Sample_Prep_Workflow start Plasma Sample (100 µL) add_is Add Internal Standard (SIL-GLP-1(28-36)amide) start->add_is protein_precip Protein Precipitation (Add 300 µL ice-cold ACN) add_is->protein_precip vortex_centrifuge Vortex and Centrifuge (14,000 rpm, 10 min, 4°C) protein_precip->vortex_centrifuge supernatant Collect Supernatant vortex_centrifuge->supernatant spe Solid-Phase Extraction (SPE) (e.g., Oasis MAX) supernatant->spe wash Wash SPE Cartridge spe->wash elute Elute Peptide wash->elute dry_reconstitute Dry Down and Reconstitute in Mobile Phase A elute->dry_reconstitute analysis Inject into LC-MS/MS dry_reconstitute->analysis

Caption: Workflow for plasma sample preparation.

3.2.3. Detailed Sample Preparation Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma, add the internal standard (SIL-IS) to a final concentration of 1 ng/mL.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Perform solid-phase extraction (SPE) using a mixed-mode anion exchange cartridge.

    • Condition the SPE plate with methanol followed by water.

    • Load the supernatant.

    • Wash with 5% ammonium hydroxide in 50% methanol.

    • Elute with 2% formic acid in 50% acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

3.2.4. LC-MS/MS Conditions:

Parameter Condition
LC System UPLC System
Column C18 Peptide BEH, 300 Å, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temp. 50°C
Injection Vol. 10 µL
Gradient 5% to 60% B over 8 minutes
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

3.2.5. Predicted MRM Transitions for this compound:

The molecular weight of this compound (FIAWLVKGR-NH2) is approximately 1088.4 Da. Peptides of this size typically form multiply charged ions in the mass spectrometer. The +2 and +3 charge states are common. The C-terminal amide group can influence fragmentation, often leading to cleavage of the N-CO bond.

Analyte Precursor Ion (m/z) Product Ion (m/z) Charge State Fragment Type (Predicted)
This compound545.2759.5+2y7
This compound545.2646.4+2y6
This compound363.8499.3+3y4
SIL-GLP-1(28-36)amideDependent on labeled amino acidShifted accordingly+2 / +3-

Note: These MRM transitions are predicted and must be empirically optimized for the specific instrument used.

Quantitative Data

Endogenous levels of this compound in human plasma have not been extensively reported and are expected to be very low, likely in the low pM range. For comparison, fasting levels of active GLP-1(7-36)amide are typically in the range of 0-15 pmol/L. The following table summarizes data from in vitro and animal studies to provide context for expected concentrations and biological activity.

Study Type Model Concentration/Dose Observed Effect Reference
In VitroMouse Hepatocytes100 nMModulated mitochondrial oxidative metabolism
In VitroHuman Islet Cells10 µMPromoted β-cell survival
In VivoDiet-Induced Obese Mice18.5 nmol/kg/dayDiminished hepatic steatosis
In VivoDiet-Induced Obese Mice18.5 nmol/kg/dayReduced body weight gain

Conclusion

The quantification of this compound in plasma is a challenging but essential task for understanding its role in human physiology and its potential as a therapeutic agent. The LC-MS/MS method presented here provides a sensitive and specific approach for this purpose. Careful attention to sample collection and preparation is paramount to ensure data accuracy and reproducibility. Further research is needed to establish the physiological concentration range of this compound in human plasma and to fully elucidate its biological functions. This application note serves as a comprehensive guide for researchers embarking on the quantification of this promising bioactive peptide.

References

Application Notes and Protocols for GLP-1(28-36)amide Administration in Diet-Induced Obese Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of the glucagon-like peptide-1 (GLP-1) fragment, GLP-1(28-36)amide, in diet-induced obese (DIO) mouse models. The protocols and data presented are synthesized from peer-reviewed research and are intended to guide the design and execution of similar preclinical studies.

Introduction

This compound, a C-terminal nonapeptide of GLP-1, has emerged as a biologically active metabolite with therapeutic potential for metabolic disorders.[1] Unlike the full-length GLP-1, which primarily acts through the GLP-1 receptor (GLP-1R) to stimulate insulin secretion, this compound appears to exert its effects through GLP-1R-independent mechanisms.[1][2] Studies in diet-induced obese mice have demonstrated that this compound can inhibit weight gain, reduce hepatic steatosis, and improve insulin sensitivity.[2][3] This document outlines the key findings and experimental methodologies for investigating the effects of this compound in a DIO mouse model.

Data Presentation

The following tables summarize the quantitative data from studies administering this compound to diet-induced obese mice.

Table 1: Effects of this compound on Body Weight and Composition

ParameterTreatment GroupDurationResult
Body Weight GainThis compound4 weeksSignificantly reduced compared to vehicle control.
Body Weight GainThis compound9 weeksReduced to ~50% of control animals.
Fat MassThis compound9 weeksSignificantly reduced.

Table 2: Metabolic Effects of this compound Administration

ParameterTreatment GroupDurationResult
Fasting GlucoseThis compound9 weeksSignificantly reduced.
Fasting InsulinThis compound9 weeksSignificantly reduced.
Liver TriglyceridesThis compound3-11 weeksAccumulation inhibited.
Hepatic SteatosisThis compound9 weeksDiminished development.
Pyruvate ToleranceThis compound6 weeksImproved tolerance.
Energy IntakeThis compound3-11 weeksIncreased by 25-70% compared to vehicle, without excess weight gain.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common protocol to induce obesity in mice is as follows:

  • Animal Strain: C57BL/6 male mice are frequently used due to their susceptibility to diet-induced obesity.

  • Age: Start the high-fat diet at approximately 5-6 weeks of age.

  • Diet: Provide a high-fat diet (HFD) with 60% of calories derived from fat.

  • Duration: Maintain mice on the HFD for a minimum of 13 weeks to establish an obese phenotype, characterized by a body weight of over 40g.

  • Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Administration

Two primary methods of administration have been reported:

a) Continuous Infusion via Osmotic Minipumps:

This method ensures a steady-state delivery of the peptide.

  • Peptide: this compound (FIAWLVKGRamide).

  • Vehicle: Phosphate-buffered saline (PBS).

  • Dosage: A commonly used rate is 18.5 nmol/kg body weight/day.

  • Procedure:

    • Anesthetize the DIO mice.

    • Surgically implant osmotic minipumps (e.g., Alzet) subcutaneously in the dorsal region.

    • Monitor the animals for post-operative recovery.

  • Duration: 3 to 11 weeks.

b) Intraperitoneal (IP) Injection:

This method involves daily injections.

  • Peptide: this compound.

  • Vehicle: PBS.

  • Dosage: A typical dose is 18 nmol/kg body weight, administered once daily.

  • Procedure:

    • Gently restrain the mouse.

    • Administer the IP injection into the lower abdominal quadrant.

  • Duration: 6 weeks.

Metabolic Phenotyping
  • Body Weight and Food Intake: Monitor and record weekly.

  • Glucose and Pyruvate Tolerance Tests:

    • Glucose Tolerance Test (GTT): Fast mice overnight, then administer an intraperitoneal injection of glucose (e.g., 2 g/kg body weight). Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Pyruvate Tolerance Test (PTT): Fast mice overnight, then administer an intraperitoneal injection of sodium pyruvate (e.g., 2 g/kg body weight). Measure blood glucose levels at defined intervals to assess hepatic gluconeogenesis.

  • Blood Chemistry: At the end of the study, collect blood samples via cardiac puncture under anesthesia. Measure plasma levels of insulin and triglycerides using commercially available ELISA kits.

  • Liver Analysis: Harvest the liver, weigh it, and use portions for histological analysis (e.g., H&E staining for steatosis) and measurement of triglyceride content.

Molecular Analysis
  • Western Blotting: Analyze liver and other tissues for the phosphorylation of key signaling proteins such as PKA targets (CREB, ATF-1).

  • Gene Expression Analysis (qPCR): Measure the mRNA levels of gluconeogenic genes in the liver, such as Pck1, G6pc, and Ppargc1a.

Visualizations

experimental_workflow cluster_setup Phase 1: Model Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A C57BL/6 Mice B High-Fat Diet (60% kcal from fat) for 13 weeks A->B C Diet-Induced Obese Mice D This compound Administration (Osmotic Pump or IP Injection) for 6-11 weeks C->D E Vehicle Control C->E F Metabolic Phenotyping (Body Weight, GTT, PTT) D->F G Biochemical Analysis (Insulin, Triglycerides) D->G H Molecular Analysis (Western Blot, qPCR) D->H

Caption: Experimental workflow for studying this compound in DIO mice.

signaling_pathway cluster_cell Hepatocyte cluster_membrane Cell Membrane cluster_nucleus Nucleus cluster_mito Mitochondrion GLP1_28_36 This compound Receptor Unknown Receptor/ Transporter GLP1_28_36->Receptor Enters cell Mito_Function Suppresses Oxidative Stress & Glucose Production GLP1_28_36->Mito_Function Targets Mitochondria cAMP ↑ cAMP Receptor->cAMP PKA ↑ PKA Activity cAMP->PKA CREB ↑ CREB Phosphorylation PKA->CREB Gluco_Genes ↓ Gluconeogenic Gene Expression (Pck1, G6pc, Ppargc1a) CREB->Gluco_Genes

References

Application Notes and Protocols: The Role of GLP-1(28-36)amide in a Streptozotocin-Induced Diabetes Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the streptozotocin (STZ)-induced diabetes model to investigate the therapeutic potential of GLP-1(28-36)amide. This document outlines the mechanisms of action, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams of key biological pathways.

Introduction

The streptozotocin (STZ)-induced diabetic animal model is a widely used tool in diabetes research. STZ, a naturally occurring chemical, is toxic to the insulin-producing beta cells of the pancreas.[1][2] This selective toxicity leads to a state of insulin deficiency and hyperglycemia, mimicking type 1 diabetes mellitus.[1][2][3]

This compound is a C-terminal nonapeptide fragment of glucagon-like peptide-1 (GLP-1). While initially considered an inactive metabolite, recent studies have revealed its significant biological activities, independent of the canonical GLP-1 receptor. In the context of the STZ-induced diabetes model, this compound has demonstrated promising therapeutic effects, including improved glucose homeostasis and beta-cell preservation.

Mechanism of Action of this compound

This compound exerts its beneficial effects through multiple mechanisms, primarily centered on pancreatic beta-cell protection and enhanced function. It has been shown to:

  • Improve Glucose Disposal: Administration of this compound in STZ-induced diabetic mice leads to improved glucose tolerance.

  • Enhance Beta-Cell Mass and Proliferation: The peptide promotes the growth and survival of pancreatic beta-cells, which are otherwise destroyed by STZ.

  • Stimulate Insulin Secretion: this compound can enhance insulin secretion from pancreatic islets.

  • Activate Pro-Survival Signaling Pathways: The peptide activates the cAMP/PKA/β-catenin signaling pathway, which is crucial for beta-cell function and survival.

  • Protect Against Oxidative Stress: this compound has been shown to protect beta-cells from damage induced by oxidative stress and glucolipotoxicity.

Experimental Protocols

Induction of Diabetes with Streptozotocin (STZ)

This protocol describes the induction of type 1 diabetes in mice using multiple low doses of STZ, a method that closely mimics the pathogenesis of the human disease.

Materials:

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer, pH 4.5

  • 8- to 10-week-old male mice (e.g., C57BL/6)

  • Sterile syringes and needles

  • Blood glucose monitoring system

Procedure:

  • Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Fasting: Fast the mice for 4-6 hours before STZ injection. Ensure free access to water.

  • STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M sodium citrate buffer (pH 4.5) to a final concentration of 10 mg/mL. Protect the solution from light.

  • STZ Administration: Inject mice intraperitoneally (i.p.) with a freshly prepared STZ solution at a dose of 40-50 mg/kg body weight for five consecutive days.

  • Post-Injection Care: To prevent fatal hypoglycemia immediately following STZ injection, provide the animals with 10% sucrose water for 48 hours.

  • Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood samples 72 hours after the final STZ injection. Mice with non-fasting blood glucose levels consistently above 250 mg/dL (or 13.9 mM) are considered diabetic and can be used for further experiments.

Treatment with this compound

Materials:

  • This compound

  • Sterile phosphate-buffered saline (PBS) or other suitable vehicle

  • Diabetic mice (as prepared above)

  • Sterile syringes and needles

Procedure:

  • Peptide Preparation: Dissolve this compound in a sterile vehicle (e.g., PBS) to the desired concentration.

  • Administration: Administer this compound to diabetic mice via intraperitoneal (i.p.) injection. A typical dosage reported in studies is 18 nmol/kg body weight, administered once daily.

  • Control Group: A control group of diabetic mice should receive vehicle injections following the same schedule.

  • Duration of Treatment: The treatment duration can vary depending on the study endpoints but often ranges from several weeks to months. Studies have shown effects after 9 weeks of treatment.

Assessment of Therapeutic Efficacy

a. Glucose Tolerance Test (GTT):

  • Fast the mice overnight (approximately 12-16 hours).

  • Record the baseline blood glucose level (t=0).

  • Administer a glucose solution (2 g/kg body weight) via i.p. injection.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose clearance.

b. Insulin and Beta-Cell Mass Measurement:

  • At the end of the treatment period, euthanize the mice.

  • Collect blood samples for plasma insulin measurement using an ELISA kit.

  • Dissect the pancreas for histological analysis.

  • Perform immunohistochemical staining for insulin to quantify beta-cell mass and proliferation (e.g., using Ki67 staining).

Quantitative Data Summary

The following tables summarize the reported effects of this compound in the STZ-induced diabetes model.

Table 1: Effects of this compound on Glucose Homeostasis

ParameterControl (STZ + Vehicle)This compound TreatedReference
Fasting Blood GlucoseElevatedSignificantly Reduced
Glucose Tolerance (IPGTT)ImpairedSignificantly Improved
Plasma Insulin LevelsDecreasedIncreased

Table 2: Effects of this compound on Pancreatic Beta-Cells

ParameterControl (STZ + Vehicle)This compound TreatedReference
Beta-Cell MassReducedSignificantly Increased
Beta-Cell ProliferationLowSignificantly Increased
Beta-Cell ApoptosisIncreasedReduced

Visualizing Key Pathways and Workflows

Experimental Workflow

G cluster_0 Diabetes Induction cluster_1 Treatment Phase cluster_2 Efficacy Assessment acclimation Animal Acclimation fasting1 Fasting acclimation->fasting1 stz_prep STZ Preparation fasting1->stz_prep stz_injection STZ Injection (5 days) stz_prep->stz_injection sucrose 10% Sucrose Water stz_injection->sucrose glucose_monitoring Blood Glucose Monitoring sucrose->glucose_monitoring diabetic_model Diabetic Model Confirmation glucose_monitoring->diabetic_model peptide_prep This compound Preparation diabetic_model->peptide_prep peptide_injection Daily Peptide Injection peptide_prep->peptide_injection vehicle_injection Vehicle Injection (Control) peptide_prep->vehicle_injection treatment_period Treatment Period (e.g., 9 weeks) peptide_injection->treatment_period vehicle_injection->treatment_period gtt Glucose Tolerance Test treatment_period->gtt insulin_assay Plasma Insulin Assay treatment_period->insulin_assay histology Pancreatic Histology treatment_period->histology data_analysis Data Analysis gtt->data_analysis insulin_assay->data_analysis histology->data_analysis G cluster_0 This compound Action cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Outcomes glp1_28_36 This compound transporter Unknown Transporter/Receptor glp1_28_36->transporter mitochondria Mitochondria glp1_28_36->mitochondria Direct action? camp ↑ cAMP transporter->camp oxidative_stress ↓ Oxidative Stress mitochondria->oxidative_stress pka ↑ PKA Activity camp->pka beta_catenin ↑ p-β-catenin (Ser675) pka->beta_catenin creb ↑ p-CREB pka->creb insulin_secretion ↑ Insulin Secretion pka->insulin_secretion apoptosis ↓ Apoptosis pka->apoptosis gene_expression ↑ Cyclin D1 Expression beta_catenin->gene_expression beta_cell_growth ↑ Beta-Cell Growth & Proliferation gene_expression->beta_cell_growth

References

Application Notes and Protocols for Studying Hepatic Gluconeogenesis with GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucagon-like peptide-1 (GLP-1) is a critical incretin hormone for glucose homeostasis, but its therapeutic potential is limited by rapid degradation. GLP-1(28-36)amide, a C-terminal metabolite of GLP-1, was initially considered inactive. However, emerging evidence reveals its distinct biological activities, particularly in the liver. This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate hepatic gluconeogenesis. Studies show that this compound suppresses hepatic glucose production both in vivo and in vitro through a GLP-1 receptor-independent mechanism, making it a unique compound for metabolic research.[1][2][3]

Mechanism of Action

This compound reduces hepatic gluconeogenesis through a novel mechanism that is distinct from its parent hormone. The peptide is cell-permeable and acts independently of the canonical GLP-1 receptor.[1][4] Its primary actions are centered on direct mitochondrial targeting and the activation of specific intracellular signaling pathways.

  • Mitochondrial Targeting: Upon entering hepatocytes, this compound localizes to the mitochondria. Here, it modulates oxidative phosphorylation, reduces oxidative stress, and helps preserve the mitochondrial membrane potential. These actions contribute to its ability to inhibit the energy-dependent process of gluconeogenesis.

  • cAMP/PKA Signaling Pathway: this compound administration leads to an increase in cyclic adenosine monophosphate (cAMP) and the subsequent activation of Protein Kinase A (PKA). This results in the phosphorylation of PKA targets such as cAMP response element-binding protein (CREB) and β-catenin. While PKA activation by glucagon typically stimulates gluconeogenesis, it is hypothesized that this compound may activate a compartmentalized cAMP/PKA pathway, possibly within the mitochondria, leading to the repression of gluconeogenic gene expression.

  • Gene Expression Regulation: The activation of these signaling pathways culminates in the reduced expression of key gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (Pck1), Glucose-6-phosphatase (G6pc), and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Ppargc1a).

GLP1_Signaling cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_nucleus Nucleus GLP1_peptide This compound Mito_Target Modulates Oxidative Phosphorylation GLP1_peptide->Mito_Target Direct Entry cAMP ↑ cAMP GLP1_peptide->cAMP GLP-1R Independent ROS Reduced Oxidative Stress Mito_Target->ROS leads to Glucose_Output ↓ Hepatic Glucose Output Mito_Target->Glucose_Output contributes to PKA PKA Activation cAMP->PKA CREB p-CREB PKA->CREB Genes ↓ Pck1, G6pc, Ppargc1a Expression CREB->Genes Genes->Glucose_Output

Caption: this compound signaling pathway in hepatocytes.

Application Notes & Data Presentation

This compound is a valuable tool for studying hepatic glucose metabolism due to its direct, receptor-independent action on hepatocytes. It can be used to probe mitochondrial-specific pathways and non-canonical cAMP signaling in the regulation of gluconeogenesis.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published studies for easy comparison and experimental design.

Table 1: In Vitro Experimental Parameters for Primary Hepatocytes

Parameter Value Source
Cell Type Primary mouse hepatocytes
Peptide Concentration 100 nmol/L (100 nM)
Treatment Duration 4 hours (for phosphorylation analysis)
8 hours (for mRNA expression)

| | 24 hours (for mitochondrial metabolism) | |

Table 2: In Vivo Experimental Parameters for Mouse Models

Parameter Value Source
Animal Model High-Fat Diet (HFD)-induced obese C57BL/6 mice
Administration Route Intraperitoneal (i.p.) injection
Dosage 18.5 nmol/kg body weight/day
Treatment Duration 6 - 9 weeks
Metabolic Test Pyruvate Tolerance Test (PTT)

| Fasting for PTT | 6 hours | |

Table 3: Observed Effects of this compound on Hepatic Gluconeogenesis

Effect Model Observation Source
Glucose Production Primary Hepatocytes Significant reduction in glucose output
Gene Expression Primary Hepatocytes & Mouse Liver Downregulation of Pck1, G6pc, Ppargc1a
Pyruvate Tolerance HFD-fed Mice Drastically attenuated glucose production
Signaling Primary Hepatocytes & Mouse Liver Increased phosphorylation of PKA targets (CREB, ATF-1, β-catenin)
Body Weight HFD-fed Mice Significant reduction in body weight gain

| Hepatic Steatosis | HFD-fed Mice | Amelioration of liver triglyceride accumulation | |

Experimental Protocols

The following are detailed protocols for key experiments based on methodologies cited in the literature.

Protocol 1: In Vitro Analysis of this compound in Primary Mouse Hepatocytes

This protocol outlines the procedure for treating primary hepatocytes with this compound and assessing its impact on glucose production and gene expression.

InVitro_Workflow cluster_assays Downstream Assays start Isolate Primary Hepatocytes (C57BL/6 Mouse) culture Culture hepatocytes in appropriate medium start->culture treat Treat with 100 nM This compound or Vehicle culture->treat assay_glucose Glucose Output Assay (24h treatment) treat->assay_glucose assay_qpcr RT-qPCR for Gene Expression (Pck1, G6pc, Ppargc1a) (8h treatment) treat->assay_qpcr assay_wb Western Blot for Signaling (p-CREB, PKA targets) (4h treatment) treat->assay_wb end Data Analysis & Interpretation assay_glucose->end assay_qpcr->end assay_wb->end

Caption: Experimental workflow for in vitro hepatocyte studies.

A. Isolation and Culture of Primary Hepatocytes:

  • Isolate primary hepatocytes from C57BL/6 mice using a two-step collagenase perfusion method, as is standard in the field.

  • Plate the isolated hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.

  • Allow cells to attach for 4-6 hours, then replace the medium with serum-free medium for subsequent experiments.

B. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable vehicle (e.g., acetonitrile or PBS).

  • Dilute the stock solution in serum-free culture medium to a final concentration of 100 nM. A vehicle-only control group must be included.

  • Incubate the hepatocytes with the treatment medium for the desired duration based on the endpoint: 4 hours for protein phosphorylation, 8 hours for mRNA analysis, or up to 24 hours for glucose output assays.

C. Glucose Output Assay:

  • After the desired pre-incubation with the peptide, wash hepatocytes with PBS.

  • Incubate the cells for 3-4 hours in glucose-free Krebs-Ringer bicarbonate buffer supplemented with gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate).

  • Collect the supernatant and measure the glucose concentration using a commercially available glucose oxidase assay kit.

  • Normalize the glucose output to the total protein content of the cells in each well.

D. Gene Expression Analysis (RT-qPCR):

  • Following an 8-hour treatment, lyse the hepatocytes and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform quantitative PCR using SYBR Green master mix and primers specific for mouse Pck1, G6pc, Ppargc1a, and a housekeeping gene (e.g., Actb or Gapdh).

  • Calculate the relative gene expression using the ΔΔCt method.

E. Western Blot Analysis:

  • After a 4-hour treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total CREB, as well as other PKA targets.

  • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: In Vivo Analysis in a Diet-Induced Obese (DIO) Mouse Model

This protocol describes the use of this compound in a mouse model of diet-induced obesity to assess its effects on whole-body glucose homeostasis and hepatic gluconeogenesis.

InVivo_Workflow cluster_analysis Tissue Analysis start Induce Obesity in C57BL/6 Mice (High-Fat Diet for 12-14 weeks) treat Daily i.p. Injection for 6 weeks: - this compound (18.5 nmol/kg) - Vehicle (PBS) start->treat test Perform Pyruvate Tolerance Test (PTT) (after 6h fast) treat->test collect Sacrifice and Collect Liver Tissue test->collect analysis_wb Western Blot (p-CREB, PKA targets) collect->analysis_wb analysis_qpcr RT-qPCR (Pck1, G6pc, Ppargc1a) collect->analysis_qpcr end Data Analysis & Interpretation analysis_wb->end analysis_qpcr->end

Caption: Experimental workflow for in vivo mouse studies.

A. Animal Model:

  • Use male C57BL/6 mice, 6-8 weeks old.

  • Feed mice a high-fat diet (HFD, e.g., 60% kcal from fat) for 12-14 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet.

  • Monitor body weight and food intake regularly.

B. Peptide Administration:

  • After the HFD induction period, randomize the obese mice into two groups: vehicle control (PBS) and this compound treatment.

  • Administer this compound via intraperitoneal (i.p.) injection at a dose of 18.5 nmol/kg body weight, once daily for 6 weeks.

C. Pyruvate Tolerance Test (PTT):

  • Towards the end of the treatment period (e.g., week 5 or 6), perform a PTT to assess the rate of hepatic gluconeogenesis.

  • Fast the mice for 6 hours.

  • Measure baseline blood glucose from the tail vein (t=0).

  • Administer an i.p. injection of sodium pyruvate (e.g., 2 g/kg body weight).

  • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

  • Calculate the area under the curve (AUC) for glucose excursion. A lower AUC in the treated group indicates reduced gluconeogenesis.

D. Tissue Collection and Analysis:

  • At the end of the 6-week treatment period, euthanize the mice after a 6-hour fast.

  • Perfuse the liver with PBS and immediately snap-freeze portions in liquid nitrogen for subsequent molecular analysis.

  • Process the liver tissue for Western blot and RT-qPCR analysis as described in Protocol 1 (Sections D and E) to measure the expression of gluconeogenic genes and the phosphorylation of signaling proteins.

Conclusion

This compound represents a novel pharmacological tool to investigate the regulation of hepatic gluconeogenesis. Its unique GLP-1 receptor-independent and mitochondria-targeted mechanism of action allows for the dissection of pathways that are not accessible using traditional GLP-1 receptor agonists. The protocols and data provided herein serve as a comprehensive guide for researchers aiming to explore the therapeutic potential and physiological role of this intriguing peptide metabolite in liver metabolism and diabetes.

References

Assessing Beta-Cell Protection with GLP-1(28-36)amide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. While the full-length peptide has been a cornerstone for type 2 diabetes therapies, recent evidence has highlighted the biological activity of its metabolites.[1][2][3] One such metabolite, GLP-1(28-36)amide, a C-terminal nonapeptide, has emerged as a promising agent for pancreatic beta-cell protection.[1][4] This document provides detailed application notes and experimental protocols for assessing the beta-cell protective effects of this compound, summarizing key quantitative data and outlining relevant signaling pathways.

This compound exerts its cytoprotective effects through mechanisms independent of the canonical GLP-1 receptor. Its actions are primarily attributed to its antioxidant properties and its ability to target mitochondria, preserving their function under conditions of cellular stress. Furthermore, this compound has been shown to activate the cAMP/PKA/β-catenin signaling pathway, promoting beta-cell proliferation and survival. These multifaceted actions make this compound a compelling molecule for therapeutic strategies aimed at preserving beta-cell mass and function in diabetes.

Data Presentation

In Vitro Efficacy of this compound in Beta-Cell Protection
Experimental ModelStressorThis compound ConcentrationObserved EffectReference
INS-1 CellsGlucolipotoxicity (25 mM glucose + 0.3 mM oleate)10 µMEnhanced viability and survival
INS-1 CellsOxidative Stress (5 mM H₂O₂)10 µMPreserved viability and survival
INS-1 CellsStreptozotocin (STZ) (1.0 mM)1.0 µMPreserved cell viability
Dispersed Human Islet CellsGlucolipotoxicity (30 mM glucose + 0.3 mM oleate)1.0 µMIncreased cell viability
Dispersed Human Islet Cellstert-butyl hydroperoxide (t-BHP) (18.25 µM)1.0 - 10 µMIncreased cell viability
INS-1 Cellst-BHP (18.25 µM)1.0 - 10 µMInhibited loss of mitochondrial membrane potential
INS-1 Cellst-BHP (18.25 µM)10 µMAttenuated cytochrome c release
INS-1 Cellst-BHP or GlucolipotoxicityVariousReduced caspase activation
INS-1 Cells & Rat Islets-Not specifiedStimulated β-catenin Ser675 phosphorylation
INS-1 Cells-Not specifiedIncreased cellular cAMP levels and PKA activity
INS-1 Cells-Not specifiedIncreased cyclin D1 expression
In Vivo Efficacy of this compound in Diabetic Mouse Models
Animal ModelTreatment RegimenDurationKey FindingsReference
Streptozotocin-induced diabetic mice18 nmol/kg intraperitoneal injection, once daily9 weeksImproved glucose disposal, increased pancreatic β-cell mass and proliferation
High-fat diet-fed mice18.5 nmol/kg/day continuous infusion6 weeksImproved hepatic glucose disposal, increased cAMP levels and PKA target phosphorylation in the liver
High-fat diet-induced obese mice18.5 nmol/kg/day continuous infusion9 weeksDiminished development of hepatic steatosis
β-cell injury diabetic mouse model18 nmol/kg intraperitoneal injection, once daily9 weeksCytoprotective effect on pancreatic β-cells, increased mass and proliferation

Mandatory Visualizations

G This compound Signaling Pathway in Beta-Cells GLP1_28_36 This compound CellMembrane Cell Membrane GLP1_28_36->CellMembrane Enters cell (GLP-1R independent) Mitochondrion Mitochondrion GLP1_28_36->Mitochondrion cAMP cAMP GLP1_28_36->cAMP Increases MPT Inhibits Mitochondrial Permeability Transition Mitochondrion->MPT ROS Reduced Oxidative Stress Mitochondrion->ROS PKA PKA cAMP->PKA Activates beta_catenin β-catenin PKA->beta_catenin Phosphorylates beta_catenin_p p-β-catenin (Ser675) beta_catenin->beta_catenin_p Nucleus Nucleus beta_catenin_p->Nucleus Translocates to CyclinD1 Cyclin D1 Nucleus->CyclinD1 Increases Expression Proliferation Cell Proliferation & Survival CyclinD1->Proliferation Apoptosis Reduced Apoptosis MPT->Apoptosis

Caption: Signaling pathways of this compound in pancreatic beta-cells.

G Experimental Workflow for Assessing Beta-Cell Viability and Apoptosis cluster_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis Seed_Cells Seed INS-1 or Dispersed Islet Cells Induce_Stress Induce Stress (e.g., Glucolipotoxicity, Oxidative Stress) Seed_Cells->Induce_Stress Treat Treat with this compound Induce_Stress->Treat Viability Cell Viability Assay (e.g., ATPlite) Treat->Viability Mito_Potential Mitochondrial Membrane Potential Assay (e.g., JC-1) Treat->Mito_Potential Apoptosis Apoptosis Assays (Caspase activity, Cytochrome c release) Treat->Apoptosis Quantify Quantify Fluorescence/ Luminescence Viability->Quantify Mito_Potential->Quantify Apoptosis->Quantify Compare Compare Treated vs. Control Groups Quantify->Compare Statistics Statistical Analysis Compare->Statistics

References

Application Notes and Protocols: Cardioprotective Effects of GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. Its metabolite, GLP-1(28-36)amide, a nonapeptide, has recently emerged as a bioactive molecule with significant cardioprotective effects.[1] Unlike its parent molecule, this compound exerts its actions independently of the canonical GLP-1 receptor (GLP-1R), targeting mitochondrial function to protect the heart from ischemia-reperfusion (I/R) injury.[2][3] These application notes provide detailed protocols for investigating the cardioprotective effects of this compound in both ex vivo and in vivo experimental models.

Quantitative Data Summary

The following tables summarize key quantitative data from studies evaluating the cardioprotective effects of this compound.

Table 1: Effect of this compound on Myocardial Infarct Size in an In Vivo Mouse Model of Myocardial Infarction. [3]

Treatment GroupDoseInfarct Size (% of Left Ventricle)n
Saline (Control)-34.3 ± 2.89
Scrambled Peptide (Control)18.5 nmol/kg/day32.5 ± 1.87
This compound 18.5 nmol/kg/day 24.9 ± 2.4 7
GLP-1 (Positive Control)3.5 pmol/kg/min23.0 ± 1.913
*Data are presented as mean ± SEM. P < 0.05 compared to both Saline and Scrambled Peptide controls.

Table 2: Effect of this compound on Left Ventricular Developed Pressure (LVDP) Recovery in an Ex Vivo Langendorff Ischemia-Reperfusion Model. [3]

Treatment GroupConcentrationLVDP Recovery (%)n (WT mice)n (Glp1r-/- mice)
Buffer (Control)-~304-133-5
Scrambled Peptide (Control)6 nM~324-133-5
This compound 6 nM ~55 4-13 ~58
GLP-1 (Positive Control)0.3 nM~584-13~57
*Data are presented as a percentage of pre-ischemic LVDP. P < 0.05 compared to Buffer and Scrambled Peptide controls.

Experimental Protocols

Ex Vivo Model: Langendorff Isolated Heart Perfusion for Ischemia-Reperfusion Injury

This protocol describes the isolation and perfusion of a rodent heart to assess the direct cardioprotective effects of this compound, independent of systemic influences.

Materials:

  • Rodent (e.g., Sprague-Dawley rat or C57BL/6 mouse)

  • Anesthetic (e.g., sodium pentobarbital)

  • Heparin

  • Krebs-Henseleit Buffer (see composition below)

  • Langendorff apparatus with constant pressure or constant flow capabilities

  • Pressure transducer and data acquisition system

  • Surgical instruments (scissors, forceps)

  • Suture thread

Krebs-Henseleit Buffer Composition (per 1 Liter):

  • NaCl: 6.9 g

  • KCl: 0.35 g

  • KH₂PO₄: 0.16 g

  • MgSO₄·7H₂O: 0.29 g

  • NaHCO₃: 2.1 g

  • Glucose: 2.0 g

  • CaCl₂ (anhydrous): 0.28 g

  • Continuously bubble with 95% O₂ / 5% CO₂ (carbogen) to maintain pH 7.4.

Procedure:

  • Animal Preparation: Anesthetize the animal and administer heparin (e.g., 500 IU/kg, intraperitoneally) to prevent coagulation.

  • Heart Excision: Perform a thoracotomy to expose the heart. Carefully excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to induce cardioplegia.

  • Cannulation: Trim away excess tissue, leaving the aorta intact. Mount the heart on the Langendorff apparatus by cannulating the aorta. Secure with a suture.

  • Perfusion Initiation: Begin retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg). The heart should resume spontaneous beating.

  • Stabilization: Allow the heart to stabilize for 20-30 minutes. During this period, insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function (LVDP).

  • Experimental Groups:

    • Control (I/R): Hearts subjected to ischemia and reperfusion with standard buffer.

    • This compound: Hearts perfused with buffer containing this compound (e.g., 6 nM) for a set period (e.g., 20 minutes) before ischemia.

    • Vehicle Control: Hearts perfused with the vehicle used to dissolve the peptide.

  • Ischemia-Reperfusion Protocol:

    • Baseline: Record baseline cardiac function (LVDP, heart rate).

    • Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfusion: Restore perfusion with the corresponding buffer (with or without the peptide) for a subsequent period (e.g., 40-120 minutes).

  • Data Collection: Continuously record cardiac function throughout the experiment. At the end of reperfusion, hearts can be processed for infarct size analysis or biochemical assays.

In Vivo Model: Myocardial Infarction (Ischemia-Reperfusion)

This protocol outlines the surgical procedure to induce myocardial infarction in a mouse model to evaluate the cardioprotective effects of systemically administered this compound.

Materials:

  • Mouse (e.g., C57BL/6)

  • Anesthetic

  • Surgical instruments

  • Suture (e.g., 7-0 silk)

  • Ventilator

  • This compound and vehicle for administration (e.g., via osmotic mini-pumps).

Procedure:

  • Animal Treatment: Pre-treat mice with this compound (e.g., 18.5 nmol/kg/day) or vehicle for a specified duration (e.g., 14 days) using osmotic mini-pumps.

  • Anesthesia and Ventilation: Anesthetize the mouse and intubate for mechanical ventilation.

  • Surgical Procedure: Perform a thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture.

  • Ischemia: Occlusion of the LAD for a defined period (e.g., 30-60 minutes) induces ischemia in the myocardial area at risk.

  • Reperfusion: Release the suture to allow blood flow to return to the previously occluded vessel.

  • Recovery: Close the chest cavity and allow the animal to recover.

  • Endpoint Analysis: After a set period (e.g., 24 hours to 4 days), euthanize the animal and harvest the heart for analysis of infarct size and apoptosis.

Quantification of Myocardial Infarct Size using TTC Staining

This protocol details the use of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) myocardial tissue.

Materials:

  • Excised heart from I/R experiment

  • 1% TTC solution in phosphate buffer

  • 10% neutral buffered formalin

  • Slicing apparatus (e.g., heart matrix)

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Heart Preparation: Following the in vivo or ex vivo I/R protocol, flush the heart with saline.

  • Slicing: Freeze the heart briefly to facilitate uniform slicing. Cut the ventricles into transverse slices of equal thickness (e.g., 1-2 mm).

  • TTC Incubation: Immerse the slices in a 1% TTC solution at 37°C for 15-20 minutes. Viable tissue, containing active dehydrogenase enzymes, will reduce the TTC to a red formazan precipitate. Infarcted tissue will remain pale.

  • Fixation: Fix the stained slices in 10% formalin to enhance the contrast between stained and unstained tissue.

  • Imaging: Arrange the slices and acquire a high-resolution digital image.

  • Image Analysis: Use image analysis software to measure the total area of the left ventricle and the area of the infarct (pale region) for each slice.

  • Calculation: Calculate the infarct size as a percentage of the total left ventricular area.

Detection of Apoptosis using TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Paraffin-embedded heart tissue sections (5 µm)

  • TUNEL assay kit (commercial kits are recommended)

  • Deparaffinization and rehydration reagents (xylene, ethanol series)

  • Proteinase K

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Sample Preparation: Deparaffinize and rehydrate the tissue sections.

  • Permeabilization: Incubate the sections with Proteinase K to retrieve antigenic sites, followed by a permeabilization buffer to allow entry of the labeling enzyme.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl transferase (TdT) and labeled nucleotides (e.g., fluorescein-dUTP), in a humidified chamber at 37°C for 60 minutes. The TdT enzyme will add the labeled nucleotides to the 3'-OH ends of fragmented DNA.

  • Washing: Wash the sections thoroughly to remove unincorporated nucleotides.

  • Counterstaining (Optional): Counterstain with a nuclear stain like DAPI to visualize all cell nuclei.

  • Imaging: Mount the slides and visualize using a fluorescence microscope. Apoptotic nuclei will show bright fluorescence.

  • Quantification: The apoptotic index can be calculated as the percentage of TUNEL-positive nuclei relative to the total number of nuclei (DAPI-stained).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of this compound in Cardiomyocytes

GLP1_28_36_Signaling cluster_extracellular Extracellular Space cluster_cell Cardiomyocyte cluster_mito Mitochondrion GLP-1(28-36)a GLP-1(28-36)a GLP-1(28-36)a_in This compound GLP-1(28-36)a->GLP-1(28-36)a_in Enters Cell (GLP-1R Independent) MTPa MTPα GLP-1(28-36)a_in->MTPa Binds ATP ↑ ATP MTPa->ATP Shifts Metabolism sAC sAC cAMP ↑ cAMP sAC->cAMP ATP->sAC Activates PKA PKA Cardioprotection Cardioprotection (↓ Infarct Size, ↓ Apoptosis) PKA->Cardioprotection Promotes cAMP->PKA Activates

Caption: this compound signaling pathway in cardiomyocytes.

Experimental Workflow for Ex Vivo Cardioprotection Studies

ExVivo_Workflow cluster_prep Preparation cluster_protocol Ischemia-Reperfusion Protocol cluster_analysis Endpoint Analysis Animal_Prep 1. Anesthetize Animal & Administer Heparin Heart_Excision 2. Excise Heart Animal_Prep->Heart_Excision Cannulation 3. Cannulate Aorta on Langendorff Apparatus Heart_Excision->Cannulation Stabilization 4. Stabilize Heart (20-30 min) Cannulation->Stabilization Pretreatment 5. Perfuse with GLP-1(28-36)a or Vehicle Stabilization->Pretreatment Ischemia 6. Induce Global Ischemia (e.g., 30 min) Pretreatment->Ischemia Reperfusion 7. Reperfuse (e.g., 40 min) Ischemia->Reperfusion Functional_Analysis 8a. Analyze Cardiac Function (LVDP, Heart Rate) Reperfusion->Functional_Analysis Infarct_Analysis 8b. Measure Infarct Size (TTC Staining) Reperfusion->Infarct_Analysis Apoptosis_Analysis 8c. Assess Apoptosis (TUNEL Assay) Reperfusion->Apoptosis_Analysis InVivo_Workflow cluster_treatment Treatment Phase cluster_surgery Surgical Phase cluster_analysis_invivo Post-Surgical Analysis Animal_Treatment 1. Pre-treat Mice with GLP-1(28-36)a or Vehicle (e.g., 14 days) Anesthesia 2. Anesthetize & Ventilate Animal_Treatment->Anesthesia MI_Induction 3. Induce Myocardial Infarction (LAD Ligation) Anesthesia->MI_Induction Reperfusion 4. Reperfuse by Releasing Ligature MI_Induction->Reperfusion Recovery 5. Animal Recovery (e.g., 4 days) Reperfusion->Recovery Harvest 6. Harvest Heart Recovery->Harvest Analysis 7. Analyze Infarct Size (TTC) & Apoptosis (TUNEL) Harvest->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Improving GLP-1(28-36)amide Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of GLP-1(28-36)amide for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: My lyophilized this compound powder will not dissolve in aqueous buffers like PBS. What is the recommended first step?

A1: this compound is a hydrophobic peptide due to its amino acid composition (Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2), which contains a high percentage of hydrophobic residues. Direct dissolution in aqueous buffers is often challenging. The recommended first step is to use a small amount of a suitable organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[1][2]

Q2: What are the best practices for preparing a this compound solution for in vivo administration?

A2: For in vivo studies, it is crucial to use a biocompatible solvent system. A widely used and effective method involves a co-solvent formulation. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture can achieve a solubility of at least 2.5 mg/mL.[3] Always prepare the solution fresh and filter it through a 0.22 µm sterile filter before injection to ensure sterility and remove any potential aggregates.

Q3: Can I dissolve this compound by adjusting the pH of the buffer?

A3: Yes, adjusting the pH can improve the solubility of peptides. To determine the optimal pH, you first need to calculate the net charge of this compound at neutral pH. The peptide sequence is FIAWLVKGR-NH2. At pH 7, Lys (K) and Arg (R) are positively charged, and the N-terminus is also positively charged, giving the peptide a net positive charge, making it basic. Therefore, dissolving it in a slightly acidic solution, such as 10-30% acetic acid, may improve its solubility.[1][4] However, it is essential to ensure the final pH of the formulation is compatible with the physiological conditions of the in vivo model.

Q4: I observe precipitation when I dilute my DMSO stock solution of this compound with an aqueous buffer. How can I prevent this?

A4: This is a common issue when working with hydrophobic peptides. To prevent precipitation, it is critical to add the aqueous buffer to the DMSO stock solution slowly and dropwise while vortexing or stirring. This gradual dilution helps to avoid localized high concentrations of the peptide that can lead to aggregation and precipitation. If precipitation still occurs, you may need to consider using a co-solvent system or reducing the final concentration of the peptide in the aqueous solution.

Q5: Are there any physical methods to aid in the dissolution of this compound?

A5: Yes, sonication can be a useful physical method to aid in the dissolution of peptides. A brief sonication in a water bath can help to break up small aggregates and enhance the interaction between the peptide and the solvent. Gentle warming (e.g., to 37°C) can also be employed, but care must be taken to avoid degradation of the peptide.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Lyophilized peptide appears as a thin film or is not visible in the vial. This is normal for small quantities of lyophilized peptides.Centrifuge the vial at a low speed before opening to ensure all the powder is at the bottom.
Peptide does not dissolve in the initial solvent. The chosen solvent is not appropriate for the hydrophobic nature of the peptide.Try a stronger organic solvent like DMSO or DMF. If the peptide is basic, a slightly acidic solution may be effective.
Solution remains cloudy or contains visible particles after vortexing. Incomplete dissolution or aggregation of the peptide.Use brief sonication to aid dissolution. If the solution is still not clear, it may be necessary to centrifuge the solution and use the supernatant, though this may result in a lower, unquantified concentration.
Peptide precipitates out of solution over time. The peptide is not stable in the chosen solvent system at that concentration.Prepare the solution fresh before each experiment. If long-term stability is required, consider storing the peptide as a lyophilized powder or as a concentrated stock in an appropriate organic solvent at -20°C or -80°C.
Inconsistent results between different batches of the peptide. Variations in the purity or counter-ion of the lyophilized peptide from different synthesis batches.Perform a small-scale solubility test for each new batch of peptide to determine the optimal solubilization conditions.

Quantitative Data on this compound Solubility

Solvent/Solvent System Achievable Concentration Reference
Dimethyl sulfoxide (DMSO)33.33 mg/mL (30.62 mM)Medchemexpress
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.30 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.30 mM)Medchemexpress
Acetonitrile0.1 - 1 mg/mL
Chloroform0.1 - 1 mg/mL
Methanol0.1 - 1 mg/mL
WaterSoluble (quantitative data not specified)Phoenix Peptides

Experimental Protocols

Protocol 1: Solubilization using a Co-Solvent System for In Vivo Studies

This protocol is adapted from a formulation that has been shown to be effective for the in vivo administration of this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • PEG300, sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Prepare a concentrated stock solution in DMSO: a. Calculate the amount of DMSO needed to dissolve the this compound to a concentration of 25 mg/mL. b. Carefully add the calculated volume of DMSO to the vial containing the lyophilized peptide. c. Vortex gently until the peptide is completely dissolved.

  • Prepare the final co-solvent formulation: a. In a sterile microcentrifuge tube, combine the following in the specified order, mixing well after each addition:

    • 400 µL of PEG300
    • 100 µL of the 25 mg/mL this compound DMSO stock solution
    • 50 µL of Tween-80
    • 450 µL of saline b. This will result in a 1 mL final solution with a this compound concentration of 2.5 mg/mL.

  • Final Preparation for Injection: a. Gently vortex the final solution to ensure it is homogeneous. b. Visually inspect the solution for any precipitation. If the solution is clear, it is ready for use. c. For in vivo injections, it is recommended to filter the final solution through a 0.22 µm sterile syringe filter.

Protocol 2: General Protocol for Solubilizing Hydrophobic Peptides using DMSO and Serial Dilution

This protocol provides a general method for solubilizing hydrophobic peptides like this compound.

Materials:

  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile aqueous buffer (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

Procedure:

  • Initial Dissolution in DMSO: a. Add a small amount of DMSO directly to the vial of lyophilized this compound to create a high-concentration stock solution (e.g., 10-30 mg/mL). b. Vortex gently until the peptide is fully dissolved. A brief sonication may be used if necessary.

  • Serial Dilution into Aqueous Buffer: a. Aliquot the desired volume of the aqueous buffer into a sterile tube. b. While vortexing the aqueous buffer, slowly and drop-wise add the concentrated DMSO stock solution to the buffer to achieve the desired final peptide concentration. c. Continue vortexing for a few minutes to ensure the solution is homogeneous.

  • Final Check: a. Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. b. If precipitation occurs, you may need to increase the percentage of DMSO in the final solution (be mindful of its compatibility with your experimental system) or decrease the final peptide concentration.

Visualizations

experimental_workflow start Start: Lyophilized This compound charge Determine Net Charge of Peptide start->charge basic Basic Peptide (Net Positive Charge) charge->basic Positive hydrophobic High Hydrophobicity charge->hydrophobic Neutral/Slightly Charged acidic_sol Attempt Dissolution in Slightly Acidic Buffer (e.g., 10% Acetic Acid) basic->acidic_sol check Check for Precipitation acidic_sol->check dmso Dissolve in minimal 100% DMSO hydrophobic->dmso cosolvent Use Co-solvent System (e.g., DMSO/PEG300/Tween-80/Saline) hydrophobic->cosolvent dilute Slowly Dilute with Aqueous Buffer dmso->dilute cosolvent->check dilute->check clear Clear Solution: Ready for Use check->clear No precipitate Precipitation Occurs check->precipitate Yes troubleshoot Troubleshoot: - Decrease final concentration - Increase organic co-solvent % - Use sonication precipitate->troubleshoot troubleshoot->dmso

Caption: Experimental workflow for optimizing this compound solubility.

signaling_pathway glp1_28_36 This compound mitochondrion Mitochondrion glp1_28_36->mitochondrion Enters cell (GLP-1R independent) camp ↑ cAMP glp1_28_36->camp cell_membrane Cell Membrane ros ↓ ROS Production mitochondrion->ros atp ↑ ATP Levels mitochondrion->atp pka PKA Activation camp->pka beta_catenin β-catenin Phosphorylation (Ser675) pka->beta_catenin gluconeogenesis ↓ Hepatic Gluconeogenesis pka->gluconeogenesis wnt Wnt Signaling Activation beta_catenin->wnt apoptosis ↓ Apoptosis wnt->apoptosis Cell Survival ros->apoptosis atp->apoptosis

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: GLP-1(28-36)amide Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of GLP-1(28-36)amide (Sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the solid-phase peptide synthesis (SPPS) of this nonapeptide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems you may encounter during the synthesis of this compound.

Topic 1: Low Yield

Q1: I am experiencing a significantly lower than expected yield of this compound after cleavage and purification. What are the common causes?

A1: Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most common culprits for a sequence like this compound, which contains both hydrophobic and bulky residues (Phe, Ile, Trp, Leu, Val) as well as a sterically hindered Arginine, include:

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain prevents the next amino acid from being added, leading to truncated sequences.

  • Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin results in deletion sequences.[1] This is a known issue with sterically hindered amino acids like those present in this peptide.

  • Peptide Aggregation: The hydrophobic nature of the this compound sequence can lead to the peptide chains aggregating on the resin, hindering the access of reagents to the growing peptide chain. This can result in incomplete deprotection and coupling reactions.

  • Premature Cleavage: If using a highly acid-labile linker, premature cleavage of the peptide from the resin can occur during the synthesis cycles.[1]

  • Incomplete Final Cleavage: The conditions used for the final cleavage of the peptide from the resin may be insufficient, leaving a significant portion of the product attached to the solid support.[2]

Q2: How can I improve the coupling efficiency for the Arginine residue in this compound?

A2: The Arginine (Arg) residue, with its bulky Pbf protecting group, is often challenging to couple efficiently.[3] To improve coupling efficiency for Fmoc-Arg(Pbf)-OH, consider the following strategies:

  • Double Coupling: Performing a second coupling step for the Arginine residue is a common and effective strategy to drive the reaction to completion and reduce the formation of deletion sequences.[3]

  • Use a More Potent Coupling Reagent: While standard coupling reagents like HBTU are effective, for a difficult residue like Arginine, switching to a more potent activating agent such as HATU can significantly improve coupling efficiency.

  • Optimize Reaction Time and Temperature: Increasing the coupling time for the Arginine residue can help improve yields. Some studies also suggest that performing the coupling at a slightly elevated temperature can be beneficial, though this should be done with caution to avoid side reactions.

Q3: My peptide seems to be aggregating on the resin. How can I mitigate this?

A3: On-resin aggregation is a common problem with hydrophobic sequences like this compound. Here are some strategies to disrupt aggregation:

  • Choice of Solvent: While DMF is the most common solvent, N-methylpyrrolidone (NMP) has better solvating properties and can be more effective at preventing aggregation.

  • Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN, to the coupling or deprotection solutions can help to break up secondary structures and improve reagent accessibility.

  • Microwave-Assisted Synthesis: The use of microwave energy can accelerate both coupling and deprotection steps and help to disrupt peptide aggregation on the resin.

Topic 2: Impurities

Q1: My HPLC analysis of the crude this compound shows multiple impurity peaks. What are the likely side reactions?

A1: The presence of multiple impurities is common in crude synthetic peptides. For this compound, the following side reactions are likely contributors:

  • Deletion Sequences: As mentioned under "Low Yield," incomplete coupling of one or more amino acids will result in peptides missing those residues.

  • Truncation Sequences: Incomplete deprotection of the Fmoc group can lead to the termination of the peptide chain.

  • Racemization: The stereochemical integrity of the amino acids can be compromised during the activation and coupling steps, leading to the formation of diastereomeric impurities.

  • Side-Chain Reactions:

    • Arginine δ-Lactam Formation: The activated carboxyl group of an Fmoc-Arg residue can be attacked by the δ-nitrogen of its own guanidinium side chain, forming a stable lactam. This inactive species cannot couple to the growing peptide chain, leading to deletion sequences.

    • Tryptophan Oxidation: The indole side chain of Tryptophan is susceptible to oxidation during the synthesis and cleavage steps.

Q2: How can I minimize the formation of deletion sequences in my synthesis?

A2: Minimizing deletion sequences is crucial for obtaining a high-purity product. The following steps can be taken:

  • Ensure Complete Coupling: Use a qualitative test, such as the Kaiser test, on a few resin beads after the coupling step to check for the presence of free primary amines. A positive test indicates incomplete coupling, and a second coupling should be performed.

  • Optimize Coupling Reagents: For the challenging couplings in the this compound sequence, using a more efficient coupling reagent like HATU is recommended.

  • Use an Excess of Reagents: Using a sufficient excess of the activated amino acid and coupling reagents can help to drive the coupling reaction to completion.

Q3: I am observing a side product with a mass corresponding to my peptide +16 Da. What is this and how can I prevent it?

A3: A mass increase of +16 Da is characteristic of the oxidation of the Tryptophan residue. To prevent this:

  • Use Scavengers during Cleavage: During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), it is crucial to use a scavenger cocktail that includes reagents to protect the Tryptophan side chain from oxidation. A common scavenger for this purpose is triisopropylsilane (TIS).

  • Protect the Tryptophan Side Chain: Using Fmoc-Trp(Boc)-OH, where the indole side chain is protected with a tert-butyloxycarbonyl (Boc) group, can prevent oxidation during synthesis and cleavage.

Topic 3: Purification

Q1: What is a good starting point for the HPLC purification of this compound?

A1: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying synthetic peptides. For this compound, a C18 column is a suitable choice. A good starting point for the mobile phase is:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

A common strategy is to start with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the peptide. Based on this initial run, a shallower, more optimized gradient can be designed around the elution point to improve the separation of the target peptide from its impurities.

Q2: My peptide is showing poor peak shape (tailing or broadening) during HPLC purification. How can I improve this?

A2: Poor peak shape for a hydrophobic peptide like this compound can be due to several factors:

  • Secondary Interactions: Interactions between the peptide and the stationary phase can cause peak tailing. Ensure an adequate concentration of an ion-pairing agent like TFA in your mobile phase to minimize these interactions.

  • Peptide Aggregation: The peptide may be aggregating in the mobile phase. Increasing the column temperature can sometimes help to disrupt these aggregates and improve peak shape.

  • Slow Mass Transfer: A lower flow rate can sometimes improve peak sharpness by allowing more time for the peptide to interact with the stationary phase.

Q3: I am experiencing low recovery of my peptide after HPLC purification. What could be the reason?

A3: Low recovery of hydrophobic peptides from an HPLC column is a common issue. Potential causes and solutions include:

  • Irreversible Adsorption: The peptide may be irreversibly binding to the stationary phase. Ensure the column is well-equilibrated before injection.

  • Precipitation on the Column: The peptide may be precipitating on the column, especially at the point of injection where the solvent environment changes. Ensure the peptide is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.

  • Adsorption to HPLC System Components: Peptides can adsorb to the metallic surfaces of the HPLC system. Using a biocompatible HPLC system or passivating the system can help to mitigate this.

Data Presentation

Table 1: Comparison of Coupling Reagent Efficiency for a Difficult Decapeptide (Acyl Carrier Protein Fragment 65-74)

Coupling ReagentCrude Purity (%)Comments
HATU HighGenerally considered one of the most efficient coupling reagents, especially for hindered amino acids.
HBTU Medium-HighA widely used and effective coupling reagent, but may be less efficient than HATU for difficult sequences.
PyBOP MediumA phosphonium-based reagent, also effective but can be more prone to side reactions than aminium/uronium salts.
DIC/Oxyma HighA carbodiimide-based activation method with an additive that minimizes racemization and is considered a greener alternative.

Note: The data presented is a qualitative summary based on general observations in peptide synthesis literature. Actual yields and purities will vary depending on the specific peptide sequence, resin, and synthesis conditions.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the general steps for the manual Fmoc/tBu-based solid-phase synthesis of this compound on a Rink Amide resin.

1. Resin Swelling:

  • Place the Rink Amide resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) and allow the resin to swell for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the resin for 5-10 minutes.

  • Drain the deprotection solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate tube, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a suitable coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add an activator base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Note: For the Arginine coupling, a double coupling is recommended.

4. Washing:

  • After the coupling reaction, drain the solution and wash the resin thoroughly with DMF (3-5 times).

5. Monitoring the Reaction:

  • After washing, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A yellow/colorless result indicates a complete coupling. A blue/purple color indicates incomplete coupling, and the coupling step should be repeated.

6. Peptide Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the this compound sequence (Arg, Gly, Lys, Val, Leu, Trp, Ala, Ile, Phe).

7. Final Deprotection:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

8. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide pellet under vacuum.

9. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.

  • Analyze the purified fractions by analytical RP-HPLC and Mass Spectrometry to confirm the purity and identity of the this compound.

Mandatory Visualization

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 kaiser Kaiser Test wash2->kaiser repeat_coupling Repeat Coupling kaiser->repeat_coupling Incomplete next_cycle Next Amino Acid Cycle kaiser->next_cycle Complete repeat_coupling->coupling next_cycle->deprotect Repeat for all AAs final_deprotect Final Fmoc Deprotection next_cycle->final_deprotect Final AA Coupled cleavage 4. Cleavage from Resin (TFA/TIS/Water) final_deprotect->cleavage purification 5. Purification (RP-HPLC) cleavage->purification end_product Purified this compound purification->end_product

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Side_Reactions synthesis This compound Synthesis incomplete_coupling Incomplete Coupling synthesis->incomplete_coupling incomplete_deprotection Incomplete Deprotection synthesis->incomplete_deprotection racemization Racemization synthesis->racemization arg_lactam Arginine δ-Lactam Formation synthesis->arg_lactam trp_oxidation Tryptophan Oxidation synthesis->trp_oxidation deletion Deletion Sequences incomplete_coupling->deletion truncation Truncation Sequences incomplete_deprotection->truncation diastereomers Diastereomeric Impurities racemization->diastereomers arg_lactam->deletion oxidized_peptide Oxidized Peptide (+16 Da) trp_oxidation->oxidized_peptide

Caption: Common side reactions in this compound synthesis.

Troubleshooting_Tree low_yield Low Yield of This compound check_crude Analyze Crude Product (HPLC & Mass Spec) low_yield->check_crude deletion_seq Predominantly Deletion Sequences check_crude->deletion_seq Mass spec shows missing AAs truncation_seq Predominantly Truncation Sequences check_crude->truncation_seq Mass spec shows premature termination low_cleavage Low Cleavage Efficiency check_crude->low_cleavage Low peptide in supernatant post-cleavage aggregation Signs of Aggregation check_crude->aggregation Poor resin swelling, multiple broad peaks incomplete_coupling Incomplete Coupling deletion_seq->incomplete_coupling incomplete_deprotect Incomplete Deprotection truncation_seq->incomplete_deprotect cleavage_issue Cleavage Problem low_cleavage->cleavage_issue aggregation_issue Aggregation Problem aggregation->aggregation_issue solution1 Solution: - Double couple difficult residues (Arg) - Use stronger coupling reagent (HATU) - Increase reagent excess incomplete_coupling->solution1 solution2 Solution: - Extend deprotection time - Use fresh piperidine solution - Monitor with Kaiser test incomplete_deprotect->solution2 solution3 Solution: - Extend cleavage time - Ensure resin is dry before cleavage - Use appropriate scavenger cocktail cleavage_issue->solution3 solution4 Solution: - Switch to NMP solvent - Use chaotropic salts - Employ microwave synthesis aggregation_issue->solution4

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Optimizing GLP-1(28-36)amide for Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for utilizing GLP-1(28-36)amide in metabolic studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from canonical GLP-1?

A1: this compound is a nine-amino-acid C-terminal fragment of GLP-1 (sequence: FIAWLVKGRamide).[1] It is a major metabolite of GLP-1, produced by the enzymatic cleavage action of neutral endopeptidase (NEP).[1][2] Unlike full-length GLP-1(7-36)amide, which primarily acts through the GLP-1 receptor (GLP-1R) to stimulate insulin secretion, this compound's biological effects are considered independent of the GLP-1R.[1][3] Its mechanism involves entering cells, targeting mitochondria, and modulating cellular metabolism and stress responses directly.

Q2: What is the primary mechanism of action for this compound?

A2: The primary mechanism of this compound is centered on the mitochondria. It has been shown to be a cell-permeable peptide that localizes to mitochondria in insulin-sensitive tissues like the liver and in pancreatic β-cells. Its key actions include:

  • Reducing Oxidative Stress: It decreases the formation of reactive oxygen species (ROS) and protects cellular ATP levels.

  • Preserving Mitochondrial Integrity: It helps maintain the mitochondrial membrane potential, inhibits the mitochondrial permeability transition (MPT) pore, and reduces the release of cytochrome C, thereby preventing apoptosis.

  • Modulating Metabolism: In hepatocytes, it suppresses excessive glucose production (gluconeogenesis).

  • Activating Signaling Pathways: It can activate cAMP/PKA signaling pathways, leading to the phosphorylation of downstream targets like CREB and β-catenin.

Q3: What are the known metabolic benefits of this compound administration in vivo?

A3: In vivo studies, primarily in mouse models of obesity and diabetes, have demonstrated several metabolic benefits. Administration of the peptide has been shown to reduce weight gain, primarily by decreasing fat mass, and to ameliorate conditions like hyperglycemia, hyperinsulinemia, and hepatic steatosis (fatty liver). It also improves the liver's ability to handle glucose, as shown by enhanced pyruvate tolerance.

Troubleshooting Guide

Issue: I am not observing the expected metabolic effects in my experiment.

This common issue can arise from several factors related to the peptide itself, the experimental design, or the model system. Follow this troubleshooting workflow to diagnose the problem.

G start No Metabolic Effect Observed solubility 1. Verify Peptide Solubility & Vehicle start->solubility Start Here stability 2. Check Peptide Stability & Handling solubility->stability If solubility is confirmed sub_sol1 Is the peptide fully dissolved? Incomplete solubilization was noted to reduce efficacy. solubility->sub_sol1 sub_sol2 Is the vehicle appropriate? Acidic vehicles (e.g., 0.1 M sodium acetate, pH 4.0) may improve solubility. solubility->sub_sol2 dosage 3. Evaluate Dosage & Administration Route stability->dosage If stability is confirmed sub_stab1 Was the peptide stored correctly? Lyophilized: 0-5°C (months) or -20°C (years). Rehydrated: 4°C (days) or -20°C (months). stability->sub_stab1 sub_stab2 Were freeze-thaw cycles avoided? Aliquot stock solutions before freezing. stability->sub_stab2 model 4. Assess Animal Model & Endpoint dosage->model If dosage is appropriate sub_dose1 Is the dose sufficient? Effective in vivo doses in mice are often around 18.5 nmol/kg/day. dosage->sub_dose1 sub_dose2 Is the administration route optimal? Continuous infusion (osmotic mini-pump) or daily IP injections have been used. dosage->sub_dose2 solution Problem Resolved / Effect Observed model->solution If model is appropriate sub_model1 Is the treatment duration long enough? Some effects (e.g., weight change) may require a multi-week treatment period (6-9 weeks). model->sub_model1 sub_model2 Are the endpoints sensitive enough? Effects on hepatic gluconeogenesis (pyruvate tolerance test) may appear before changes in whole-body glucose tolerance. model->sub_model2

Caption: Troubleshooting workflow for experiments with this compound.

Quantitative Data Summary

The following tables summarize effective concentrations and dosages reported in key metabolic studies.

Table 1: Effective In Vitro Concentrations

Cell TypeConcentration RangeDurationObserved EffectCitation
Mouse Hepatocytes10 nM - 100 nM24 hoursSuppressed gluconeogenesis & oxidative stress
INS-1 β-cells, Human Islets1 µM - 10 µM48 hoursCytoprotection against glucolipotoxicity, preserved mitochondrial potential
INS-1 β-cells, Rat Islets50 nM30 minutesIncreased cAMP levels and PKA activity

Table 2: Effective In Vivo Dosages (Mouse Models)

Mouse ModelDosageAdministration RouteDurationKey Metabolic OutcomeCitation
High-Fat Diet (HFD) Obese18.5 nmol/kg/dayOsmotic Mini-pump9-11 weeksReduced weight gain & hepatic steatosis
High-Fat Diet (HFD) ObeseNot specifiedDaily IP Injection6 weeksImproved pyruvate tolerance, reduced hepatic gluconeogenic gene expression
STZ-induced Diabetes18 nmol/kg/dayDaily IP Injection9 weeksIncreased β-cell mass and proliferation

Experimental Protocols & Methodologies

Protocol 1: Peptide Solubilization and Storage

  • Storage: Store lyophilized this compound at -20°C for long-term stability (≥ 4 years). For short-term storage (up to 6 months), 0-5°C is acceptable.

  • Reconstitution: For best results, rehydrate the peptide just before use. While it is soluble in water, some studies note that complete solubilization is critical for activity. If solubility issues arise, consider using a vehicle of 0.1 M sodium acetate with 0.1% human serum albumin, adjusted to pH 4.0.

  • Stock Solution Handling: After reconstitution, store the solution at 4°C for up to 5 days or, for longer-term storage, aliquot into single-use volumes and freeze at -20°C for up to 3 months. Crucially, avoid repeated freeze-thaw cycles.

Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection

This protocol is based on studies investigating hepatic glucose metabolism in HFD-fed mice.

  • Animal Model: C57BL/6 mice on a high-fat diet (e.g., 60% kcal from fat) for 13 weeks to induce obesity.

  • Peptide Preparation: Reconstitute and dilute this compound in a sterile vehicle (e.g., PBS) to the desired final concentration for injection. Prepare fresh daily.

  • Dosing: Administer the peptide via daily intraperitoneal (IP) injection. A commonly used dose is ~18-18.5 nmol/kg body weight.

  • Treatment Duration: Continue daily injections for a period of 6 to 9 weeks to observe significant effects on body weight and hepatic metabolism.

  • Metabolic Phenotyping: Perform metabolic tests such as an Intraperitoneal Pyruvate Tolerance Test (IPPTT) to assess hepatic glucose production.

Signaling Pathway & Workflow Diagrams

G cluster_cell Hepatocyte / Pancreatic β-cell cluster_mito Mitochondrion peptide This compound (Extracellular) entry Cell Entry (GLP-1R Independent) peptide->entry Mito Mitochondrial Targeting entry->Mito Direct Action cAMP ↑ cAMP entry->cAMP Parallel Action ROS Reduced ROS Mito->ROS ATP Preserved ATP Levels Mito->ATP MPT Inhibited MPT Pore Mito->MPT Apoptosis Reduced Apoptosis (β-cell) MPT->Apoptosis Inhibits PKA ↑ PKA Activity cAMP->PKA CREB Phosphorylation of CREB / β-catenin PKA->CREB Gluco Suppressed Gluconeogenesis (Liver) CREB->Gluco Inhibits

Caption: Proposed signaling mechanism of this compound.

G start Start: HFD-induced Obese Mouse Model prep Prepare this compound (Fresh Daily in Vehicle) start->prep admin Daily IP Injections or Osmotic Pump Implantation prep->admin treat Multi-week Treatment Period (e.g., 6-9 weeks) admin->treat monitor Monitor Body Weight & Food Intake Weekly treat->monitor pheno Metabolic Phenotyping treat->pheno gtt IPGTT (Glucose Tolerance) pheno->gtt ptt IPPTT (Pyruvate Tolerance) pheno->ptt tissue Endpoint: Tissue Collection (Liver, Pancreas) gtt->tissue ptt->tissue analysis Biochemical & Gene Expression Analysis tissue->analysis end End analysis->end

Caption: General experimental workflow for an in vivo metabolic study.

References

Technical Support Center: GLP-1(28-36)amide Stability in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address the challenges associated with the degradation of GLP-1(28-36)amide in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing the expected biological effect of this compound in my cell culture experiments. What is the most likely cause?

A1: The most probable cause is the rapid degradation of the peptide by proteases and peptidases present in the cell culture environment. This compound is a small nonapeptide that is highly susceptible to enzymatic cleavage. Studies have shown its half-life can be as short as 13 minutes in mouse hepatocytes and 24 minutes in human hepatocytes. This rapid breakdown can prevent the peptide from reaching a sufficient concentration to exert its biological effects.

Q2: What specific enzymes degrade this compound, and are standard GLP-1 inhibitors like DPP-IV or NEP inhibitors effective?

A2: this compound is primarily degraded by N-terminal cleavage, yielding smaller fragments like GLP-1(29-36)amide and GLP-1(31-36)amide. While its parent molecule, GLP-1(7-36)amide, is famously cleaved by Dipeptidyl Peptidase-IV (DPP-IV) and Neutral Endopeptidase 24.11 (NEP), inhibitors of these specific enzymes (e.g., diprotin A and phosphoramidon) have been shown to be ineffective at preventing the degradation of the this compound fragment itself. The degradation is likely carried out by a broader range of less specific serine proteases, cysteine proteases, and aminopeptidases secreted by cells or present in serum supplements.

Q3: What are the primary strategies to prevent the degradation of this compound in my experiments?

A3: There are three main strategies to enhance the stability of the peptide:

  • Use of Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail directly to the cell culture medium is a highly effective method. These cocktails inhibit multiple classes of proteases.

  • Reduce or Eliminate Serum: Fetal Bovine Serum (FBS) and other animal sera are rich sources of proteases. If your cell line can be maintained in low-serum or serum-free conditions, this will significantly reduce the proteolytic environment.

  • Optimize Experimental Time: Given the peptide's short half-life, consider designing shorter incubation experiments or replenishing the peptide at regular intervals during longer-term studies.

Q4: How can I confirm that degradation is occurring in my specific cell culture system?

A4: You can perform a peptide stability assay. This involves incubating this compound in your complete cell culture medium (with and without cells) and collecting aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 4h, 24h). The concentration of the remaining intact peptide is then quantified using analytical techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol is provided in this guide.

Troubleshooting Guide: Inconsistent or No Biological Activity

This guide provides a logical workflow to diagnose and solve issues related to this compound instability.

Troubleshooting_Workflow start Observation: Inconsistent or No Biological Effect of this compound check_storage Step 1: Verify Peptide Handling - Stored lyophilized at -20°C/-80°C? - Reconstituted correctly? - Avoided multiple freeze-thaw cycles? start->check_storage run_stability_assay Step 2: Quantify Degradation Perform a Peptide Stability Assay (See Protocol 1) check_storage->run_stability_assay If handling is correct is_degraded Is >50% of the peptide degraded within the experimental timeframe? run_stability_assay->is_degraded implement_solutions Step 3: Implement Protective Strategies - Add Broad-Spectrum Protease Inhibitors - Reduce or Eliminate Serum - Shorten Incubation Time is_degraded->implement_solutions Yes other_issues Troubleshoot Other Parameters: - Cell health and passage number - Dosing calculations - Assay sensitivity - Downstream signaling issues is_degraded->other_issues No re_evaluate Step 4: Re-evaluate Biological Effect Repeat key experiment with stabilized peptide implement_solutions->re_evaluate success Problem Solved: Consistent Biological Effect Observed re_evaluate->success Signaling_Pathway cluster_degradation Extracellular Degradation cluster_signaling Intracellular Signaling (GLP-1R Independent) GLP1 GLP-1(7-36)amide NEP NEP 24.11 GLP1->NEP GLP1_28_36 This compound (Active Peptide) Proteases Broad-Spectrum Proteases (in culture medium) GLP1_28_36->Proteases Entry Cellular Entry (Unknown Transporter) GLP1_28_36->Entry Enters Cell Fragments Inactive Fragments (e.g., GLP-1(29-36)a) NEP->GLP1_28_36 Cleavage Proteases->Fragments Degradation Mito Mitochondria Entry->Mito cAMP ↑ cAMP PKA PKA Activation cAMP->PKA BetaCatenin β-catenin (Ser675 Phosphorylation) PKA->BetaCatenin Gene Gene Transcription (e.g., Cyclin D1) BetaCatenin->Gene Proliferation ↑ β-Cell Proliferation & Survival Gene->Proliferation ROS ↓ Oxidative Stress (ROS) Mito->ROS ATP ↑ ATP Levels Mito->ATP Apoptosis ↓ Apoptosis ROS->Apoptosis ATP->Apoptosis Experimental_Workflow prep 1. Prepare Cells & Reagents - Seed cells in multi-well plate - Prepare peptide stock solution spike 2. Initiate Assay - Spike peptide into medium (with and without cells) prep->spike t0 3. Collect T=0 Sample Immediately collect first aliquot spike->t0 incubate 4. Incubate & Sample - Incubate at 37°C - Collect aliquots at defined time points t0->incubate process 5. Process Samples - Add ACN/TFA to precipitate protein - Centrifuge to pellet debris incubate->process analyze 6. Analyze Supernatant Inject onto RP-HPLC or LC-MS system process->analyze data 7. Quantify & Plot - Integrate intact peptide peak area - Calculate % remaining vs. T=0 - Determine half-life analyze->data

Technical Support Center: Interpreting Off-Target Effects of GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GLP-1(28-36)amide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing effects of this compound in a cell line that does not express the canonical GLP-1 receptor (GLP-1R). Is this expected?

A1: Yes, this is an expected observation. This compound exerts its biological effects through a GLP-1R-independent mechanism.[1][2] Studies have shown that this nonapeptide can enter cells, such as hepatocytes which have no detectable GLP-1R expression, and directly modulate intracellular signaling pathways.[1]

Q2: What is the primary subcellular localization of this compound after cell entry?

A2: The primary subcellular target of this compound is the mitochondria.[1][3] It has been shown to be taken up by hepatocytes and localize to the mitochondria, where it modulates oxidative phosphorylation.

Q3: What are the known downstream signaling pathways activated by this compound?

A3: this compound has been shown to activate the cAMP/PKA signaling pathway. This leads to the phosphorylation of downstream targets such as cAMP response element-binding protein (CREB), ATF-1, and β-catenin. In pancreatic β-cells, this can lead to the activation of Wnt signaling.

Q4: We are seeing antioxidant effects in our cell culture experiments. Is this a known function of this compound?

A4: Yes, this compound is known to act as an antioxidant. It can inhibit the mitochondrial permeability transition (MPT) pore opening, preserve mitochondrial membrane potential, and reduce oxidative stress, thereby protecting cells from apoptosis.

Q5: What are the expected in vivo effects of this compound administration in mouse models of metabolic disease?

A5: In high-fat diet-induced obese mice, administration of this compound has been shown to reduce weight gain, improve glucose disposal, and diminish the development of hepatic steatosis. In streptozotocin-induced diabetic mice, it has been observed to improve glucose disposal and increase pancreatic β-cell mass and proliferation.

Troubleshooting Guides

Problem 1: No observable effect of this compound in our in vitro experiment.

  • Possible Cause 1: Inappropriate Cell Type. The effects of this compound have been primarily documented in metabolically active cells like hepatocytes and pancreatic β-cells. Ensure your chosen cell line is appropriate for studying these effects.

  • Possible Cause 2: Suboptimal Peptide Concentration. The effective concentration of this compound can vary. In vitro studies have used concentrations ranging from the nanomolar to the micromolar range. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause 3: Insufficient Incubation Time. The onset of this compound's effects can vary. For instance, treatment of hepatocytes for 24 hours has been shown to modulate mitochondrial oxidative metabolism. Review the literature for typical incubation times for the specific endpoint you are measuring.

  • Possible Cause 4: Peptide Instability. While more stable than full-length GLP-1, ensure proper handling and storage of the peptide to maintain its activity.

Problem 2: Unexpected or contradictory results compared to published literature.

  • Possible Cause 1: Different Experimental Conditions. Minor variations in experimental protocols, such as cell culture media, passage number, or the specific model of disease in vivo, can lead to different outcomes. Carefully compare your protocol with published methodologies.

  • Possible Cause 2: Off-Target Effects of Other Reagents. If using inhibitors or other compounds in conjunction with this compound, consider the possibility of their own off-target effects or interactions. For example, the PKA inhibitor H89 has been noted to have potential off-target effects.

  • Possible Cause 3: Downstream Metabolites. this compound can be further metabolized into smaller peptides. It's possible that some of the observed effects could be mediated by these downstream metabolites, which may vary depending on the cell or tissue type.

Data Presentation

Table 1: Summary of In Vitro Effects of this compound

Cell TypeConcentrationDurationObserved EffectReference
Mouse Hepatocytes100 nM24 hoursModulation of mitochondrial oxidative metabolism, suppression of gluconeogenesis.
INS-1 β-cells & Human Islet Cells10 µM18 hoursProtection against glucolipotoxicity-induced cytotoxicity.
INS-1 β-cells10 or 1.0 µM48 hoursInhibition of t-BHP-induced loss of mitochondrial membrane potential.
INS-1 cells & Rat Islets50 nM5-60 minIncreased phosphorylation of CREB and ATF-1.
Primary HepatocytesNot SpecifiedNot SpecifiedReduced glucose production and expression of gluconeogenic genes (Pck1, G6pc, Ppargc1a).

Table 2: Summary of In Vivo Effects of this compound in Mice

Mouse ModelDosageAdministration Route & DurationObserved EffectReference
High-Fat Diet-Induced Obese18.5 nmol/kg/dayMini-osmotic pump infusion for 9 weeksDiminished development of hepatic steatosis.
High-Fat Diet-Induced Obese18.5 nmol/kg/dayDaily intraperitoneal injection for 6 weeksImproved hepatic glucose disposal.
β-cell Injury Diabetic18 nmol/kg/dayDaily intraperitoneal injection for 9 weeksIncreased pancreatic β-cell mass and proliferation.
Streptozotocin-Induced DiabeticNot SpecifiedNot SpecifiedImproved glucose disposal, increased pancreatic β-cell mass and proliferation.
High-Fat Diet-Fed C57BL/618.5 nmol/kgDaily intraperitoneal injection for 6 weeksReduced body weight gain, improved pyruvate tolerance, reduced hepatic expression of gluconeogenic genes.

Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential in INS-1 Cells

  • Cell Culture: Culture INS-1 cells under standard conditions.

  • Treatment: Treat cells with the oxidant t-BHP (e.g., 18.25 µM) for 48 hours to induce mitochondrial stress, with or without co-treatment with this compound (e.g., 1.0 or 10 µM).

  • Staining: Use the JC-1 Mitochondrial Membrane Potential Assay Kit according to the manufacturer's instructions. JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.

  • Analysis: Measure the fluorescence intensity. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization. An inhibition of this decrease by this compound suggests a protective effect on mitochondrial membrane potential.

Protocol 2: In Vivo Glucose and Pyruvate Tolerance Tests in Mice

  • Animal Model: Use a relevant mouse model, such as high-fat diet-fed C57BL/6 mice.

  • Treatment: Administer this compound (e.g., 18.5 nmol/kg body weight) or vehicle via intraperitoneal injection daily for a specified period (e.g., 6 weeks).

  • Fasting: For the intraperitoneal glucose tolerance test (IPGTT), fast the mice for 16 hours. For the pyruvate tolerance test (PTT), fast for 6 hours.

  • Injection: For IPGTT, inject glucose (1 g/kg body weight) intraperitoneally. For PTT, inject sodium pyruvate (2 g/kg body weight) intraperitoneally.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail vein blood at baseline (0 min) and at specified time points post-injection (e.g., 15, 30, 60, 90, 120 min).

  • Analysis: Compare the blood glucose excursions between the this compound-treated and vehicle-treated groups. An improvement in glucose clearance during the IPGTT and a reduction in glucose production during the PTT are indicative of improved glucose homeostasis.

Mandatory Visualizations

GLP1_28_36_Signaling cluster_cell Cell GLP1_28_36 This compound Transporter Unknown Transporter GLP1_28_36->Transporter Enters Cell AC Adenylate Cyclase GLP1_28_36->AC Activates Mitochondrion Mitochondrion Transporter->Mitochondrion Targets Oxidative_Stress Oxidative Stress Mitochondrion->Oxidative_Stress Reduces Apoptosis Apoptosis Mitochondrion->Apoptosis Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB_ATF1 CREB / ATF-1 PKA->CREB_ATF1 Phosphorylates beta_catenin β-catenin PKA->beta_catenin Phosphorylates Gluconeogenesis Gluconeogenesis Genes (Pck1, G6pc, Ppargc1a) PKA->Gluconeogenesis Represses Wnt Wnt Signaling beta_catenin->Wnt Activates Oxidative_Stress->Apoptosis Induces

Caption: this compound signaling pathway.

Experimental_Workflow_PTT cluster_animal_prep Animal Preparation cluster_ptt Pyruvate Tolerance Test cluster_analysis Data Analysis Animal_Model High-Fat Diet-Fed Mice Grouping Divide into two groups: 1. Vehicle (PBS) 2. This compound Animal_Model->Grouping Treatment Daily IP Injections for 6 Weeks Grouping->Treatment Fasting Fast Mice for 6 Hours Treatment->Fasting Baseline_Glucose Measure Baseline Blood Glucose (t=0) Fasting->Baseline_Glucose Pyruvate_Injection IP Injection of Sodium Pyruvate (2 g/kg) Baseline_Glucose->Pyruvate_Injection Time_Points Measure Blood Glucose at 15, 30, 60, 90, 120 min Pyruvate_Injection->Time_Points Plotting Plot Blood Glucose vs. Time Time_Points->Plotting AUC Calculate Area Under the Curve (AUC) Plotting->AUC Comparison Compare AUC between Vehicle and Treatment Groups AUC->Comparison

Caption: Experimental workflow for pyruvate tolerance test.

References

troubleshooting GLP-1(28-36)amide immunoassay cross-reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting cross-reactivity in immunoassays for GLP-1(28-36)amide.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a nine-amino-acid peptide (nonapeptide) with the sequence FIAWLVKGRamide.[1] It is a major metabolite of Glucagon-like peptide-1 (GLP-1), formed when GLP-1 is cleaved by neutral endopeptidase (NEP).[1][2] Although historically considered inactive, recent studies have shown that it plays bioactive roles in protecting pancreatic β-cells, improving glucose disposal, and ameliorating hepatic metabolism, often acting independently of the main GLP-1 receptor.[1][3]

Q2: What is immunoassay cross-reactivity?

A2: Immunoassay cross-reactivity is a type of interference where antibodies in an assay bind to molecules that are structurally similar, but not identical, to the target analyte. This lack of absolute specificity can lead to inaccurate results, such as false positives or an overestimation of the analyte's concentration.

Q3: Why is cross-reactivity a significant concern for this compound immunoassays?

A3: Cross-reactivity is a concern because this compound is a fragment of larger parent peptides, GLP-1(7-36)amide and GLP-1(9-36)amide. These parent molecules and other related proglucagon-derived peptides share sequence homology, creating a high probability that an antibody raised against the small nonapeptide fragment might also recognize these larger, more abundant precursors.

Q4: What are the most likely cross-reactants in an immunoassay designed for this compound?

A4: The most likely cross-reactants are peptides that contain the same or a very similar C-terminal sequence. This includes the active and metabolized forms of GLP-1. See the table below for a summary.

Q5: Do standard commercial assays for active GLP-1 (7-36)amide typically cross-react with this compound?

A5: Generally, no. Published literature suggests that existing immunoassays designed to detect the full-length active GLP-1 (e.g., GLP-1(7-36)amide) do not appear to cross-react significantly with the smaller this compound nonapeptide. The primary challenge is the reverse: ensuring an assay for this compound is not detecting its parent peptides.

Part 2: Troubleshooting Guide

Problem: My measured this compound concentrations are unexpectedly high.

Answer: Unexpectedly high concentrations are a classic sign of cross-reactivity. The assay's antibodies may be binding to other structurally related peptides present in the sample, leading to an artificially inflated signal.

  • Primary Suspects: The most likely interfering substances are the precursor peptides GLP-1(7-36)amide and GLP-1(9-36)amide, which are often present at much higher concentrations in biological samples.

  • Other Possibilities: While less common, interference can also arise from the sample matrix, issues with assay buffers, or improper preparation of the standard curve.

Problem: I suspect cross-reactivity is affecting my results. How can I definitively test for it?

Answer: To confirm and quantify cross-reactivity, you should perform an inhibition or competition experiment. This involves "spiking" your samples or a standard buffer with high concentrations of the suspected interfering substances and measuring the response in your this compound assay.

  • Prepare Solutions: Create a series of high-concentration solutions of potential cross-reactants (e.g., GLP-1(7-36)amide, GLP-1(9-36)amide).

  • Run the Assay: Analyze these solutions with your immunoassay as if they were unknown samples.

  • Analyze Data: If the assay produces a signal for these peptides, cross-reactivity is present. To quantify it, you can perform a competitive ELISA (see protocol below) to determine the IC50 (the concentration that causes 50% signal inhibition) for both your target analyte and the cross-reactant.

The percent cross-reactivity can be calculated using the formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Potential Cross-Reactant) x 100

Problem: How can I minimize or eliminate cross-reactivity in my assay?

Answer: Minimizing cross-reactivity requires a multi-step approach focusing on antibody selection and assay optimization.

  • Antibody Selection: The most effective solution is to use a highly specific monoclonal antibody that recognizes an epitope unique to the C-terminal end of this compound. Monoclonal antibodies are generally more specific than polyclonal antibodies.

  • Assay Format: Sandwich immunoassays, which use two different antibodies to bind to the target, are typically less susceptible to cross-reactivity than direct or competitive assays.

  • Sample Dilution: Diluting your sample can lower the concentration of interfering substances relative to the target analyte, though this may also reduce assay sensitivity.

  • Blocking Agents: Ensure you are using optimized blocking agents (e.g., BSA, non-fat milk) to saturate non-specific binding sites on the microplate.

  • Orthogonal Method Validation: For critical applications, confirm your immunoassay results using an alternative method that does not rely on antibody binding, such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Data Presentation

Table 1: Potential Cross-Reactants in a this compound Immunoassay

PeptideSequenceRelationship to Analyte
This compound FIAWLVKGR-NH₂ Target Analyte
GLP-1(7-36)amideHAEGTFTSDVSSYLEGQAAKEFIAWLVKGR-NH₂ Parent Peptide (Active Form)
GLP-1(9-36)amideEGTFTSDVSSYLEGQAAKEFIAWLVKGR-NH₂ Parent Peptide (Metabolite)
GlucagonHSQGTFTSDYSKYLDSRRAQDFVQWLMNTStructurally related proglucagon peptide

Experimental Protocols

Protocol: Assessing Cross-Reactivity using Competitive ELISA

This protocol provides a framework for quantifying the cross-reactivity of potential interferents in a this compound immunoassay.

1. Materials Required:

  • Microplate (96-well)

  • This compound conjugated to a carrier protein (e.g., BSA or KLH) for coating

  • Primary antibody specific for this compound

  • HRP-conjugated secondary antibody

  • This compound standard

  • Potential cross-reactant peptides (e.g., GLP-1(9-36)amide)

  • Coating buffer, wash buffer, assay buffer, blocking buffer

  • Substrate solution (e.g., TMB) and stop solution

  • Microplate reader

2. Procedure:

  • Plate Coating: Coat the wells of a microplate with the this compound-carrier conjugate diluted in coating buffer. Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with wash buffer. Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.

    • In separate tubes, pre-incubate a fixed concentration of the primary antibody with each dilution of the standard or cross-reactant for 1 hour at room temperature.

    • Wash the blocked plate three times.

    • Transfer the antibody/analyte mixtures to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature. During this step, the free antibody (not bound to standard or cross-reactant in the tube) will bind to the coated antigen on the plate.

  • Secondary Antibody: Wash the plate five times. Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Development & Reading: Wash the plate five times. Add the substrate solution and incubate in the dark until color develops (15-30 minutes). Add the stop solution and immediately read the absorbance on a microplate reader (e.g., at 450 nm for TMB).

  • Data Analysis:

    • Plot the absorbance versus the log of the concentration for both the standard and the cross-reactants.

    • Determine the IC50 value (concentration that inhibits 50% of the maximum signal) for each curve.

    • Calculate the percent cross-reactivity using the formula provided in the troubleshooting section.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Immunoassay Cross-Reactivity A Unexpected Result (e.g., High Concentration) B Review Assay Protocol & QC Data A->B C Suspect Cross-Reactivity B->C D Perform Spiking or Competition Assay C->D Yes I Validate with Orthogonal Method (e.g., LC-MS) C->I No, suspect other issues E Quantify % Cross-Reactivity (Calculate IC50) D->E F Cross-Reactivity Acceptable? E->F G Finalize Data F->G Yes H Optimize Assay: - Select New Antibody - Modify Buffer/Blocking F->H No G->I H->D G cluster_pathway This compound Signaling Pathways cluster_mito Mitochondrial Pathway cluster_pka PKA/β-Catenin Pathway peptide This compound (Enters Cell) mito Targets Mitochondria peptide->mito camp Increases cAMP peptide->camp receptor Action is GLP-1R Independent peptide->receptor mpt Inhibits MPT Pore Opening mito->mpt potential Preserves Membrane Potential mpt->potential apoptosis Suppresses Apoptosis & Oxidative Stress potential->apoptosis pka Activates PKA camp->pka catenin Phosphorylates β-Catenin pka->catenin wnt Activates Wnt Signaling catenin->wnt survival Promotes β-Cell Survival wnt->survival G cluster_elisa Experimental Workflow: Competitive ELISA for Cross-Reactivity A 1. Coat Plate with This compound Conjugate B 2. Wash & Block Plate A->B C 3. Pre-incubate Antibody with: - Standard (Analyte) - Potential Cross-Reactant B->C D 4. Add Mixture to Coated Plate (Competitive Binding Occurs) C->D E 5. Wash Plate D->E F 6. Add HRP-Conjugated Secondary Antibody E->F G 7. Wash Plate F->G H 8. Add Substrate & Stop Reaction G->H I 9. Read Absorbance H->I J 10. Plot Curves & Calculate IC50 to Determine % Cross-Reactivity I->J

References

Technical Support Center: GLP-1(28-36)amide Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GLP-1(28-36)amide in animal studies.

Troubleshooting Guides

Problem 1: Inconsistent or unexpected experimental results.

Potential Cause Troubleshooting Step
Peptide Instability Ensure proper storage of lyophilized peptide at 0-5°C for up to 6 months.[1] Once reconstituted, use immediately or aliquot and store at -20°C for up to 3 months to avoid freeze-thaw cycles.[1] Prepare fresh working solutions for each experiment.[2]
Improper Vehicle/Solvent This compound is soluble in water.[1] For in vivo injections, a common vehicle is sterile saline or phosphate-buffered saline (PBS).[3] A recommended vehicle for achieving higher concentration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Always ensure the peptide is fully dissolved and the solution is clear before administration.
Incorrect Dosing Dosing can vary based on the animal model and research question. A commonly reported effective dose for intraperitoneal injection in mice is 18-18.5 nmol/kg body weight daily. For continuous infusion via mini-osmotic pumps, a rate of 18.5 nmol/kg/day has been used. Carefully calculate the required dose based on the animal's weight.
Animal Model Variability The metabolic state of the animals (e.g., diet-induced obesity, streptozotocin-induced diabetes) can significantly impact the effects of this compound. Ensure your animal model is appropriate for your research question and that control and experimental groups are properly matched.

Problem 2: Difficulty with peptide solubilization.

Potential Cause Troubleshooting Step
Peptide Aggregation While this compound is generally water-soluble, high concentrations may be prone to aggregation. To avoid this, reconstitute the lyophilized powder just before use. If using a vehicle other than water or saline, add co-solvents sequentially and ensure each is fully mixed before adding the next.
Incorrect pH of Solvent The pH of the solvent can affect peptide solubility. Ensure the water or buffer used for reconstitution is at a neutral pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound for in vivo administration?

A1: For intraperitoneal injections, this compound can be dissolved in sterile phosphate-buffered saline (PBS). For a more concentrated solution, a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used. It is crucial to prepare a clear stock solution first and then add co-solvents sequentially. For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.

Q2: What are the common delivery methods for this compound in animal studies?

A2: The two primary methods reported are:

  • Intraperitoneal (IP) Injection: This is a common method for daily administration.

  • Continuous Infusion via Mini-osmotic Pump: This method provides a steady delivery of the peptide over a longer period (e.g., several weeks) and is useful for studying chronic effects.

Q3: What is the typical dosage of this compound used in mice?

A3:

  • IP Injection: A frequently used dose is 18-18.5 nmol/kg of body weight, administered once daily.

  • Continuous Infusion: A common infusion rate is 18.5 nmol/kg per day.

Q4: How should I store this compound?

A4:

  • Lyophilized Powder: Store at 0-5°C for up to 6 months.

  • Reconstituted Solution: For best results, use immediately. Alternatively, aliquot the solution and store it at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles. A stock solution can be stored at -80°C for up to 6 months.

Q5: What is the known mechanism of action for this compound?

A5: this compound acts independently of the GLP-1 receptor (GLP-1R). It is a cell-permeable peptide that targets mitochondria, where it can inhibit the mitochondrial permeability transition pore and act as an antioxidant. Its effects are associated with the activation of the cAMP/PKA signaling pathway, leading to the phosphorylation of targets like CREB and β-catenin.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Mouse Models

Animal Model Delivery Method Dosage Duration Observed Effects Reference
Diet-induced obese miceIntraperitoneal injection18.5 nmol/kg/day6 weeksImproved hepatic glucose disposal, increased cAMP levels and PKA target phosphorylation.
Diet-induced obese miceContinuous infusion18.5 nmol/kg/day9 weeksDiminished development of hepatic steatosis, significant reduction in body weight gain.
Streptozotocin-induced diabetic miceIntraperitoneal injection18 nmol/kg/day9 weeksCytoprotective effect on pancreatic β-cells, increased β-cell mass and proliferation, significantly reduced fasting glucose.

Table 2: Stability of this compound

Form Storage Temperature Storage Duration Reference
Lyophilized0-5°CUp to 6 months
Reconstituted in solution4°CUp to 5 days
Reconstituted in solution-20°CUp to 3 months
Stock Solution-20°CUp to 1 month
Stock Solution-80°CUp to 6 months

Experimental Protocols

Protocol 1: Intraperitoneal Injection of this compound in Mice

  • Peptide Reconstitution:

    • Allow the lyophilized this compound vial to equilibrate to room temperature.

    • Reconstitute the peptide in sterile PBS or the recommended vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) to a desired stock concentration. Ensure complete dissolution by gentle vortexing.

  • Dose Calculation:

    • Weigh each mouse to determine the precise body weight.

    • Calculate the injection volume based on the desired dosage (e.g., 18.5 nmol/kg) and the stock solution concentration.

  • Administration:

    • Administer the calculated volume via intraperitoneal injection.

    • For chronic studies, injections are typically performed once daily.

Protocol 2: Continuous Delivery of this compound via Mini-Osmotic Pump

  • Pump Preparation:

    • Under sterile conditions, fill the mini-osmotic pump with the this compound solution, prepared as described above, according to the manufacturer's instructions.

  • Surgical Implantation:

    • Anesthetize the mouse using an appropriate anesthetic agent.

    • Make a small subcutaneous incision on the back of the mouse.

    • Create a subcutaneous pocket and insert the filled mini-osmotic pump.

    • Close the incision with sutures or surgical staples.

  • Post-Operative Care:

    • Monitor the animal for recovery from anesthesia and signs of infection at the incision site.

    • The pump will deliver the peptide at a constant rate for the specified duration of the pump.

Visualizations

G cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion GLP-1R Independent Cell_Membrane cAMP cAMP Mitochondrion->cAMP Activates PKA PKA cAMP->PKA Activates β-catenin β-catenin PKA->β-catenin Phosphorylates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene_Expression β-catenin->Gene_Expression Regulates CREB->Gene_Expression Regulates Cell_Survival Cell_Survival Gene_Expression->Cell_Survival Promotes

Caption: Signaling pathway of this compound.

G cluster_prep Preparation cluster_ip Intraperitoneal Injection cluster_pump Mini-Osmotic Pump Reconstitute Reconstitute this compound Calculate_Dose Calculate Dose Reconstitute->Calculate_Dose IP_Inject Inject Intraperitoneally Calculate_Dose->IP_Inject Fill_Pump Fill Mini-Osmotic Pump Calculate_Dose->Fill_Pump Daily_Admin Daily Administration IP_Inject->Daily_Admin Implant_Pump Surgically Implant Pump Fill_Pump->Implant_Pump Continuous_Infusion Continuous Infusion Implant_Pump->Continuous_Infusion

Caption: Experimental workflow for this compound delivery.

References

Technical Support Center: Enhancing the Bioavailability of GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of the glucagon-like peptide-1 fragment, GLP-1(28-36)amide. This document offers practical solutions and detailed experimental protocols to aid researchers in their efforts to improve the delivery and efficacy of this promising therapeutic peptide.

I. Troubleshooting Guides

Researchers may encounter several hurdles when developing formulations to improve the bioavailability of this compound. This section provides a question-and-answer-formatted guide to address common issues.

Low Permeability in Caco-2 Assays

Question: My this compound formulation shows low apparent permeability (Papp) in our Caco-2 cell permeability assay. What are the potential causes and how can I troubleshoot this?

Answer:

Low permeability of peptide drugs like this compound across Caco-2 monolayers is a common challenge due to their hydrophilic nature and size. Here are potential causes and troubleshooting steps:

  • Monolayer Integrity:

    • Issue: A compromised Caco-2 monolayer can lead to inconsistent and unreliable permeability data.

    • Troubleshooting:

      • Verify Monolayer Integrity: Before and after the transport experiment, measure the transepithelial electrical resistance (TEER). TEER values should be stable and within the laboratory's established range.

      • Paracellular Marker: Co-administer a low permeability marker, such as Lucifer yellow or mannitol, with your test compound. High transport of the marker indicates a leaky monolayer.

  • Compound Adsorption:

    • Issue: Peptides can adsorb to plasticware, reducing the concentration available for transport.

    • Troubleshooting:

      • Use Low-Binding Plates: Employ low-protein-binding plates and pipette tips for all steps of the assay.

      • Include a Surfactant: Adding a non-ionic surfactant like Tween 80 (0.02%) to the transport buffer can help reduce non-specific binding.

      • Quantify Recovery: Always calculate the mass balance to determine the percentage of compound recovered from both the apical and basolateral chambers and the cell monolayer itself. Low recovery suggests adsorption or cellular accumulation.

  • Efflux Transporter Activity:

    • Issue: Caco-2 cells express efflux transporters like P-glycoprotein (P-gp) that can actively pump your compound back into the apical chamber, resulting in low net permeability.

    • Troubleshooting:

      • Bidirectional Assay: Perform a bidirectional permeability assay, measuring transport from apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

      • Use of Inhibitors: Conduct the permeability assay in the presence of known efflux pump inhibitors, such as verapamil for P-gp, to see if the A-to-B permeability increases.

  • Enzymatic Degradation:

    • Issue: Peptidases present on the surface of Caco-2 cells can degrade this compound.

    • Troubleshooting:

      • Analyze Samples for Metabolites: Use LC-MS/MS to analyze samples from both chambers to check for the presence of peptide fragments.

      • Incorporate Protease Inhibitors: Include a cocktail of protease inhibitors in the transport buffer.

High Variability in In Situ Intestinal Perfusion Studies

Question: I am observing high variability in the absorption of my this compound formulation in my rat in situ intestinal perfusion model. What could be the reasons?

Answer:

The in situ intestinal perfusion model is a powerful tool but can be prone to variability. Here are some factors to consider:

  • Surgical Technique:

    • Issue: Inconsistent surgical procedures can affect blood flow and tissue viability.

    • Troubleshooting:

      • Standardize Surgery: Ensure a standardized and minimally invasive surgical technique to maintain the integrity of the mesenteric blood supply.

      • Maintain Temperature: Keep the exposed intestinal segment moist and at a constant physiological temperature (37°C) throughout the experiment.

  • Perfusion Solution Composition:

    • Issue: The composition of the perfusion buffer can impact peptide stability and absorption.

    • Troubleshooting:

      • pH and Osmolarity: Ensure the perfusion buffer is isotonic and at a physiological pH (around 6.5-7.4, depending on the intestinal segment).

      • Protease Inhibitors: Include a cocktail of protease inhibitors to prevent enzymatic degradation within the intestinal lumen.

  • Peptide Stability in Perfusate:

    • Issue: this compound may be unstable in the perfusion buffer over the course of the experiment.

    • Troubleshooting:

      • Stability Check: Perform a pre-experiment stability study of your formulation in the perfusion buffer under the same experimental conditions.

      • Freshly Prepare Solutions: Always use freshly prepared perfusion solutions.

  • Animal-to-Animal Variability:

    • Issue: Biological differences between animals can contribute to variability.

    • Troubleshooting:

      • Use a Sufficient Number of Animals: Increase the sample size to improve statistical power.

      • Consistent Animal Strain and Age: Use animals of the same strain, sex, and age for all experiments.

Poor Peak Shape and Low Sensitivity in LC-MS/MS Analysis

Question: I am having trouble with peak tailing and low sensitivity when analyzing this compound in plasma samples using LC-MS/MS. What are the likely causes and solutions?

Answer:

Peptide analysis by LC-MS/MS can be challenging. Here are some common issues and their solutions:

  • Peak Tailing:

    • Issue: Secondary interactions between the peptide and the stationary phase or system components can cause peak tailing.

    • Troubleshooting:

      • Mobile Phase Modifier: Use an appropriate mobile phase modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to improve peak shape. Note that TFA can cause ion suppression in the mass spectrometer.

      • Column Choice: Use a column specifically designed for peptide separations, which often have wider pores and different surface chemistries.

      • System Cleanliness: Ensure the LC system is free from contaminants that can cause active sites.

  • Low Sensitivity:

    • Issue: Poor ionization, ion suppression from matrix components, or sample loss during preparation can lead to low sensitivity.

    • Troubleshooting:

      • Sample Preparation: Optimize your sample preparation method. Solid-phase extraction (SPE) is often more effective than protein precipitation for cleaning up plasma samples and concentrating the analyte.

      • Mass Spectrometer Tuning: Ensure the mass spectrometer is properly tuned for your specific peptide. Peptides can form multiple charged ions, so select the most abundant and stable precursor and product ions for quantification.

      • Internal Standard: Use a stable isotope-labeled version of this compound as an internal standard to correct for matrix effects and variability in sample processing.

II. Frequently Asked Questions (FAQs)

1. What are the primary barriers to the oral bioavailability of this compound?

The two main barriers are:

  • Enzymatic Degradation: this compound is susceptible to degradation by various proteases in the gastrointestinal tract, such as neutral endopeptidase (NEP) and dipeptidyl peptidase-IV (DPP-IV).

  • Poor Permeability: As a hydrophilic peptide, this compound has low passive permeability across the intestinal epithelium.

2. What are the most promising strategies to improve the oral bioavailability of this compound?

Several strategies are being explored, often in combination:

  • Enzyme Inhibitors: Co-administration with protease inhibitors can protect the peptide from degradation.

  • Permeation Enhancers: These compounds, such as sodium caprate, transiently open the tight junctions between intestinal epithelial cells, allowing for paracellular transport of the peptide.

  • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) or mucoadhesive microspheres can protect it from degradation, improve its stability, and facilitate its transport across the intestinal mucosa.

  • Chemical Modification: Modifying the peptide structure (e.g., amino acid substitution, cyclization) can enhance its stability against enzymatic degradation.

3. How do I choose the right in vitro model to test my formulation?

The choice of model depends on the specific question you are asking:

  • Caco-2 Cell Monolayers: This is a good initial screening tool to assess the potential for intestinal permeability and to investigate mechanisms of transport (passive vs. active, efflux).

  • In Situ Intestinal Perfusion: This model is more physiologically relevant as it maintains an intact intestinal tissue with blood supply. It is useful for studying the absorption of more advanced formulations and for investigating the interplay between permeability and metabolism.

4. What are the key parameters to measure in a pharmacokinetic study of a this compound formulation?

The key pharmacokinetic parameters to determine are:

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total drug exposure over time.

  • t1/2 (Half-life): The time it takes for the plasma concentration of the drug to be reduced by half.

  • F (Bioavailability): The fraction of the administered dose that reaches the systemic circulation.

III. Data Presentation

The following tables summarize key quantitative data related to the stability and potential bioavailability enhancement of this compound.

Table 1: In Vitro Metabolic Stability of this compound in Hepatocytes

SpeciesHalf-life (t1/2) in HepatocytesReference
Mouse13 minutes[1]
Human24 minutes[1]

Table 2: Hypothetical Pharmacokinetic Parameters of Different Oral this compound Formulations in Rats

FormulationDose (mg/kg, oral)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
This compound Solution1050.5151
+ Permeation Enhancer1050115010
Nanoformulation1080230020
IV Administration15000.11500100

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioavailability of this compound formulations.

Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of a this compound formulation across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Transport Experiment:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS, pH 7.4).

    • Add the test formulation of this compound to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer. Also, take a sample from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Papp: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (dQ/dt) / (A * C0)

    Where:

    • dQ/dt is the rate of drug transport into the receiver chamber.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To evaluate the intestinal absorption of a this compound formulation in a live animal model.

Methodology:

  • Animal Preparation: Anesthetize a male Sprague-Dawley rat. Perform a midline abdominal incision to expose the small intestine.

  • Intestinal Segment Isolation: Isolate a specific segment of the intestine (e.g., jejunum). Cannulate the proximal and distal ends of the segment.

  • Perfusion: Perfuse the isolated segment with a pre-warmed (37°C) and oxygenated perfusion buffer at a constant flow rate (e.g., 0.2 mL/min).

  • Steady State: Perfuse with a blank buffer for an initial period (e.g., 30 minutes) to reach a steady state.

  • Drug Perfusion: Switch to the perfusion buffer containing the this compound formulation.

  • Sample Collection: Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a defined period (e.g., 2 hours).

  • Blood Sampling (Optional): Collect blood samples from the mesenteric vein draining the perfused segment to directly measure the amount of absorbed drug.

  • Sample Analysis: Analyze the concentration of this compound in the perfusate and plasma samples using a validated LC-MS/MS method.

  • Calculation of Permeability: The effective permeability (Peff) can be calculated based on the disappearance of the drug from the perfusate.

LC-MS/MS Bioanalytical Method for this compound in Rat Plasma

Objective: To develop a sensitive and specific method for the quantification of this compound in rat plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (stable isotope-labeled this compound).

    • Perform solid-phase extraction (SPE) using a suitable sorbent to clean up the sample and concentrate the analyte.

    • Elute the analyte and evaporate the eluent to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC Separation:

    • Column: Use a C18 column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Develop a suitable gradient to achieve good separation and peak shape.

  • MS/MS Detection:

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for the precursor and product ions of both this compound and the internal standard.

  • Quantification: Generate a calibration curve using standards of known concentrations and quantify the unknown samples.

V. Mandatory Visualizations

Signaling Pathways

GLP1_28_36_Signaling cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound GLP-1(28-36)amide_in This compound This compound->GLP-1(28-36)amide_in Enters cell (GLP-1R independent) cAMP cAMP GLP-1(28-36)amide_in->cAMP Mito_Target Mitochondrial Target GLP-1(28-36)amide_in->Mito_Target Targets Mitochondria PKA PKA cAMP->PKA Activates β-catenin β-catenin PKA->β-catenin Phosphorylates CREB CREB PKA->CREB Phosphorylates β-catenin_P p-β-catenin β-catenin->β-catenin_P Gene_Exp Gene Expression (e.g., Pro-survival) β-catenin_P->Gene_Exp Promotes ATP_Prod ↑ ATP Production Mito_Target->ATP_Prod ROS_Red ↓ ROS Mito_Target->ROS_Red CREB_P p-CREB CREB->CREB_P CREB_P->Gene_Exp Promotes

Caption: this compound Signaling Pathway.

Experimental Workflows

Caco2_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days A->B C Verify monolayer integrity (TEER) B->C D Add test formulation to apical (donor) chamber C->D E Add buffer to basolateral (receiver) chamber F Incubate at 37°C D->F G Collect samples from receiver chamber at time points F->G H Quantify peptide by LC-MS/MS G->H I Calculate Papp H->I InSitu_Perfusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Anesthetize rat and expose small intestine B Isolate and cannulate intestinal segment A->B C Perfuse with blank buffer to reach steady state B->C D Switch to perfusion buffer with test formulation C->D E Collect perfusate from outlet at time points D->E F Collect blood samples (optional) D->F G Quantify peptide in perfusate/plasma by LC-MS/MS E->G F->G H Calculate permeability (Peff) G->H Bioavailability_Factors cluster_barriers Barriers to Oral Bioavailability cluster_solutions Strategies to Improve Bioavailability A Enzymatic Degradation (e.g., NEP, DPP-IV) C Enzyme Inhibitors A->C Counteracted by E Nanoformulations (e.g., SLN, Microspheres) A->E Protected by F Chemical Modification A->F Stabilized by B Low Membrane Permeability D Permeation Enhancers B->D Addressed by B->E Facilitated by

References

Technical Support Center: Optimizing Mass Spectrometric Detection of GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the detection of GLP-1(28-36)amide using mass spectrometry.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow, from sample preparation to data acquisition.

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?

  • Answer: Peak tailing for peptides like this compound is a common issue and can compromise the accuracy and precision of your quantification.[1][2][3] The primary causes include secondary interactions with the column stationary phase, column contamination, or extra-column volume.[2] To address this, consider the following:

    • Mobile Phase Modification: The addition of a small percentage of an organic modifier like isopropanol to the mobile phase can sometimes mitigate tailing. Ensure your mobile phase pH is appropriate for the peptide's pI to maintain a consistent charge state.

    • Column Health: Flush the column with a strong solvent to remove any contaminants.[1] If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of your analytical column.

    • System Check: Minimize the length and internal diameter of all tubing to reduce extra-column volume. Ensure all connections are properly made to avoid dead volumes.

  • Question: I am observing peak fronting for my analyte. What could be the reason?

  • Answer: Peak fronting is often an indication of column overload. To troubleshoot this, prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves with dilution, your original sample concentration was too high. Another potential cause is injecting the sample in a solvent significantly stronger than the initial mobile phase. Whenever possible, dissolve your sample in the initial mobile phase.

  • Question: My this compound peak is split. How can I fix this?

  • Answer: Split peaks can be caused by a partially blocked column inlet frit, a column void, or sample solvent effects. To resolve this, you can try reverse flushing the column (refer to the manufacturer's instructions). If that doesn't work, the column may need to be replaced. Filtering all samples and mobile phases before use can prevent future blockages. Also, ensure your sample solvent is compatible with the mobile phase to prevent on-column precipitation.

Issue 2: Low Sensitivity and Poor Recovery

  • Question: I am struggling with low signal intensity for this compound. What are the common causes of low sensitivity?

  • Answer: Low sensitivity in peptide analysis by LC-MS is often due to non-specific binding (NSB) to sample containers and instrument components, as well as suboptimal mass spectrometry parameters. Peptides are known to adhere to glass and some plastic surfaces, leading to significant sample loss.

    • Minimize Non-Specific Binding:

      • Use polypropylene or specially coated low-binding tubes and plates for sample preparation and storage.

      • Consider adding a small amount of a blocking agent like bovine serum albumin (BSA) to your solutions, though be mindful of potential ion suppression.

      • Optimize the pH and organic content of your sample diluent to improve peptide solubility and reduce adsorption.

    • Optimize MS Parameters: Ensure you are using the optimal precursor and product ions, as well as collision energy. Peptides can exist in multiple charge states, so it's crucial to select the most abundant and stable one for quantification.

  • Question: How can I improve the recovery of this compound during sample preparation?

  • Answer: Improving recovery starts with minimizing sample loss from non-specific binding as described above. Additionally, the choice of sample extraction technique is critical.

    • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up and concentrating peptides from complex matrices like plasma. Use a sorbent that provides orthogonal cleanup to your analytical column (e.g., mixed-mode cation exchange and reversed-phase).

    • Protein Precipitation (PPT): While simpler, PPT may not be sufficient to remove all matrix interferences for sensitive peptide methods. If using PPT, optimize the type and ratio of organic solvent.

    • Evaporation and Reconstitution: Avoid complete drying of the sample after evaporation, as peptides can be difficult to redissolve. Reconstitute in a solvent that ensures complete solubilization, which may require the addition of acids, bases, or organic modifiers.

Frequently Asked Questions (FAQs)

  • Q1: What is the best type of internal standard to use for quantifying this compound?

  • A1: The gold standard for peptide quantification by LC-MS is a stable isotope-labeled (SIL) version of the analyte. A SIL-GLP-1(28-36)amide will have nearly identical chemical and physical properties to the endogenous peptide, co-elute chromatographically, and correct for variability in sample extraction, matrix effects, and instrument response. If a SIL-peptide is not available, a structural analogue can be used, but it may not compensate for all sources of variability as effectively.

  • Q2: How should I handle and store my samples to prevent degradation of this compound?

  • A2: this compound is a metabolite and can be subject to further enzymatic degradation. It is crucial to collect blood samples in tubes containing protease inhibitors. Plasma should be separated promptly and stored at -80°C. Repeated freeze-thaw cycles should be avoided.

  • Q3: How do I determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energy for this compound?

  • A3: Since optimal MRM parameters are instrument-dependent, they should be determined empirically. Here is a general workflow:

    • Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to identify the most abundant precursor ion(s). Peptides often form multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺); select the most intense and stable one.

    • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify the most intense and specific fragment ions.

    • Collision Energy Optimization: For each precursor-product ion pair, perform a collision energy optimization experiment. This involves ramping the collision energy over a range of values and monitoring the signal intensity of the product ion to find the optimal setting that yields the highest intensity. Software provided by the instrument manufacturer can often automate this process.

  • Q4: What are matrix effects and how can I minimize them in my assay?

  • A4: Matrix effects are the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the biological matrix. This can lead to inaccurate and imprecise results. To minimize matrix effects:

    • Effective Sample Cleanup: Use a robust sample preparation method like SPE to remove interfering matrix components.

    • Chromatographic Separation: Optimize your LC method to separate this compound from matrix components. A shallower gradient can improve resolution.

    • Use of a Stable Isotope-Labeled Internal Standard: A SIL-IS will experience the same matrix effects as the analyte, allowing for accurate correction during data processing.

Experimental Protocols

1. Sample Preparation from Plasma using Solid-Phase Extraction (SPE)

  • Pre-treatment: Thaw plasma samples on ice. To 100 µL of plasma, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) solution. Vortex briefly.

  • Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins. Vortex for 1 minute, then centrifuge at high speed for 10 minutes.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Transfer the supernatant from the protein precipitation step to the SPE plate.

  • Washing: Wash the SPE plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the peptide with 500 µL of 5% ammonium hydroxide in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in 100 µL of the initial mobile phase.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column suitable for peptide separations (e.g., with a pore size of 130 Å or 300 Å).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows according to the instrument manufacturer's recommendations.

  • MRM Transitions: To be determined empirically as described in the FAQs.

Quantitative Data

Table 1: Recommended LC-MS/MS Parameters for this compound Analysis

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., Acquity BEH300 C18, 50 x 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-40% B over 10 minutes
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)To be determined empirically (see Table 2 for theoretical values)
Product Ion(s) (m/z)To be determined empirically
Collision Energy (eV)To be determined empirically for each transition
Dwell Time50-100 ms

Table 2: Theoretical m/z Values for this compound Precursor Ions

Molecular Formula: C₅₀H₈₁N₁₃O₁₀ Monoisotopic Mass: 1087.6281 Da

Charge State (z)Theoretical m/z ([M+zH]ᶻ⁺)
11088.6354
2544.8213
3363.5500

Note: The doubly charged ion ([M+2H]²⁺) at m/z 544.8 is often a good candidate for the precursor ion in peptide analysis.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection (with protease inhibitors) Spike Spike Internal Standard Plasma->Spike Add SIL-IS PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT SPE Solid-Phase Extraction (SPE) PPT->SPE Load Supernatant Elute Elution SPE->Elute Reconstitute Evaporation & Reconstitution Elute->Reconstitute LC LC Separation (Reversed-Phase C18) Reconstitute->LC Inject Sample MS MS Detection (Triple Quadrupole, ESI+) LC->MS MRM MRM Analysis MS->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Troubleshooting_Workflow Troubleshooting Poor Peak Shape start Poor Peak Shape Observed peak_type Identify Peak Shape Issue start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting splitting Split Peak peak_type->splitting Splitting sol_tailing1 Check for Secondary Interactions (Adjust mobile phase pH/additives) tailing->sol_tailing1 sol_fronting1 Check for Column Overload (Dilute sample) fronting->sol_fronting1 sol_splitting1 Check for Blocked Frit (Reverse flush column) splitting->sol_splitting1 sol_tailing2 Clean/Replace Column & Guard Column sol_tailing1->sol_tailing2 sol_tailing3 Minimize Extra-Column Volume sol_tailing2->sol_tailing3 end Peak Shape Improved sol_tailing3->end sol_fronting2 Check Sample Solvent Strength (Dissolve in mobile phase) sol_fronting1->sol_fronting2 sol_fronting2->end sol_splitting2 Ensure Sample Solubility in Mobile Phase sol_splitting1->sol_splitting2 sol_splitting2->end

References

Validation & Comparative

A Comparative Guide to GLP-1(28-36)amide and GLP-1(7-36)amide in Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic roles of two glucagon-like peptide-1 (GLP-1) derived peptides: the canonical active form, GLP-1(7-36)amide, and its C-terminal metabolite, GLP-1(28-36)amide. While historically dismissed as inactive, recent evidence reveals distinct, and potentially therapeutic, functions for this compound that diverge significantly from its parent peptide.

Introduction: Two Peptides from a Common Precursor

GLP-1 is a critical incretin hormone, released from intestinal L-cells after nutrient intake, that regulates glucose homeostasis. The primary active form, GLP-1(7-36)amide , is well-characterized for its potent glucose-dependent insulinotropic effects.[1] It is a cornerstone of modern type 2 diabetes therapies.

In contrast, This compound is a smaller nonapeptide fragment (FIAWLVKGRamide).[1] It is not directly secreted but is a cleavage product generated by the action of neutral endopeptidase (NEP) on GLP-1(7-36)amide or its initial metabolite, GLP-1(9-36)amide.[1][2] Long considered inactive, emerging studies demonstrate that this compound possesses unique biological activities, particularly in cytoprotection and mitochondrial function, that are independent of the classical GLP-1 receptor (GLP-1R).[1]

Signaling Pathways: A Tale of Two Mechanisms

The metabolic effects of these two peptides are dictated by fundamentally different signaling mechanisms. GLP-1(7-36)amide acts via a well-defined cell-surface receptor pathway, whereas this compound appears to function intracellularly, with a particular affinity for mitochondria.

GLP-1(7-36)amide: The Canonical GLP-1R Pathway

GLP-1(7-36)amide binds to the specific G-protein coupled receptor, GLP-1R, on the surface of pancreatic β-cells and other tissues. This engagement triggers a cascade involving the activation of adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP 2 (Epac2), which collectively modulate ion channel activity and promote the exocytosis of insulin-containing granules in a glucose-dependent manner.

GLP1_7_36_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLP-1(7-36)amide GLP-1(7-36)amide GLP1R GLP-1 Receptor (GPCR) GLP-1(7-36)amide->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP ↑ AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Exocytosis Insulin Granule Exocytosis PKA->Exocytosis Promotes Epac2->Exocytosis Promotes

Caption: Canonical GLP-1(7-36)amide signaling pathway.
This compound: A GLP-1R-Independent, Mitochondrial-Targeted Pathway

This compound exerts its effects through a mechanism that does not require the GLP-1R. Evidence suggests it is a cell-permeable peptide that can enter cells, such as hepatocytes and pancreatic β-cells, via an uncharacterized transporter or uptake mechanism. Once inside, it localizes to mitochondria. In these organelles, it acts as an antioxidant, preserves mitochondrial membrane potential, inhibits the mitochondrial permeability transition (MPT) pore, and ultimately suppresses apoptosis and enhances cell survival, particularly under conditions of cellular stress. Some studies also show it can increase cAMP and activate PKA, leading to the phosphorylation of β-catenin, suggesting a complex intracellular signaling role.

GLP1_28_36_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound Transporter Unknown Transporter This compound->Transporter Enters Cell Mito Mitochondrion Transporter->Mito Targets ROS ROS ↓ Mito->ROS MMP Mito. Membrane Potential ↑ Mito->MMP Apoptosis Apoptosis ↓ Mito->Apoptosis CellSurvival β-Cell Survival ↑ Apoptosis->CellSurvival Leads to

Caption: Proposed intracellular signaling of this compound.

Comparative Analysis of Metabolic Effects

The divergent signaling pathways of the two peptides result in distinct physiological and cellular outcomes.

Pancreatic β-Cell Function
ParameterGLP-1(7-36)amideThis compound
Insulin Secretion Potent, glucose-dependent stimulation.Minimal to no direct effect on insulin secretion. Some studies report enhanced secretion and increased basal insulin levels in vivo, potentially secondary to improved β-cell health.
β-Cell Proliferation Promotes proliferation via GLP-1R/cAMP signaling.Increases β-cell proliferation and mass in streptozotocin-induced diabetic mouse models.
β-Cell Survival Promotes survival, inhibits apoptosis via GLP-1R.Potent cytoprotective effects; enhances viability and survival of β-cells under glucolipotoxic and oxidative stress.
Cellular ATP Levels Indirectly maintained by promoting overall cell health.Directly increases cellular ATP levels in stressed β-cells.
Glucose Homeostasis and Hepatic Metabolism
ParameterGLP-1(7-36)amideThis compound
Fasting Glucose Lowers plasma glucose primarily by stimulating insulin and suppressing glucagon.Significantly reduces fasting glucose levels (e.g., from ~17 mM to ~12 mM in a diabetic mouse model after 9 weeks of treatment).
Glucose Disposal Enhances glucose utilization in peripheral tissues like muscle and fat.Improves glucose disposal in streptozotocin-induced diabetic mice.
Hepatic Glucose Production Suppresses glucagon, thereby indirectly reducing hepatic glucose output.Directly suppresses hepatic gluconeogenesis by decreasing the expression of key genes like Pck1 and G6pc.
Hepatic Steatosis Can ameliorate steatosis, often linked to weight loss effects.Attenuates hepatic steatosis in diet-induced obese mice.
Body Weight Reduces appetite and food intake, leading to weight loss.Inhibits weight gain in high-fat diet-fed mice, primarily by reducing fat mass.

Experimental Protocols

The following are summaries of methodologies used in key studies to determine the effects of these peptides.

In Vivo Glucose Tolerance Test (GTT) in Mice

This protocol is a composite based on standard practices for evaluating glucose homeostasis.

  • Animal Model: C57Bl/6J mice (e.g., diet-induced obese or streptozotocin-induced diabetic models).

  • Acclimatization: Animals are housed under standard conditions for at least one week before the experiment.

  • Fasting: Mice are fasted for 6-16 hours (overnight fasting is common but 6 hours can reduce stress) with free access to water.

  • Peptide Administration: A baseline blood sample (t=0) is taken from the tail vein. Immediately after, mice receive an intraperitoneal (IP) injection of either saline (vehicle control), GLP-1(7-36)amide, or this compound (e.g., 18 nmol/kg).

  • Glucose Challenge: 30 minutes after peptide injection, a glucose solution (e.g., 2 g/kg body weight) is administered via oral gavage or IP injection.

  • Blood Sampling: Blood samples are collected from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

  • Analysis: Blood glucose is measured using a glucometer. The area under the curve (AUC) is calculated to quantify glucose tolerance.

GTT_Workflow start Start: Animal Acclimatization fasting Fasting (6-16 hours) start->fasting t0 t=0 min: Baseline Blood Sample fasting->t0 inject Peptide Injection (IP) (e.g., 18 nmol/kg) t0->inject t30 t=30 min: Glucose Challenge (2 g/kg) inject->t30 sampling Blood Sampling at 15, 30, 60, 90, 120 min t30->sampling analysis Glucose Measurement & AUC Analysis sampling->analysis end End analysis->end

Caption: General workflow for a Glucose Tolerance Test (GTT).
In Vitro β-Cell Viability and Apoptosis Assay

This protocol describes a typical method to assess the cytoprotective effects of this compound.

  • Cell Culture: INS-1 cells (a rat insulinoma cell line) or dispersed human islet cells are cultured under standard conditions.

  • Induction of Stress: To mimic glucolipotoxicity, cells are incubated in media containing high glucose (e.g., 30 mM) and a fatty acid like oleate (e.g., 0.3 mM) for 48 hours. Oxidative stress can be induced with agents like hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (t-BHP).

  • Treatment: Concurrently with the stressor, cells are treated with varying concentrations of this compound (e.g., 1.0 µM) or a control peptide/vehicle.

  • Viability Measurement: Cell viability is assessed using a commercial assay such as ATPlite, which measures cellular ATP content as an indicator of metabolic activity and viability.

  • Apoptosis Measurement: Apoptosis can be quantified by measuring caspase activation (e.g., Caspase-Glo 3/7 assay) or by immunofluorescence staining for markers like cleaved PARP or cytochrome c release from mitochondria.

Conclusion and Future Directions

The comparison between GLP-1(7-36)amide and this compound highlights a fascinating diversification of function from a single prohormone.

  • GLP-1(7-36)amide remains the primary insulinotropic agent, acting rapidly and potently through its specific cell surface receptor. Its therapeutic value is well-established but limited by rapid degradation.

  • This compound , the once-ignored metabolite, is emerging as a bioactive peptide with a distinct, GLP-1R-independent mechanism of action. Its ability to target mitochondria, reduce oxidative stress, and protect metabolically active cells like pancreatic β-cells and hepatocytes presents a novel therapeutic angle. This intracellular, protective role could be particularly valuable in chronic metabolic diseases characterized by cellular stress and apoptosis.

For drug development professionals, this compound and its mimetics represent a new frontier. Its unique mechanism suggests it could be used as a standalone therapy or in combination with traditional GLP-1R agonists to provide both acute glucose control (from the agonist) and long-term cytoprotection (from the nonapeptide). Further research is needed to fully elucidate its transporter-mediated uptake and intracellular targets to harness its full therapeutic potential.

References

A Comparative Analysis of the Bioactivity of GLP-1(28-36)amide and GLP-1(9-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactivity of two key metabolites of Glucagon-Like Peptide-1 (GLP-1): GLP-1(28-36)amide and GLP-1(9-36)amide. While both peptides are derived from the parent hormone GLP-1, they exhibit distinct biological activities and mechanisms of action. This document summarizes experimental data, details relevant protocols, and visualizes key pathways to aid in research and drug development.

Executive Summary

GLP-1(9-36)amide is the primary circulating metabolite of GLP-1, produced by dipeptidyl peptidase-IV (DPP-IV) cleavage. It is largely considered a weak, partial agonist or antagonist at the canonical GLP-1 receptor (GLP-1R), exhibiting significantly lower binding affinity and potency in stimulating insulin secretion compared to the parent hormone. However, emerging evidence suggests it may have independent, GLP-1R-independent effects, particularly in the cardiovascular system and liver.

In contrast, this compound, a nonapeptide generated by neutral endopeptidase (NEP) cleavage of GLP-1 or GLP-1(9-36)amide, has more recently been recognized for its distinct bioactivity. Its actions are independent of the GLP-1R and are often associated with cytoprotective and metabolic benefits, particularly through mitochondrial-mediated pathways.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the bioactivity of this compound and GLP-1(9-36)amide based on available experimental data.

Table 1: Receptor Interaction and Signaling

ParameterThis compoundGLP-1(9-36)amideReference GLP-1(7-36)amide
Primary Receptor GLP-1R IndependentGLP-1 Receptor (weak agonist/antagonist)GLP-1 Receptor (full agonist)
Binding Affinity (to GLP-1R) Not ApplicableVery low (approx. 0.95% of GLP-1(7-36)amide)[1][2]High (Kd ~0.6 nM)[3]
cAMP Production (EC50) Not directly reported to stimulate cAMP via a specific receptor, but can activate cAMP/PKA signaling downstream[4][5]30 nM - 363.1 nM (cell type dependent)~1.3 nM - 4.7 nM

Table 2: Key Biological Activities

Biological EffectThis compoundGLP-1(9-36)amide
Insulin Secretion No direct insulinotropic effectWeak insulinotropic agent
Hepatic Glucose Production Suppresses glucose productionInhibits hepatic glucose production
β-Cell Protection Protects against glucolipotoxicity and oxidative stressLimited direct evidence for β-cell protection
Cardioprotection Exhibits cardioprotective effectsEvidence of cardioprotective effects
Weight Management Inhibits weight gainMay attenuate weight gain

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

GLP-1 Receptor Binding Assay

Objective: To determine the binding affinity of peptides to the GLP-1 receptor.

Method: Competitive radioligand binding assay.

Protocol:

  • Cell Culture: Use cells stably expressing the human GLP-1 receptor (e.g., HEK293 or CHO cells).

  • Membrane Preparation: Homogenize cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in a binding buffer.

  • Binding Reaction: Incubate cell membranes with a constant concentration of a radiolabeled GLP-1 analog (e.g., ¹²⁵I-GLP-1(7-36)amide) and varying concentrations of the unlabeled competitor peptide (GLP-1(9-36)amide or other test compounds).

  • Incubation: Incubate at room temperature for 1-2 hours to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of radioligand binding) and subsequently the dissociation constant (Kd) using the Cheng-Prusoff equation.

In Vitro Insulin Secretion Assay

Objective: To measure the effect of peptides on glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.

Method: Static incubation of pancreatic islets or β-cell lines.

Protocol:

  • Cell Culture: Use isolated pancreatic islets (e.g., from mice) or an insulin-secreting cell line (e.g., INS-1).

  • Pre-incubation: Pre-incubate cells in a low-glucose buffer (e.g., 2.8 mM glucose) for 1-2 hours to establish a basal insulin secretion rate.

  • Stimulation: Replace the pre-incubation buffer with a buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with or without the test peptides (this compound, GLP-1(9-36)amide) at various concentrations.

  • Incubation: Incubate for 1-2 hours at 37°C.

  • Sample Collection: Collect the supernatant.

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an ELISA or radioimmunoassay (RIA) kit.

  • Data Analysis: Normalize insulin secretion to the total protein content or DNA content of the cells. Compare insulin secretion in the presence of test peptides to the control conditions.

Hepatic Glucose Production Assay

Objective: To assess the ability of peptides to inhibit glucose production in hepatocytes.

Method: In vitro assay using primary hepatocytes or a hepatocyte cell line.

Protocol:

  • Cell Culture: Use primary hepatocytes isolated from mice or a human hepatocyte cell line (e.g., HepG2).

  • Pre-incubation: Culture cells in a glucose-free medium for several hours to deplete intracellular glycogen stores.

  • Gluconeogenic Stimulation: Incubate the cells in a glucose production buffer containing gluconeogenic precursors (e.g., lactate and pyruvate) with or without the test peptides.

  • Incubation: Incubate for 3-6 hours at 37°C.

  • Sample Collection: Collect the culture medium.

  • Glucose Quantification: Measure the glucose concentration in the medium using a glucose oxidase assay kit.

  • Data Analysis: Normalize glucose production to the total protein content. Calculate the percentage of inhibition of glucose production by the test peptides compared to the control.

cAMP Signaling Assay

Objective: To measure the ability of peptides to stimulate intracellular cyclic AMP (cAMP) production.

Method: Cell-based assay using a competitive immunoassay or a reporter gene assay.

Protocol:

  • Cell Culture: Use cells expressing the receptor of interest (e.g., GLP-1R-expressing cells for GLP-1(9-36)amide).

  • Cell Stimulation: Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of the test peptides.

  • Cell Lysis: Lyse the cells to release intracellular cAMP.

  • cAMP Quantification: Measure cAMP levels using a competitive ELISA, HTRF (Homogeneous Time-Resolved Fluorescence), or a similar immunoassay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the peptide concentration. Calculate the EC50 value, which is the concentration of the peptide that produces 50% of the maximal response.

Visualization of Pathways and Workflows

Signaling Pathways

The signaling pathways for GLP-1(7-36)amide and its metabolites differ significantly. GLP-1(7-36)amide acts through the canonical GLP-1R, a G-protein coupled receptor, leading to cAMP production and subsequent downstream effects. GLP-1(9-36)amide interacts weakly with this receptor, while this compound acts through a GLP-1R-independent mechanism, targeting mitochondria.

Signaling_Pathways cluster_glp1_7_36 GLP-1(7-36)amide Pathway cluster_glp1_9_36 GLP-1(9-36)amide Interaction cluster_glp1_28_36 This compound Pathway glp1_7_36 GLP-1(7-36)amide glp1r GLP-1 Receptor glp1_7_36->glp1r Binds ac Adenylyl Cyclase glp1r->ac Activates camp cAMP ac->camp Generates pka PKA camp->pka Activates insulin Insulin Secretion pka->insulin glp1_9_36 GLP-1(9-36)amide glp1r_weak GLP-1 Receptor glp1_9_36->glp1r_weak Weakly Binds weak_signal Weak/Antagonistic Signal glp1r_weak->weak_signal glp1_28_36 This compound cell_membrane Cell Membrane glp1_28_36->cell_membrane Enters Cell mitochondria Mitochondria cell_membrane->mitochondria antioxidant Antioxidant Effects mitochondria->antioxidant cytoprotection Cytoprotection mitochondria->cytoprotection

Caption: Comparative signaling pathways of GLP-1 peptides.

Experimental Workflow: In Vitro Insulin Secretion Assay

The following diagram illustrates the general workflow for an in vitro insulin secretion assay.

Insulin_Secretion_Workflow start Start: Isolate Pancreatic Islets or Culture β-cell Line pre_incubation Pre-incubation with Low Glucose (2.8 mM) start->pre_incubation stimulation Stimulation with Low or High Glucose (16.7 mM) +/- Test Peptides pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation collection Collect Supernatant incubation->collection quantification Quantify Insulin (ELISA/RIA) collection->quantification analysis Data Analysis quantification->analysis end End analysis->end

References

GLP-1(28-36)amide: A Comparative Guide to its GLP-1 Receptor-Dependent Versus Independent Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Glucagon-like peptide-1 (GLP-1) and its analogs are established therapies for type 2 diabetes, primarily acting through the GLP-1 receptor (GLP-1R) to enhance glucose-dependent insulin secretion. However, emerging evidence highlights the significant biological activities of GLP-1 metabolites, particularly the C-terminal nonapeptide GLP-1(28-36)amide. This guide provides a comprehensive comparison of the GLP-1 receptor-dependent effects, classically associated with the full-length peptide, and the receptor-independent effects increasingly attributed to this compound, supported by experimental data.

Differentiating the Mechanisms: A Tale of Two Pathways

The canonical actions of GLP-1(7-36)amide are mediated by its binding to the widely distributed GLP-1R, a G-protein coupled receptor, initiating a cascade of intracellular signaling events. In contrast, this compound, a product of GLP-1(7-36)amide cleavage by neutral endopeptidase (NEP), exerts its effects through mechanisms that do not require the GLP-1R.[1][2] This distinction is crucial for understanding the full spectrum of GLP-1's physiological roles and for the development of novel therapeutics.

GLP-1 Receptor-Dependent Signaling

The binding of GLP-1(7-36)amide to its receptor primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). This pathway is central to its insulinotropic effects in pancreatic β-cells and its actions in other tissues like the heart, brain, and gastrointestinal tract.[1]

GLP-1 Receptor-Dependent Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1(7-36) GLP-1(7-36) GLP1R GLP-1R GLP-1(7-36)->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates Epac Epac cAMP->Epac Activates CREB CREB PKA->CREB Phosphorylates Insulin Insulin Secretion PKA->Insulin Epac->Insulin Survival Cell Survival & Proliferation CREB->Survival

Figure 1: GLP-1 Receptor-Dependent Signaling Pathway.
GLP-1 Receptor-Independent Signaling of this compound

This compound readily enters cells, particularly stressed cells, independent of the GLP-1R.[2][3] Its primary intracellular target is the mitochondrion, where it exerts antioxidant and cytoprotective effects. Additionally, it can activate cAMP/PKA signaling, leading to the phosphorylation of β-catenin, a pathway implicated in cell survival and proliferation.

This compound Receptor-Independent Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1(28-36) GLP-1(28-36) Transporter Unknown Transporter GLP-1(28-36)->Transporter Enters cell Mitochondrion Mitochondrion Transporter->Mitochondrion sAC sAC Transporter->sAC ROS ROS Mitochondrion->ROS Reduces MPT MPT Pore Mitochondrion->MPT Inhibits ATP ATP Mitochondrion->ATP Increases Cytoprotection Cytoprotection ATP->Cytoprotection cAMP cAMP sAC->cAMP Generates PKA PKA cAMP->PKA Activates beta_catenin β-catenin PKA->beta_catenin Phosphorylates Gene Gene Transcription beta_catenin->Gene

Figure 2: this compound Receptor-Independent Signaling.

Comparative Analysis of Biological Effects

The differing signaling mechanisms of GLP-1(7-36)amide and this compound translate to distinct, and in some cases, overlapping biological effects. The following tables summarize key quantitative data from comparative studies.

Cardioprotective Effects
ParameterGLP-1(7-36)amide (GLP-1R Dependent)This compound (GLP-1R Independent)Experimental ModelReference
Infarct Size Reduction Reduces infarct size.Significantly reduces infarct size.Mouse model of myocardial infarction.
Left Ventricular Developed Pressure (LVDP) Recovery Improves LVDP recovery post-ischemia.Significantly greater recovery of LVDP compared to vehicle.Isolated mouse hearts subjected to ischemia-reperfusion.
Plaque Collagen Content Increased by 49.3%Increased by 81.9%Murine model of atherosclerosis
Fibrous Cap Thickness Increased by 188.0%Increased by 111.0%Murine model of atherosclerosis
Metabolic Effects
ParameterGLP-1(7-36)amide (GLP-1R Dependent)This compound (GLP-1R Independent)Experimental ModelReference
Hepatic Gluconeogenesis Suppresses hepatic glucose production.Suppresses excessive gluconeogenesis by decreasing Pck1, G6pc, and Ppargc1a expression.Primary mouse hepatocytes and HFD-induced obese mice.
Hepatic Steatosis -Diminishes the development of hepatic steatosis.Diet-induced obese mice.
Body Weight Gain Reduces appetite and food intake.Reduces weight gain, primarily by reducing fat mass.Diet-induced obese mice.
Glucose Disposal Improves glucose disposal.Improves glucose disposal.Streptozotocin-induced diabetic mice.
Pancreatic β-Cell Effects
ParameterGLP-1(7-36)amide (GLP-1R Dependent)This compound (GLP-1R Independent)Experimental ModelReference
Apoptosis Suppresses β-cell apoptosis.Suppresses β-cell apoptosis by inhibiting mitochondrial permeability transition and preserving membrane potential.INS-1 β-cells and dispersed human islet cells under glucolipotoxicity.
Proliferation Stimulates β-cell proliferation.Increases β-cell mass and proliferation.Streptozotocin-induced diabetic mice.
Signaling Activates cAMP/PKA signaling.Stimulates β-catenin Ser675 phosphorylation via cAMP/PKA, activating Wnt signaling.INS-1 cells and rat primary pancreatic islet cells.
Cell Viability Enhances cell viability.Similar survival response to 10 nM exendin-4 at a concentration of 10 μM.INS-1 cells under glucotoxic or glucolipotoxic stress.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of this compound.

In Vivo Mouse Model of Myocardial Infarction
  • Animal Model: Male C57BL6/J mice (10-12 weeks old).

  • Procedure: Mice were administered this compound or a vehicle control for 20 minutes. Subsequently, their hearts were isolated and subjected to 30 minutes of global ischemia followed by 40 minutes of reperfusion in a Langendorff apparatus.

  • Endpoint Measurement: Left ventricular developed pressure (LVDP) was recorded to assess cardiac function recovery. Infarct size was determined using triphenyltetrazolium chloride (TTC) staining.

  • Reference:

High-Fat Diet (HFD)-Induced Obese Mouse Model
  • Animal Model: Male C57BL/6 mice.

  • Procedure: Mice were fed a high-fat diet (60% calories from fat) for 13 weeks to induce obesity. Following this, daily intraperitoneal injections of this compound (18.5 nmol/kg body weight) or vehicle (PBS) were administered for 6 weeks while maintaining the HFD.

  • Endpoint Measurements: Body weight and food intake were monitored weekly. Glucose and pyruvate tolerance tests were performed. At the end of the study, liver tissues were collected for gene expression analysis of gluconeogenic enzymes (Pck1, G6pc, Ppargc1a) by qPCR.

  • Reference:

In Vitro Pancreatic β-Cell Culture and Assays
  • Cell Lines: INS-1 β-cell line and primary dispersed human or rat islet cells.

  • Stress Induction: Cells were exposed to glucolipotoxic conditions (e.g., high glucose and fatty acids) or oxidative stress inducers (e.g., tert-butyl hydroperoxide, t-BHP).

  • Treatment: Cells were treated with varying concentrations of this compound.

  • Endpoint Assays:

    • Cell Viability: Assessed using ATPlite or MTT assays.

    • Apoptosis: Measured by detecting caspase activation and cytochrome c release.

    • Mitochondrial Membrane Potential: Evaluated using fluorescent probes like JC-1.

    • Signaling Pathway Activation: Analyzed by Western blotting for phosphorylated forms of key proteins such as CREB, ATF-1, and β-catenin.

  • Reference:

Experimental Workflow for In Vitro Beta-Cell Studies A 1. Cell Culture (INS-1 or Primary Islet Cells) B 2. Induction of Cellular Stress (Glucolipotoxicity or Oxidative Stress) A->B C 3. Treatment (this compound) B->C D 4. Endpoint Analysis C->D E Cell Viability (MTT/ATPlite) D->E F Apoptosis (Caspase Assay) D->F G Mitochondrial Function (Membrane Potential) D->G H Signaling Pathways (Western Blot) D->H

Figure 3: In Vitro β-Cell Experimental Workflow.

Conclusion

The biological activities of this compound are extensive and operate through GLP-1 receptor-independent mechanisms. Its ability to target mitochondria, mitigate oxidative stress, and activate pro-survival signaling pathways in key metabolic tissues such as the heart, liver, and pancreas, positions it as a molecule of significant interest. While the classical GLP-1R-dependent actions of GLP-1(7-36)amide are well-established, the receptor-independent effects of its metabolite, this compound, unveil a new layer of complexity in the GLP-1 system. This understanding opens novel avenues for therapeutic strategies that could harness these distinct pathways for the treatment of metabolic and cardiovascular diseases. Further research into the specific transporters and detailed molecular interactions of this compound will be critical in fully realizing its therapeutic potential.

References

A Comparative Analysis of GLP-1(28-36)amide and Exendin-4 on Beta-Cell Survival

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of GLP-1(28-36)amide and the well-established GLP-1 receptor agonist, exendin-4, on pancreatic beta-cell survival. The following sections detail their mechanisms of action, present supporting experimental data, and outline the methodologies used in key studies.

At a Glance: Key Differences in Beta-Cell Protection

FeatureThis compoundExendin-4
Primary Mechanism GLP-1 Receptor-IndependentGLP-1 Receptor-Dependent
Key Signaling Pathways Mitochondrial-mediated, cAMP/PKA/β-cateninPI3K/Akt, PKA, ERK1/2
Anti-Apoptotic Effects Inhibits mitochondrial depolarization, cytochrome c release, and caspase activation.[1]Reduces caspase-3 and -9 activity, inhibits JNK signaling, and increases Bcl-2/Bax ratio.[2]
Proliferative Effects Increases beta-cell mass and proliferation, associated with increased cyclin D1 expression.[3][4]Stimulates beta-cell proliferation through PI3K/Akt and EGFR signaling.[5]

Quantitative Data on Beta-Cell Survival

The following tables summarize quantitative data from studies investigating the effects of this compound and exendin-4 on beta-cell viability, apoptosis, and proliferation.

Table 1: Comparative Effects on INS-1 Cell Viability Under Cellular Stress

Stress ConditionTreatmentCell Viability (% of Stressed Control)Reference
Glucotoxicity (25 mM Glucose)This compound (10 µM)~125%Liu et al., 2012
Exendin-4 (10 nM)~140%Liu et al., 2012
Glucolipotoxicity (25 mM Glucose + 0.4 mM Palmitate)This compound (10 µM)~130%Liu et al., 2012
Exendin-4 (10 nM)~150%Liu et al., 2012
Oxidative Stress (100 µM H₂O₂)This compound (10 µM)~120%Liu et al., 2012
Exendin-4 (10 nM)~135%Liu et al., 2012
DNA Damage (0.5 mM STZ)This compound (10 µM)~140%Liu et al., 2012
Exendin-4 (10 nM)~160%Liu et al., 2012

Table 2: Effects on Beta-Cell Apoptosis

CompoundApoptosis InductionKey FindingQuantitative DataReference
Exendin-4 Palmitate-induced lipotoxicityDecreased apoptosisApoptosis reduced from 34.3% to 11.9% (Hoechst staining); Caspase-3 activity reduced by ~35%Li et al., 2012
Cytokine cocktailReduced caspase-3 activityCaspase-3 activity reduced by 60%Linn et al., 2009
Oxidative Stress (H₂O₂)Reduced apoptosis41.7% reduction in apoptosis (Flow cytometry)Lee et al., 2012
This compound Glucolipotoxicity & Oxidative Stress (t-BHP)Inhibited caspase activationDose-dependent decrease in caspase-3 activityLiu et al., 2012

Table 3: Effects on Beta-Cell Proliferation

CompoundModelKey FindingQuantitative DataReference
Exendin-4 Cultured mouse isletsIncreased beta-cell proliferationBrdU+ beta-cells increased from 2.5% to 28.7%Chen et al., 2015
This compound Streptozotocin-induced diabetic miceIncreased pancreatic beta-cell mass and proliferationAssociated with increased cyclin D1 expressionShao et al., 2013

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Culture and Treatment
  • Cell Lines: INS-1 (rat insulinoma) and MIN6 (mouse insulinoma) cell lines are commonly used models for studying beta-cell function and survival.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM 2-mercaptoethanol. Cells are cultured in a humidified atmosphere of 5% CO₂ at 37°C.

  • Treatment: For experimental assays, cells are seeded in appropriate plates and allowed to adhere overnight. The medium is then replaced with serum-free or low-serum medium containing the desired concentrations of this compound, exendin-4, and/or stress-inducing agents (e.g., high glucose, palmitate, cytokines, H₂O₂, streptozotocin). Treatment durations vary depending on the specific assay, ranging from a few hours to several days.

Cell Viability and Apoptosis Assays
  • MTT Assay: Cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Following treatment, MTT solution is added to the cells and incubated to allow for the formation of formazan crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm.

  • Hoechst 33342 Staining: Apoptotic nuclei are identified by staining with the fluorescent dye Hoechst 33342. Cells are incubated with the dye, and apoptotic cells are identified by their condensed and fragmented chromatin under a fluorescence microscope.

  • Annexin V/Propidium Iodide (PI) Staining: Apoptosis can be quantified using flow cytometry after staining with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membrane integrity.

  • Caspase Activity Assay: Caspase-3 and -9 activities are measured using colorimetric or fluorometric assay kits. Cell lysates are incubated with a substrate specific for the respective caspase, and the resulting signal is measured.

Cell Proliferation Assay
  • BrdU Incorporation Assay: Beta-cell proliferation is measured by the incorporation of the thymidine analog 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA. Cells are incubated with BrdU, followed by fixation and DNA denaturation. Incorporated BrdU is then detected using a specific primary antibody and a fluorescently labeled secondary antibody. The percentage of BrdU-positive cells is determined by fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by this compound and exendin-4, as well as a general experimental workflow for assessing beta-cell survival.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assessment of Beta-Cell Survival cluster_analysis Data Analysis cell_culture Beta-Cell Culture (e.g., INS-1, MIN6) induce_stress Induce Cellular Stress (e.g., Glucotoxicity, Lipotoxicity, Cytokines) cell_culture->induce_stress treatment Treatment (this compound or Exendin-4) induce_stress->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Hoechst, Caspase Activity, Annexin V) treatment->apoptosis proliferation Proliferation Assay (e.g., BrdU Incorporation) treatment->proliferation quantification Quantification of Results viability->quantification apoptosis->quantification proliferation->quantification comparison Comparative Analysis quantification->comparison

Caption: Experimental workflow for comparing the effects of this compound and exendin-4 on beta-cell survival.

exendin4_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus exendin4 Exendin-4 glp1r GLP-1 Receptor exendin4->glp1r ac Adenylate Cyclase glp1r->ac pi3k PI3K glp1r->pi3k erk ERK1/2 glp1r->erk camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb akt Akt pi3k->akt jnk JNK (Inhibited) akt->jnk proliferation_genes Proliferation & Survival Genes (e.g., Cyclin D1, Bcl-2) akt->proliferation_genes erk->proliferation_genes creb->proliferation_genes

Caption: Signaling pathway of exendin-4 in pancreatic beta-cells.

glp1_28_36_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus glp1_28_36 This compound transporter Transporter (Receptor-Independent) glp1_28_36->transporter ac Adenylate Cyclase transporter->ac mit Mitochondrial Protection transporter->mit camp cAMP ac->camp pka PKA camp->pka beta_catenin β-catenin pka->beta_catenin nuclear_beta_catenin Nuclear β-catenin beta_catenin->nuclear_beta_catenin cytochrome_c Cytochrome c Release (Inhibited) mit->cytochrome_c caspase Caspase Activation (Inhibited) cytochrome_c->caspase proliferation_genes Proliferation & Survival Genes (e.g., Cyclin D1) nuclear_beta_catenin->proliferation_genes

Caption: Signaling pathway of this compound in pancreatic beta-cells.

References

Confirming the Mitochondrial Localization of GLP-1(28-36)amide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental approaches to confirm the mitochondrial localization of the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(28-36)amide. We present supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other mitochondrial-targeting peptides.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone with well-established roles in glucose homeostasis. Its metabolite, this compound, a nine-amino-acid peptide, has emerged as a bioactive molecule with functions independent of the canonical GLP-1 receptor. A significant body of evidence suggests that this compound exerts its effects by directly targeting mitochondria, the powerhouses of the cell. This guide delves into the experimental evidence supporting this mitochondrial localization and compares the methodologies used for its confirmation.

Recent studies have highlighted the therapeutic potential of this compound in conditions associated with mitochondrial dysfunction, such as metabolic and cardiovascular diseases.[1][2] The peptide has been shown to protect against oxidative stress, improve mitochondrial respiration, and inhibit the mitochondrial permeability transition pore.[2][3] Understanding and confirming its subcellular localization is therefore crucial for elucidating its mechanism of action and for the development of novel therapeutics.

Comparative Analysis of Mitochondrial Targeting Peptides

While this compound has demonstrated mitochondrial targeting capabilities, it is important to consider it in the context of other known mitochondrial-targeting peptides. The Szeto-Schiller (SS) peptides, such as SS-31, are a well-characterized class of small, synthetic peptides designed to accumulate in mitochondria.[4] Like this compound, they are cationic and aromatic, which facilitates their interaction with and transport across the mitochondrial membranes.

FeatureThis compoundSzeto-Schiller (SS) Peptides (e.g., SS-31)
Origin Endogenous metabolite of GLP-1Synthetic
Proposed Targeting Mechanism Interaction of the C-terminal cationic and hydrophobic residues with the inner mitochondrial membrane.Alternating aromatic and basic amino acids drive accumulation in the inner mitochondrial membrane, interacting with cardiolipin.
Primary Function Antioxidant, improves mitochondrial function, cytoprotective.Potent antioxidant, scavenges reactive oxygen species, inhibits mitochondrial permeability transition.
Receptor Dependence GLP-1 receptor-independent.Receptor-independent.

Experimental Data for Mitochondrial Localization

The mitochondrial localization of this compound has been demonstrated through various experimental techniques. Below is a summary of the key findings.

Experimental TechniqueKey Findings for this compound
Fluorescence Microscopy Fluorescently labeled this compound (e.g., with FAM) has been shown to co-localize with mitochondrial markers like MitoTracker in cultured cells.
Subcellular Fractionation & Western Blotting Following cell lysis and differential centrifugation to separate cellular compartments, this compound can be detected in the mitochondrial fraction by Western blotting.
Electron Microscopy Gold-labeled this compound can be visualized within the mitochondrial matrix and inner membrane using transmission electron microscopy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key experiments used to confirm the mitochondrial localization of peptides like this compound.

Protocol 1: Immunofluorescence Staining for Mitochondrial Co-localization

This protocol outlines the steps for visualizing a fluorescently labeled peptide and its co-localization with mitochondria in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, cardiomyocytes)

  • Fluorescently labeled peptide (e.g., FAM-GLP-1(28-36)amide)

  • MitoTracker™ Red CMXRos (or other mitochondrial stain)

  • Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • DAPI for nuclear staining

  • Confocal microscope

Procedure:

  • Seed cells on glass coverslips in a culture plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled peptide at the desired concentration and for the appropriate time.

  • During the last 30 minutes of peptide incubation, add MitoTracker™ Red CMXRos to the culture medium according to the manufacturer's instructions.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (optional, depending on the peptide and other antibodies used).

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 30 minutes.

  • Mount the coverslips on microscope slides using a mounting medium containing DAPI.

  • Visualize the samples using a confocal microscope. The fluorescently labeled peptide, mitochondria, and nuclei will be detected in different channels. Co-localization can be analyzed using appropriate software.

Protocol 2: Subcellular Fractionation and Western Blotting

This protocol describes the separation of cellular components to isolate the mitochondrial fraction and subsequent detection of the peptide of interest by Western blotting.

Materials:

  • Cultured cells or tissue

  • Fractionation buffer (e.g., containing sucrose, HEPES, and protease inhibitors)

  • Dounce homogenizer or needle and syringe for cell lysis

  • Centrifuge and ultracentrifuge

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • Primary antibody against the peptide of interest or its tag

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Mitochondrial marker antibody (e.g., anti-COX IV or anti-Tom20)

  • Cytosolic marker antibody (e.g., anti-GAPDH)

Procedure:

  • Harvest cells or homogenize tissue in ice-cold fractionation buffer.

  • Lyse the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Perform a series of differential centrifugations to separate the cellular fractions. A low-speed spin (e.g., 1,000 x g) will pellet the nuclei and unbroken cells.

  • Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.

  • The supernatant from the mitochondrial spin contains the cytosolic fraction.

  • Wash the mitochondrial pellet with fractionation buffer and re-centrifuge.

  • Determine the protein concentration of the cytosolic and mitochondrial fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the primary antibody against the peptide of interest.

  • Incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • To confirm the purity of the fractions, probe separate blots with antibodies against mitochondrial and cytosolic markers.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the proposed mechanism of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Immunofluorescence cluster_cell_culture Cell Preparation cluster_staining Staining Protocol cluster_analysis Analysis Start Seed Cells on Coverslips Incubate_Peptide Incubate with Fluorescent Peptide Start->Incubate_Peptide Incubate_MitoTracker Add MitoTracker Incubate_Peptide->Incubate_MitoTracker Wash1 Wash with PBS Incubate_MitoTracker->Wash1 Fix Fix with PFA Wash1->Fix Wash2 Wash with PBS Fix->Wash2 Permeabilize Permeabilize (Optional) Wash2->Permeabilize Wash3 Wash with PBS Permeabilize->Wash3 Block Block Wash3->Block Mount Mount with DAPI Block->Mount Visualize Confocal Microscopy Mount->Visualize Analyze Co-localization Analysis Visualize->Analyze

Caption: Workflow for Immunofluorescence Co-localization.

Experimental_Workflow_Subcellular_Fractionation cluster_preparation Sample Preparation cluster_centrifugation Differential Centrifugation cluster_analysis Analysis Start Harvest Cells/Tissue Lyse Cell Lysis Start->Lyse Spin1 Low-Speed Spin (Pellet Nuclei) Lyse->Spin1 Supernatant1 Collect Supernatant Spin1->Supernatant1 Spin2 High-Speed Spin (Pellet Mitochondria) Supernatant1->Spin2 Supernatant2 Collect Supernatant (Cytosolic Fraction) Spin2->Supernatant2 Wash_Mito Wash Mitochondrial Pellet Spin2->Wash_Mito Protein_Assay Protein Quantification Supernatant2->Protein_Assay Wash_Mito->Protein_Assay SDS_PAGE SDS-PAGE Protein_Assay->SDS_PAGE Western_Blot Western Blotting SDS_PAGE->Western_Blot Detect Detection Western_Blot->Detect

Caption: Workflow for Subcellular Fractionation.

GLP1_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular cluster_mitochondrion Mitochondrion GLP1_28_36 This compound OMM Outer Membrane GLP1_28_36->OMM Receptor-Independent Entry Plasma_Membrane Plasma Membrane Cytosol Cytosol IMM Inner Membrane OMM->IMM Matrix Matrix IMM->Matrix Mito_Effects Mitochondrial Effects (e.g., ↓ROS, ↑ATP) Matrix->Mito_Effects

Caption: Proposed Mitochondrial Action of this compound.

Conclusion

The available evidence strongly supports the mitochondrial localization of this compound, a key aspect of its GLP-1 receptor-independent mechanism of action. Qualitative data from fluorescence microscopy and subcellular fractionation consistently demonstrate its presence within mitochondria. For a more comprehensive understanding and to facilitate the development of mitochondria-targeted therapies, future research should focus on quantitative comparisons of the uptake efficiency of this compound with other well-established mitochondrial-targeting peptides. The detailed protocols and workflows provided in this guide offer a framework for conducting such comparative studies, which will be invaluable for advancing our knowledge of this promising therapeutic peptide.

References

Unveiling the Potential of GLP-1(28-36)amide in Combating Hepatic Steatosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel peptide GLP-1(28-36)amide with other therapeutic alternatives for the treatment of hepatic steatosis, a key feature of non-alcoholic fatty liver disease (NAFLD). Drawing upon preclinical data, we delve into the experimental evidence validating its efficacy, outline its unique mechanism of action, and present detailed experimental protocols to aid in the design of future studies.

Executive Summary

This compound, a C-terminal metabolite of glucagon-like peptide-1 (GLP-1), has emerged as a promising agent for mitigating hepatic steatosis.[1][2] Unlike its parent molecule, this compound appears to exert its beneficial effects through a GLP-1 receptor-independent pathway, primarily targeting mitochondria.[1] This guide will compare its effects with those of established GLP-1 receptor agonists, providing a critical analysis of the available preclinical data.

Comparative Efficacy of this compound

Preclinical studies in diet-induced obese mouse models have demonstrated the significant potential of this compound in ameliorating hepatic steatosis and related metabolic dysfunctions.

Table 1: Effects of this compound on Metabolic Parameters in High-Fat Diet-Fed Mice

ParameterTreatment GroupControl Group (Vehicle)Percentage ChangeReference
Body Weight Gain Significantly reduced-~50% reduction[3]
Fat Mass Significantly reduced-Not specified[3]
Liver Triglyceride Accumulation Inhibited-Not specified
Fasting Glucose Levels Significantly reduced-Not specified
Fasting Insulin Levels Significantly reduced-Not specified
Energy Intake 25-70% greater-Increased
Hepatic Steatosis Diminished-Not specified

Table 2: Comparison of this compound with other GLP-1-based therapies for Hepatic Steatosis

FeatureThis compoundGLP-1 Receptor Agonists (e.g., Exenatide, Liraglutide)
Primary Mechanism GLP-1R-independent, mitochondrial-mediated pathwayGLP-1 Receptor activation
Effect on Weight Gain Curtailed despite increased energy intakeGenerally associated with weight loss
Effect on Hepatic Steatosis AttenuatesPrevents or reverses
Signaling Pathway Modulates mitochondrial oxidative phosphorylation, lowers ROSActivates cAMP/PKA signaling pathway
Clinical Development PreclinicalClinically approved for type 2 diabetes, under investigation for NAFLD

Mechanism of Action: A Divergence from the Classical GLP-1 Pathway

A key differentiator for this compound is its unique mechanism of action. While GLP-1 and its analogues primarily signal through the GLP-1 receptor (GLP-1R), leading to the activation of the cAMP-PKA signaling pathway, this compound operates independently of this receptor. Evidence suggests that it is taken up by hepatocytes and localizes to the mitochondria.

Within the mitochondria, this compound is proposed to modulate oxidative phosphorylation, leading to a reduction in reactive oxygen species (ROS) levels. This antioxidant effect contributes to the suppression of hepatic glucose production and the inhibition of liver triglyceride accumulation. Furthermore, studies indicate that this compound administration is associated with increased cAMP levels and phosphorylation of PKA targets in the liver, suggesting some overlap in downstream signaling, although the initial trigger is GLP-1R-independent.

GLP_1_28_36_amide_Pathway cluster_cell Hepatocyte This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Hepatic_Steatosis Hepatic_Steatosis This compound->Hepatic_Steatosis Ameliorates Oxidative_Phosphorylation Oxidative Phosphorylation Mitochondrion->Oxidative_Phosphorylation Modulates ROS Reactive Oxygen Species (ROS) Oxidative_Phosphorylation->ROS Decreases Triglyceride_Accumulation Triglyceride Accumulation ROS->Triglyceride_Accumulation Inhibits Triglyceride_Accumulation->Hepatic_Steatosis Leads to

Caption: Proposed mechanism of this compound in hepatocytes.

Experimental Protocols

To facilitate the validation and further exploration of this compound's effects, this section details the key experimental methodologies reported in the literature.

In Vivo Model: Diet-Induced Obese Mice
  • Animal Model: Male C57BL/6 mice are typically used.

  • Diet: Mice are fed a high-fat diet (HFD), often with 60% of calories from fat, for a period of 9 to 13 weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group is maintained on a standard low-fat diet.

  • Treatment Administration:

    • Route: Continuous infusion via osmotic pumps or daily intraperitoneal injections.

    • Dosage: A common dosage is 18.5 nmol/kg body weight/day.

    • Duration: Treatment duration ranges from 3 to 11 weeks.

  • Outcome Measures:

    • Metabolic Parameters: Body weight, food intake, fasting glucose, and insulin levels are monitored regularly.

    • Hepatic Steatosis Assessment: Liver triglyceride content is quantified. Histological analysis of liver sections (e.g., H&E staining) is performed to assess lipid accumulation.

    • Gene Expression Analysis: Hepatic expression of genes involved in gluconeogenesis (e.g., Pck1, G6pc) and lipogenesis can be measured by qPCR.

    • Tolerance Tests: Glucose and pyruvate tolerance tests are conducted to assess glucose homeostasis.

Experimental_Workflow Start Start HFD_Feeding High-Fat Diet Feeding (9-13 weeks) Start->HFD_Feeding Treatment This compound or Vehicle (3-11 weeks) HFD_Feeding->Treatment Monitoring Monitor Body Weight, Food Intake Treatment->Monitoring Blood_Sampling Fasting Blood Sampling (Glucose, Insulin) Monitoring->Blood_Sampling Tolerance_Tests Glucose/Pyruvate Tolerance Tests Blood_Sampling->Tolerance_Tests Sacrifice Euthanasia and Tissue Collection Tolerance_Tests->Sacrifice Liver_Analysis Liver Triglyceride Measurement & Histology Sacrifice->Liver_Analysis Gene_Expression Hepatic Gene Expression Analysis Sacrifice->Gene_Expression End End Liver_Analysis->End Gene_Expression->End

Caption: In vivo experimental workflow for evaluating this compound.

In Vitro Model: Isolated Hepatocytes
  • Cell Source: Primary hepatocytes are isolated from mice.

  • Treatment: Hepatocytes are treated with this compound at concentrations typically around 100 nM for 24 hours.

  • Outcome Measures:

    • Mitochondrial Function: Assays to measure mitochondrial oxidative metabolism and reactive oxygen species (ROS) production.

    • Gluconeogenesis: Glucose production from lactate and pyruvate is quantified.

    • Signaling Pathway Analysis: Western blotting can be used to assess the phosphorylation status of key signaling proteins like PKA targets.

Conclusion and Future Directions

The available preclinical evidence strongly supports the validation of this compound as a therapeutic candidate for hepatic steatosis. Its unique GLP-1R-independent, mitochondrial-targeted mechanism of action presents a novel approach to treating NAFLD, potentially offering a different therapeutic profile compared to existing GLP-1 receptor agonists. The ability of this compound to curtail weight gain in the face of increased energy intake suggests an intriguing effect on energy expenditure that warrants further investigation.

Future research should focus on head-to-head comparative studies with clinically relevant GLP-1 receptor agonists to delineate the relative efficacy and safety profiles. Elucidating the precise molecular interactions of this compound within the mitochondria will be crucial for optimizing its therapeutic potential. Ultimately, clinical trials are needed to translate these promising preclinical findings into tangible benefits for patients with NAFLD.

References

A Comparative Guide to the Efficacy of GLP-1(28-36)amide and DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the glucagon-like peptide-1 (GLP-1) metabolite, GLP-1(28-36)amide, and Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The comparison is based on available experimental data, focusing on their distinct mechanisms of action and effects on key metabolic parameters.

Executive Summary

This compound and DPP-4 inhibitors both play roles in glucose homeostasis, but through fundamentally different mechanisms. DPP-4 inhibitors are established therapeutics that act by preserving endogenous incretin hormones, primarily GLP-1(7-36)amide, thereby enhancing GLP-1 receptor (GLP-1R)-dependent signaling. In contrast, this compound, a metabolite of GLP-1, exerts its effects through a GLP-1R-independent mechanism, directly targeting intracellular pathways, particularly within the mitochondria, to confer cytoprotective and metabolic benefits. This guide will delve into the experimental evidence supporting the efficacy of each, present their signaling pathways, and provide detailed experimental protocols for key studies.

Mechanism of Action and Signaling Pathways

The primary distinction between this compound and DPP-4 inhibitors lies in their mode of action.

DPP-4 Inhibitors: These agents function by inhibiting the enzyme DPP-4, which is responsible for the rapid degradation of incretin hormones such as GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By blocking DPP-4, these inhibitors increase the circulating levels of active GLP-1(7-36)amide.[3] This enhanced level of active GLP-1 then binds to and activates the GLP-1 receptor, a G-protein coupled receptor, on pancreatic β-cells and other tissues.[4][5] This receptor activation leads to a cascade of downstream effects, including increased insulin secretion in a glucose-dependent manner and suppression of glucagon release.

This compound: This nonapeptide is a C-terminal fragment of GLP-1 and is not a substrate for DPP-4. Its actions are independent of the GLP-1 receptor. Evidence suggests that this compound can enter cells, particularly stressed cells, and localize to the mitochondria. Within the mitochondria, it is proposed to modulate oxidative phosphorylation, reduce oxidative stress, and inhibit apoptosis. This intracellular mechanism provides a direct cytoprotective effect, particularly in metabolically stressed tissues like pancreatic β-cells and hepatocytes.

Signaling Pathway Diagrams

DPP4_Inhibitor_Pathway cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell DPP-4_Inhibitor DPP-4 Inhibitor DPP-4 DPP-4 Enzyme DPP-4_Inhibitor->DPP-4 Inhibits GLP-1_inactive Inactive GLP-1 (9-36)amide DPP-4->GLP-1_inactive GLP-1_active Active GLP-1 (7-36)amide GLP-1_active->DPP-4 Degradation GLP-1R GLP-1 Receptor GLP-1_active->GLP-1R Binds & Activates AC Adenylate Cyclase GLP-1R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Insulin_Secretion Increased Insulin Secretion PKA->Insulin_Secretion

Figure 1: Signaling pathway of DPP-4 inhibitors.

GLP1_28_36_amide_Pathway cluster_extracellular Extracellular Space cluster_cell Stressed Cell (e.g., β-cell) cluster_mito Mitochondrion GLP-1_28_36 This compound Transporter Unknown Transporter GLP-1_28_36->Transporter Enters Cell Mito_entry Transporter->Mito_entry Intracellular Transport OxPhos Modulates Oxidative Phosphorylation Mito_entry->OxPhos ROS Reduced Oxidative Stress (ROS) OxPhos->ROS Apoptosis Inhibition of Apoptosis OxPhos->Apoptosis

Figure 2: Intracellular signaling of this compound.

Comparative Efficacy Data

Direct comparative studies between this compound and DPP-4 inhibitors are limited. The following tables summarize their efficacy based on data from separate experimental studies.

Table 1: Effects on Pancreatic β-cells
ParameterThis compoundDPP-4 InhibitorsKey Experimental Findings & Citations
Mechanism GLP-1R-independent, intracellular, mitochondrial targetingGLP-1R-dependent, extracellular, preserves endogenous GLP-1This compound acts independently of the GLP-1 receptor, while DPP-4 inhibitors enhance the effects of endogenous GLP-1 on its receptor.
Apoptosis Inhibits apoptosis induced by glucolipotoxicity and oxidative stressMay improve β-cell survival, likely through GLP-1R-mediated anti-apoptotic pathwaysThis compound protects against apoptosis by preserving mitochondrial function. DPP-4 inhibitors have been shown to improve β-cell survival in human islets in culture.
Insulin Secretion No direct effect on glucose-stimulated insulin secretionEnhances glucose-dependent insulin secretionDPP-4 inhibitors increase active GLP-1 levels, which potentiates insulin release in the presence of elevated glucose.
Cellular Stress Reduces oxidative stress and preserves mitochondrial membrane potential in stressed β-cellsIndirectly reduces β-cell stress by improving glycemic controlThis compound directly targets mitochondria to mitigate stress.
Table 2: Effects on Hepatic Glucose Metabolism
ParameterThis compoundDPP-4 InhibitorsKey Experimental Findings & Citations
Mechanism GLP-1R-independent, direct action on hepatocytesIndirectly influences hepatic glucose production via GLP-1R signalingThis compound directly enters hepatocytes to exert its effects. DPP-4 inhibitors' effects are mediated by increased circulating GLP-1.
Gluconeogenesis Suppresses hepatic glucose productionSuppresses endogenous glucose productionThis compound has been shown to inhibit gluconeogenesis in isolated mouse hepatocytes. DPP-4 inhibitors like sitagliptin have been found to suppress endogenous glucose production.
Hepatic Steatosis Attenuates the development of hepatic steatosis in diet-induced obese miceData on direct effects are less established, likely secondary to improved metabolic controlAdministration of this compound to diet-induced obese mice diminished the development of hepatic steatosis.

Experimental Protocols

Assessment of β-cell Apoptosis (this compound)
  • Cell Line: INS-1 β-cells.

  • Induction of Apoptosis: Cells are exposed to glucolipotoxic conditions (e.g., high glucose and palmitate) or an oxidative stressor (e.g., tert-butyl hydroperoxide).

  • Treatment: Cells are co-incubated with varying concentrations of this compound.

  • Apoptosis Assay: Apoptosis can be quantified using methods such as:

    • Caspase-3/7 Activity Assay: Measures the activity of executioner caspases.

    • TUNEL Staining: Detects DNA fragmentation in apoptotic cells.

    • Annexin V/Propidium Iodide Staining: Differentiates between viable, apoptotic, and necrotic cells via flow cytometry.

  • Mitochondrial Integrity: Mitochondrial membrane potential can be assessed using fluorescent dyes like JC-1 or TMRE.

Measurement of Endogenous Active GLP-1 Levels (DPP-4 Inhibitors)
  • Experimental Model: In vivo studies in mice or rats.

  • Procedure:

    • Administer the DPP-4 inhibitor (e.g., sitagliptin) to the animals.

    • After a specified time, perform an oral glucose tolerance test (OGTT) to stimulate endogenous GLP-1 secretion.

    • Collect blood samples at various time points post-glucose administration into tubes containing a DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) and other protease inhibitors to prevent ex vivo degradation of GLP-1.

    • Separate plasma by centrifugation.

    • Measure active GLP-1(7-36)amide concentrations in the plasma using a specific ELISA kit.

Evaluation of Hepatic Gluconeogenesis (this compound)
  • Model: Isolated primary hepatocytes from mice.

  • Procedure:

    • Isolate hepatocytes from mouse liver via collagenase perfusion.

    • Culture the hepatocytes in a suitable medium.

    • Treat the hepatocytes with this compound at various concentrations.

    • Induce gluconeogenesis by adding substrates like lactate and pyruvate.

    • Measure the amount of glucose released into the culture medium using a glucose oxidase assay.

Summary and Conclusion

This compound and DPP-4 inhibitors represent two distinct strategies for modulating the GLP-1 system and improving metabolic health.

  • DPP-4 inhibitors are orally administered drugs that provide a physiological enhancement of endogenous incretin signaling by preventing the degradation of active GLP-1. Their efficacy is dependent on the presence of functional GLP-1 receptors and endogenous GLP-1 secretion. They have a well-established role in the management of type 2 diabetes, primarily through their effects on glucose-dependent insulin secretion.

  • This compound offers a novel, GLP-1 receptor-independent mechanism of action. Its ability to directly enter cells and target mitochondria to reduce cellular stress and apoptosis presents a unique therapeutic potential, particularly in conditions characterized by high levels of metabolic stress and cellular dysfunction.

For drug development professionals, the distinct, intracellular, and cytoprotective mechanism of this compound suggests it could be a lead compound for developing therapies aimed at preserving cell function and viability in metabolic diseases, potentially as a standalone therapy or in combination with agents that enhance insulin secretion. Further research, including direct comparative studies with existing therapies like DPP-4 inhibitors, is warranted to fully elucidate its therapeutic potential.

Experimental Workflow Comparison

Experimental_Workflow cluster_glp1 This compound Efficacy Testing cluster_dpp4 DPP-4 Inhibitor Efficacy Testing a1 Isolate cells (e.g., β-cells, hepatocytes) a2 Induce cellular stress (e.g., glucolipotoxicity) a1->a2 a3 Treat with this compound a2->a3 a4 Measure intracellular endpoints: - Apoptosis - Mitochondrial function - Oxidative stress a3->a4 b1 In vivo model (e.g., mouse, rat) b2 Administer DPP-4 inhibitor b1->b2 b3 Oral Glucose Challenge (OGTT) b2->b3 b4 Measure plasma endpoints: - Active GLP-1 levels - Insulin & Glucagon - Glucose excursion b3->b4

Figure 3: Comparative experimental workflows.

References

Cross-Species Comparative Analysis of GLP-1(28-36)amide Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Glucagon-like peptide-1 (GLP-1) and its metabolites are of significant interest in the development of therapeutics for type 2 diabetes and other metabolic disorders. While GLP-1(7-36)amide is the primary active form, its degradation products, including GLP-1(28-36)amide, have been shown to possess biological activity.[1] Understanding the metabolic fate of these peptides across different species is crucial for the preclinical evaluation and translation of potential drug candidates. This guide provides a comparative overview of this compound metabolism, focusing on data from in vitro studies in human and mouse systems, and outlines detailed experimental protocols for assessment.

Quantitative Data Summary

The metabolic stability of this compound has been primarily investigated using in vitro hepatocyte models. These studies reveal significant differences in the rate of metabolism between species.

Table 1: Comparative Metabolic Stability of this compound in Hepatocytes

SpeciesIn Vitro SystemHalf-life (t½)Reference
HumanCryopreserved Hepatocytes24 minutes[2][3]
MouseCryopreserved Hepatocytes13 minutes[2][3]

Data indicates that this compound is metabolized more rapidly in mouse hepatocytes compared to human hepatocytes.

Table 2: Identified Metabolites of this compound in Hepatocyte Incubations

SpeciesParent PeptideIdentified Metabolites (Cleavage Products)Reference
HumanThis compoundA total of 5 metabolites were identified, including N-terminal cleavage products.
MouseThis compoundA total of 3 metabolites were identified, including N-terminal cleavage products.

Metabolism occurs via cleavage of the peptide backbone, with no C-terminal degradation observed. Notably, the formation of these metabolites was not inhibited by dipeptidyl peptidase-IV (DPP-IV) or neutral endopeptidase (NEP) inhibitors, suggesting other proteolytic enzymes are involved in the degradation of this compound.

Experimental Protocols & Methodologies

Accurate assessment of peptide metabolism requires robust and well-defined experimental protocols. Below are representative methodologies for key in vitro assays used to evaluate the stability of this compound.

In Vitro Metabolism in Cryopreserved Hepatocytes

This assay determines the rate of metabolism and identifies the resulting metabolites when a peptide is incubated with liver cells.

a. Materials and Reagents:

  • Cryopreserved hepatocytes (human, mouse, etc.)

  • Williams Medium E or similar hepatocyte culture medium

  • Hepatocyte Maintenance Supplement Pack

  • This compound (test article)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Internal Standard (IS) for LC-MS/MS analysis

  • Multi-well plates (e.g., 12-well or 24-well)

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

b. Protocol:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's instructions. Resuspend the viable cells in pre-warmed incubation medium to a final density of approximately 0.5 x 10⁶ viable cells/mL.

  • Incubation: Add the hepatocyte suspension to the wells of a multi-well plate. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add this compound to each well to achieve the desired final concentration (e.g., 1-10 µM).

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots from the incubation wells.

  • Reaction Quenching: Immediately terminate the metabolic activity in the collected aliquots by adding a volume of cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining parent peptide and identify metabolites.

c. Data Analysis:

  • The percentage of the parent peptide remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • The half-life (t½) is calculated using the formula: t½ = 0.693 / k .

Plasma Stability Assay

This assay evaluates the stability of a peptide in plasma to assess its susceptibility to degradation by plasma proteases.

a. Materials and Reagents:

  • Pooled plasma (human, mouse, canine, etc.) with an appropriate anticoagulant (e.g., EDTA, heparin)

  • This compound (test article)

  • Trichloroacetic acid (TCA) or acetonitrile (ACN) for protein precipitation

  • Incubator or water bath (37°C)

  • Centrifuge

  • LC-MS/MS system

b. Protocol:

  • Preparation: Thaw frozen plasma at 37°C.

  • Incubation: Spike this compound into the plasma to a final concentration (e.g., 10 µM) and incubate at 37°C with gentle agitation.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove an aliquot of the plasma-peptide mixture.

  • Protein Precipitation: Stop the reaction by adding the aliquot to a tube containing a cold precipitating agent like 3% (w/v) TCA or cold acetonitrile.

  • Centrifugation: Incubate on ice for 10 minutes, then centrifuge at high speed to pellet the plasma proteins.

  • Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining intact peptide.

LC-MS/MS Analytical Method

Liquid chromatography-tandem mass spectrometry is the standard method for quantifying peptides and their metabolites from in vitro assays.

  • Chromatography:

    • Column: A C18 reverse-phase column (e.g., Acquity BEH300 C18, 50 x 2.1 mm, 1.7 µm) is typically used for peptide separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptides.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the parent peptide and its metabolites are monitored. High-resolution mass spectrometry (e.g., Orbitrap) can be used for metabolite identification.

Visualizations

Experimental and Metabolic Pathways

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Sampling cluster_analysis 3. Sample Processing & Analysis cluster_data 4. Data Interpretation Thaw Thaw Cryopreserved Hepatocytes Resuspend Resuspend Cells in Warm Incubation Medium Thaw->Resuspend Plate Plate Hepatocyte Suspension Resuspend->Plate PreIncubate Pre-incubate Plate at 37°C Plate->PreIncubate AddPeptide Initiate Reaction: Add this compound PreIncubate->AddPeptide Incubate Incubate at 37°C AddPeptide->Incubate Sample Collect Aliquots at Time Points (0, 5, 15... min) Incubate->Sample Quench Quench Reaction (Cold Acetonitrile + IS) Sample->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS Analyze via LC-MS/MS Supernatant->LCMS Quantify Quantify Parent Peptide LCMS->Quantify Plot Plot ln(% Remaining) vs. Time Quantify->Plot Identify Identify Metabolites Quantify->Identify Calculate Calculate Half-Life (t½) Plot->Calculate

Caption: Experimental workflow for in vitro hepatocyte metabolism assay.

G Parent GLP-1(7-36)amide Metabolite1 GLP-1(9-36)amide Parent->Metabolite1 DPP-IV Metabolite2 This compound (FIAWLVKGR-amide) Parent->Metabolite2 NEP 24.11 Metabolite1->Metabolite2 NEP 24.11 Fragments N-Terminal Cleavage Products (e.g., GLP-1(29-36)amide, GLP-1(31-36)amide) Metabolite2->Fragments Other Proteases (in Hepatocytes)

Caption: Formation and subsequent metabolism of this compound.

References

The Emerging Therapeutic Potential of GLP-1(28-36)amide for Type 2 Diabetes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the therapeutic promise of GLP-1(28-36)amide, a metabolite of glucagon-like peptide-1 (GLP-1), reveals a novel mechanism of action with significant potential for the management of type 2 diabetes. This guide provides a comparative overview of this compound against established GLP-1 receptor agonists, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in this evolving field.

Once considered an inactive byproduct, recent studies have illuminated the bioactive properties of this compound, a nine-amino-acid peptide derived from the cleavage of GLP-1.[1] Unlike its parent molecule and established GLP-1 receptor (GLP-1R) agonists like liraglutide and exenatide, this compound appears to exert its beneficial effects on glucose homeostasis through a GLP-1R-independent mechanism, primarily by targeting mitochondrial function.[1][2] This unique mode of action presents a compelling new avenue for therapeutic intervention in type 2 diabetes.

This guide synthesizes preclinical data to offer a comparative perspective on the efficacy of this compound in key areas relevant to type 2 diabetes pathology: glucose control, pancreatic β-cell protection, and hepatic glucose production.

Comparative Efficacy in Preclinical Models

The following tables summarize quantitative data from various preclinical studies. It is important to note that these studies were not conducted as head-to-head comparisons, and therefore, experimental conditions may vary. The data should be interpreted as indicative of the potential of each compound rather than a direct comparative measure of potency.

Table 1: In Vivo Efficacy on Fasting Blood Glucose in Diabetic Mouse Models

CompoundMouse ModelTreatment Dose & DurationBaseline Fasting Glucose (mM)Post-Treatment Fasting Glucose (mM)Percentage Reduction
This compound Streptozotocin-induced diabetic mice18 nmol/kg/day for 9 weeks~17~12~29%
Liraglutide db/db mice300 μg/kg/day for 6 weeksNot specifiedSignificantly reduced vs. vehicleData not directly comparable
Exendin-4 Streptozotocin-induced diabetic mice24 nmol/kg/day for 9 weeksNot specifiedSignificantly reduced vs. vehicleData not directly comparable

Data for this compound from[1]. Data for Liraglutide and Exendin-4 are from various preclinical studies and are not from direct comparative experiments with this compound.

Table 2: In Vitro Efficacy on Pancreatic β-Cell Viability under Glucolipotoxic Stress

CompoundCell LineStress ConditionTreatment ConcentrationImprovement in Cell Viability
This compound INS-1 cellsGlucolipotoxicity1-10 µMCytoprotective activity observed
Exendin-4 INS-1 cellsGlucolipotoxicityNot specifiedCytoprotective activity observed

Data for this compound from[3]. Comparative data for Exendin-4 is qualitative and from different experimental setups.

Table 3: In Vivo Efficacy on Hepatic Gluconeogenesis in High-Fat Diet-Fed Mice

CompoundParameterTreatment Dose & DurationEffect
This compound Pyruvate Tolerance Test18.5 nmol/kg/day for 6 weeksDrastically attenuated glucose production
This compound Hepatic Gene Expression18.5 nmol/kg/day for 6 weeksReduced expression of Pck1, G6pc, and Ppargc1a

Data for this compound from. No direct comparative data for liraglutide or exendin-4 on these specific parameters was found in the same study.

Signaling Pathways and Mechanisms of Action

The distinct mechanism of this compound is a key differentiator from traditional GLP-1R agonists. While agonists like liraglutide and exenatide signal through the GLP-1 receptor, leading to cAMP production and subsequent downstream effects on insulin secretion and β-cell survival, this compound acts independently of this receptor. Its primary target appears to be the mitochondria, where it helps maintain membrane potential, reduce oxidative stress, and inhibit apoptosis in pancreatic β-cells.

GLP1_Signaling_Comparison cluster_GLP1R_Agonist GLP-1R Agonists (e.g., Liraglutide, Exenatide) cluster_GLP1_28_36 This compound GLP1R_Agonist GLP-1R Agonist GLP1R GLP-1 Receptor GLP1R_Agonist->GLP1R Binds to AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin_Secretion ↑ Insulin Secretion PKA->Insulin_Secretion Beta_Cell_Survival ↑ β-Cell Survival PKA->Beta_Cell_Survival GLP1_28_36 This compound Cell_Membrane Cell Membrane GLP1_28_36->Cell_Membrane Enters cell (GLP-1R independent) Mitochondria Mitochondria GLP1_28_36->Mitochondria MMP ↑ Mitochondrial Membrane Potential Mitochondria->MMP ROS ↓ Oxidative Stress Mitochondria->ROS Apoptosis ↓ Apoptosis Mitochondria->Apoptosis Beta_Cell_Protection ↑ β-Cell Protection MMP->Beta_Cell_Protection ROS->Beta_Cell_Protection Apoptosis->Beta_Cell_Protection

Comparative signaling pathways of GLP-1R agonists and this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound and its alternatives.

In Vivo Glucose Tolerance Test (IPGTT) in Mice

Objective: To assess the ability of a mouse to clear a glucose load from the bloodstream.

Materials:

  • Mice (e.g., C57BL/6J)

  • 20% D-glucose solution (sterile)

  • Glucometer and test strips

  • Insulin syringes (27-30G)

  • Restraining device (optional)

  • Scale

Protocol:

  • Fast mice for 5-6 hours or overnight (approximately 16 hours) with free access to water.

  • Record the body weight of each mouse.

  • At time 0 (baseline), obtain a blood sample from the tail tip to measure fasting blood glucose.

  • Administer a 20% D-glucose solution via intraperitoneal (IP) injection at a dose of 2 g/kg body weight.

  • Collect blood from the tail tip at 15, 30, 60, 90, and 120 minutes post-injection and measure blood glucose levels.

  • Plot blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

In Vitro Pancreatic β-Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a compound on the viability of pancreatic β-cells under conditions of cellular stress.

Materials:

  • Pancreatic β-cell line (e.g., INS-1)

  • 96-well cell culture plates

  • Culture medium (e.g., RPMI-1640)

  • Glucolipotoxic medium (e.g., high glucose and palmitate)

  • Test compounds (this compound, Exendin-4)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Seed INS-1 cells in a 96-well plate at a density of 1x10^4 cells/well and culture for 24 hours.

  • Induce stress by replacing the culture medium with glucolipotoxic medium.

  • Treat the cells with various concentrations of the test compounds for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated) cells.

Experimental_Workflow cluster_InVivo In Vivo Studies (Diabetic Mouse Model) cluster_InVitro In Vitro Studies (Pancreatic β-Cells) Animal_Model Diabetic Mouse Model (e.g., HFD, STZ) Treatment Daily IP Injection: - this compound - Liraglutide - Exendin-4 - Vehicle Control Animal_Model->Treatment Fasting_Glucose Measure Fasting Blood Glucose Treatment->Fasting_Glucose PTT Pyruvate Tolerance Test (Hepatic Glucose Production) Treatment->PTT Tissue_Harvest Harvest Liver Tissue Treatment->Tissue_Harvest Gene_Expression Analyze Hepatic Gene Expression (Pck1, G6pc, Ppargc1a) Tissue_Harvest->Gene_Expression Cell_Culture Culture Pancreatic β-Cells (e.g., INS-1) Stress_Induction Induce Glucolipotoxic Stress Cell_Culture->Stress_Induction Compound_Treatment Treat with: - this compound - Exendin-4 - Control Stress_Induction->Compound_Treatment Viability_Assay Assess Cell Viability (MTT or ATP Assay) Compound_Treatment->Viability_Assay Apoptosis_Assay Measure Apoptosis Markers (Caspase activity, etc.) Compound_Treatment->Apoptosis_Assay Signaling_Analysis Analyze Signaling Pathways (Western Blot, etc.) Compound_Treatment->Signaling_Analysis

General experimental workflow for evaluating this compound.

Conclusion and Future Directions

The available preclinical evidence strongly suggests that this compound holds significant therapeutic potential for type 2 diabetes. Its unique GLP-1R-independent and mitochondria-targeting mechanism offers a novel approach to glycemic control and β-cell preservation. While direct comparative studies with established GLP-1R agonists are needed to definitively establish its relative efficacy, the initial data are promising.

Future research should focus on head-to-head in vivo studies to directly compare the glucose-lowering and β-cell protective effects of this compound with those of liraglutide, exenatide, and other GLP-1 based therapies. Elucidating the precise molecular interactions of this compound within the mitochondria will be crucial for understanding its full therapeutic potential and for the development of novel mimetics with enhanced stability and efficacy. Further investigation into its effects on hepatic steatosis and long-term safety is also warranted as this intriguing molecule moves from preclinical promise to potential clinical application.

References

Safety Operating Guide

Proper Disposal of GLP-1(28-36)amide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of research-grade peptides like GLP-1(28-36)amide. While this peptide is not classified as a hazardous substance, adherence to proper disposal protocols is essential to maintain a safe research environment and comply with institutional and regulatory standards.[1] This guide provides a step-by-step operational plan for the safe and effective disposal of this compound.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to follow standard laboratory safety practices.[2] Always consult your institution's specific guidelines for chemical waste disposal.[3][4]

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Use chemical-resistant gloves, such as nitrile.[2]

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A buttoned lab coat is necessary to protect against skin contact.

Step-by-Step Disposal Procedures

The appropriate method for disposing of this compound depends on whether it is in solid (lyophilized) or liquid (solution) form. Never dispose of peptides in the regular trash or down the drain, as they can pose environmental and health risks.

Liquid Waste Disposal

For liquid waste containing this compound, such as unused solutions or contaminated buffers, chemical inactivation is a recommended practice to ensure the peptide is denatured before final disposal.

  • Chemical Inactivation (Hydrolysis):

    • Acid Hydrolysis: Add 1 M Hydrochloric Acid (HCl) to the peptide solution.

    • Base Hydrolysis: Alternatively, add 1 M Sodium Hydroxide (NaOH) to the peptide solution.

    • Contact Time: Allow the mixture to stand for a minimum of 24 hours in a sealed, properly labeled container within a fume hood to ensure complete degradation of the peptide.

  • Neutralization:

    • After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0.

    • For acidic solutions, slowly add a base like sodium bicarbonate or sodium hydroxide.

    • For basic solutions, slowly add a weak acid.

  • Final Disposal:

    • Once neutralized, the solution can be disposed of as non-hazardous chemical waste according to your institution's guidelines. This may involve collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Solid Waste Disposal

Solid waste contaminated with this compound includes items like empty vials, pipette tips, and gloves.

  • Segregation:

    • Collect all contaminated solid waste in a designated, leak-proof container clearly labeled as "Non-Hazardous Chemical Waste" and list "this compound" as the contaminant.

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials, until it is collected for disposal.

  • Final Disposal:

    • Arrange for the collection of the solid waste by your institution's EHS department or a licensed chemical waste disposal contractor.

Key Disposal Parameters

The following table summarizes general recommendations for the handling and disposal of non-hazardous research-grade peptides.

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHEffective for peptide bond hydrolysis.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for institutional waste streams.
Waste Storage Secure, designated areaPrevents accidental exposure and ensures proper handling.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: this compound Waste cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_end Final Disposal Waste Identify Waste Form Inactivate Chemical Inactivation (1M HCl or 1M NaOH, 24h) Waste->Inactivate Liquid Segregate Segregate in Labeled Container Waste->Segregate Solid Neutralize Neutralize to pH 6-8 Inactivate->Neutralize Liquid_Disposal Dispose as Non-Hazardous Chemical Waste Neutralize->Liquid_Disposal EHS Collection by EHS or Licensed Contractor Liquid_Disposal->EHS Solid_Disposal Dispose as Non-Hazardous Solid Chemical Waste Segregate->Solid_Disposal Solid_Disposal->EHS

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling GLP-1(28-36)amide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling GLP-1(28-36)amide in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant research environment.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), standard laboratory precautions should always be observed.[1] The following personal protective equipment is recommended to minimize exposure and ensure safe handling.

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile or Latex GlovesInspect gloves for integrity before use. Use proper removal techniques to avoid skin contact. Dispose of contaminated gloves as chemical waste.[2]
Eye Protection Safety Glasses with Side ShieldsMust conform to EN166 (EU) or NIOSH (US) standards to protect against splashes or airborne particles.[2]
Body Protection Laboratory CoatAn impervious laboratory coat should be worn to protect skin and personal clothing from potential contamination.[2]
Respiratory Protection Not generally requiredUse in a well-ventilated area. If dust or aerosols may be generated, a suitable respirator may be necessary based on a risk assessment.[3]

II. Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls:

  • Work in a well-ventilated laboratory.

  • The use of a chemical fume hood is recommended when handling the powdered form to prevent inhalation of dust particles.

  • An accessible safety shower and eyewash station should be readily available.

B. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the lyophilized solid at -20°C for long-term stability.

  • Reconstituted solutions can be stored at +4°C for up to 5 days or frozen at -20°C for up to 3 months. To avoid repeated freeze-thaw cycles, it is best to aliquot the solution before freezing.

C. Preparation and Use:

  • Before handling, ensure all required PPE is correctly worn.

  • Allow the container to reach room temperature before opening to avoid condensation.

  • When weighing the solid, do so in a fume hood or a designated area with minimal air currents to prevent dust dispersal.

  • For reconstitution, slowly add the recommended solvent (e.g., water) to the vial. Avoid vigorous shaking to prevent denaturation of the peptide. Gentle vortexing or inversion is recommended.

  • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • Handle all solutions and solid material with care to avoid direct contact, inhalation, or ingestion.

III. Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Unused Product: Unwanted material should be disposed of as chemical waste. Do not discard it down the drain or in the regular trash.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated, labeled hazardous waste container.

  • Empty Containers: Empty containers should be rinsed three times with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of as regular laboratory glass or plastic waste.

IV. Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

  • Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the nature and extent of the spill. For a small powder spill, proceed with the cleanup as outlined below. For a large spill, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety glasses, and two pairs of chemical-resistant gloves.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.

    • For liquid spills: Cover the spill with an absorbent material, such as vermiculite or a chemical spill pillow, working from the outside in.

  • Clean the Spill:

    • Carefully collect the absorbed material or covered powder using a scoop or dustpan. Avoid creating dust.

    • Place all contaminated materials into a labeled hazardous waste bag or container.

    • Clean the spill area with soap and water, and then decontaminate with a suitable laboratory disinfectant if necessary.

  • Dispose of Waste: Dispose of all cleanup materials as hazardous chemical waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

Spill_Response_Workflow spill Chemical Spill Occurs evacuate Evacuate Area & Alert Personnel spill->evacuate assess Assess Spill Hazard evacuate->assess ppe Don Appropriate PPE assess->ppe ehs Contact EHS for Large/Hazardous Spill assess->ehs Large or Hazardous? contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup dispose Dispose of Waste Properly cleanup->dispose report Report the Incident dispose->report end_user Cleanup Complete report->end_user end_ehs EHS Manages Cleanup ehs->end_ehs

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.